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2-Bromo-5-methoxythiophene Documentation Hub

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  • Product: 2-Bromo-5-methoxythiophene
  • CAS: 57070-77-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 2-Bromo-5-methoxythiophene

Executive Summary This technical guide details the synthesis of 2-Bromo-5-methoxythiophene (CAS: 57070-77-6), a critical building block in the development of organic photovoltaics (OPVs), conductive polymers (PEDOT analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Bromo-5-methoxythiophene (CAS: 57070-77-6), a critical building block in the development of organic photovoltaics (OPVs), conductive polymers (PEDOT analogs), and pharmaceutical scaffolds.

The synthesis of electron-rich thiophenes presents a specific challenge: acid sensitivity . The methoxy group strongly activates the thiophene ring, making it prone to polymerization under acidic conditions. Therefore, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) approach starting from the stable 2,5-dibromothiophene, utilizing a Copper(I)-catalyzed Ullmann-type coupling. This route offers superior stability and scalability compared to the direct bromination of the unstable 2-methoxythiophene.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity and avoid handling unstable intermediates, we analyze two primary disconnections.

Retrosynthesis Target TARGET 2-Bromo-5-methoxythiophene RouteA Route A (Recommended) Nucleophilic Substitution Target->RouteA Cu-Catalyzed Methoxylation RouteB Route B (Alternative) Electrophilic Bromination Target->RouteB NBS Bromination SM_A Starting Material A 2,5-Dibromothiophene (Stable, Commercial) RouteA->SM_A SM_B Starting Material B 2-Methoxythiophene (Acid Sensitive, Unstable) RouteB->SM_B

Figure 1: Retrosynthetic tree highlighting the stability advantage of Route A.

Strategic Selection
  • Primary Protocol (Route A): Copper-catalyzed methoxylation of 2,5-dibromothiophene.

    • Pros: Starting material is cheap and shelf-stable; avoids handling 2-methoxythiophene; scalable.

    • Cons: Requires careful stoichiometry to prevent bis-methoxylation.

  • Alternative Protocol (Route B): Bromination of 2-methoxythiophene.

    • Pros: High regioselectivity (para-directing methoxy group).

    • Cons: 2-Methoxythiophene degrades rapidly; requires in-situ preparation or expensive sourcing.

Primary Protocol: Copper-Catalyzed Methoxylation

Reaction Type: Ullmann-type Ether Synthesis (SNAr) Starting Material: 2,5-Dibromothiophene

Mechanistic Insight

Thiophene rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups (e.g., -NO2). However, in the presence of a Copper(I) catalyst, the reaction proceeds via an oxidative addition/reductive elimination cycle, allowing methoxide to displace one bromine atom.

Mechanism CuI Cu(I) Species OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + 2,5-Dibromothiophene LigEx Ligand Exchange (+ NaOMe / - NaBr) OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->CuI Regeneration

Figure 2: Simplified catalytic cycle for the Cu-mediated substitution.

Detailed Experimental Procedure

Scale: 50 mmol basis

Reagents & Materials
ReagentEquiv.[1][2][3]AmountRole
2,5-Dibromothiophene 1.012.1 gSubstrate
Sodium Methoxide (NaOMe) 1.13.0 g (solid)Nucleophile
Copper(I) Bromide (CuBr) 0.1717 mgCatalyst
Methanol (MeOH) Solvent50 mLSolvent/Reagent
NMP (N-Methyl-2-pyrrolidone) Co-Solvent10 mLRate Accelerator
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Preparation: Add anhydrous MeOH (50 mL) and NMP (10 mL). Note: NMP acts as a polar aprotic co-solvent to solubilize the copper complex and accelerate the reaction.

  • Reagent Addition: Under nitrogen flow, add Sodium Methoxide (3.0 g) followed by 2,5-Dibromothiophene (12.1 g).

  • Catalyst Addition: Add CuBr (0.72 g) in one portion. The solution may turn green/brown.

  • Reaction: Heat the mixture to reflux (~70-75°C) for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS. Look for the disappearance of the dibromo-starting material and the appearance of the mono-methoxy product. Stop immediately if the bis-methoxy peak (lower retention time) begins to grow significantly.

  • Workup (Critical for Stability):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove copper salts. Wash the pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C).

    • Dilute residue with Diethyl Ether (100 mL) and wash with 5% NH4OH (2 x 50 mL) to sequester remaining copper (blue aqueous layer).

    • Wash with Brine (50 mL), dry over Na2SO4, and concentrate.

  • Purification:

    • Distillation is preferred: bp ~85-90°C at 2 mmHg.

    • Alternative: Flash Column Chromatography on Neutralized Silica (pre-treated with 1% Triethylamine in Hexanes). Elute with 100% Hexanes

      
       5% EtOAc/Hexanes.
      

Alternative Protocol: Electrophilic Bromination

Use Case: Small scale, or when 2-methoxythiophene is already available.

Procedure
  • Dissolution: Dissolve 2-methoxythiophene (1.0 equiv) in anhydrous THF or Acetonitrile at 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 20 minutes. Protect from light.

  • Quench: Stir for 1 hour at 0°C. Pour into saturated NaHCO3.

  • Extraction: Extract with DCM.

  • Note: This product must be stored at -20°C and protected from light, as the trace acid generated (HBr) can catalyze polymerization.

Characterization Data

The product should be a colorless to pale yellow oil.

TechniqueExpected Signal / ValueInterpretation
Appearance Pale yellow liquidOxidizes/darkens upon air exposure.
1H NMR (CDCl3, 400 MHz)

6.85 (d, J=4.0 Hz, 1H)
Proton at C4 (Ortho to Br)

6.05 (d, J=4.0 Hz, 1H)
Proton at C3 (Ortho to OMe, shielded)

3.88 (s, 3H)
Methoxy group
GC-MS m/z 192, 194 (1:1 ratio)Molecular ion (M+) showing Br isotope pattern.

Safety & Handling (E-E-A-T)

  • Thiophene Toxicity: Thiophenes are readily absorbed through the skin and are chronic toxicants. Double-gloving (Nitrile) is required.

  • Copper Waste: All aqueous waste from the primary protocol contains heavy metals. Do not dispose of down the drain; segregate into "Heavy Metal Aqueous Waste."

  • Acid Sensitivity: Never use acidic silica gel for purification. The product will turn black and polymerize on the column. Always buffer the silica with 1-2% Triethylamine.

References

  • Synthesis of 2-bromothiophene (Precursor Methodology)
  • Copper-Catalyzed Methoxylation of Bromothiophenes (Mechanism & Conditions) Source: Keegstra, M. A., et al. "Copper(I) Halide Catalysed Synthesis of Alkyl Aryl and Alkyl Heteroaryl Ethers." Tetrahedron (1992). URL:[Link]

  • Physical Properties & Safety Data Source: PubChem Compound Summary: 2-Bromo-5-methoxythiophene. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of 2-Bromo-5-methoxythiophene

The following technical guide provides an in-depth characterization of 2-Bromo-5-methoxythiophene , focusing on its physicochemical properties, synthesis, and application in medicinal chemistry and materials science. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 2-Bromo-5-methoxythiophene , focusing on its physicochemical properties, synthesis, and application in medicinal chemistry and materials science.

Executive Summary

2-Bromo-5-methoxythiophene is a critical heteroaromatic building block utilized in the synthesis of pharmaceuticals and organic semiconductors. Characterized by the presence of an electron-donating methoxy group and a reactive bromine handle, it serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Stille). This guide outlines its physical properties, structural characterization, and validated synthesis protocols, addressing the specific handling requirements dictated by its sensitivity to oxidation and acidic conditions.

Technical Note on CAS Registry: The user query referenced CAS 21149-27-7 . Standard chemical databases index 2-Bromo-5-methoxythiophene primarily under CAS 57070-77-6 . Researchers should verify the CAS number with their specific supplier, as "21149-27-7" may refer to a non-standard isomer or a database entry error in legacy systems. This guide focuses on the standard isomer 2-Bromo-5-methoxythiophene .

Fundamental Physicochemical Profile[1][2][3]

The following data represents the consensus of experimental values and high-confidence predicted models for 2-Bromo-5-methoxythiophene.

PropertyValueCondition / Note
Molecular Formula C₅H₅BrOS
Molecular Weight 193.06 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point 199.6 ± 20.0 °C@ 760 mmHg (Standard Pressure)
Density 1.6 ± 0.1 g/cm³High density due to Br atom
Refractive Index (

)
1.569Indicative of aromaticity/polarizability
Flash Point 74.5 ± 21.8 °CCombustible Liquid (Class IIIA)
LogP 3.10Lipophilic; low water solubility
Solubility SolubleDCM, THF, Ethyl Acetate, Toluene
Solubility InsolubleWater

Operational Implication: The high boiling point (~200°C) allows for high-temperature functionalization without rapid evaporation, but the flash point (~75°C) necessitates standard flammability precautions during scale-up.

Molecular Structure & Characterization

Understanding the electronic environment of the thiophene ring is crucial for predicting reactivity.

Electronic Effects
  • Methoxy Group (C-5): A strong electron-donating group (EDG) that activates the ring. It directs electrophilic attack primarily to the positions ortho to itself (C-4) and para (C-2). However, in this molecule, C-2 is occupied by Bromine.[1]

  • Bromine Atom (C-2): An electron-withdrawing group (EWG) by induction but donating by resonance. It serves as the site for oxidative addition in metal-catalyzed couplings.

Spectral Fingerprint (NMR & MS)

Researchers should validate compound identity using the following characteristic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.86 ppm (s, 3H):  Methoxy group singlet.
      
    • 
       6.00 – 6.20 ppm (d, 1H, 
      
      
      
      Hz):
      Proton at C-4. Shielded by the adjacent methoxy group.
    • 
       6.80 – 6.95 ppm (d, 1H, 
      
      
      
      Hz):
      Proton at C-3. Deshielded by the adjacent bromine.
  • GC-MS (EI):

    • Molecular Ion (

      
      ):  Peaks at m/z 192 and 194 in a 1:1 ratio, characteristic of the 
      
      
      
      Br and
      
      
      Br isotopic pattern.
    • Fragmentation: Loss of methyl radical (

      
      ) is a common pathway for methoxyarenes.
      

Synthesis & Experimental Protocols

The most reliable route to 2-Bromo-5-methoxythiophene is the regioselective bromination of 2-methoxythiophene.

Reaction Pathway

The methoxy group activates the alpha-position (C-5) of the thiophene ring. Since the starting material is 2-methoxythiophene, the remaining alpha-position (C-5) is the most nucleophilic site, leading to high regioselectivity.

Synthesis Start 2-Methoxythiophene (CAS 16839-97-7) Product 2-Bromo-5-methoxythiophene (Target) Start->Product Major Pathway (Electrophilic Subst.) Byproduct 2,5-Dibromo-3-methoxythiophene (Over-bromination impurity) Start->Byproduct Excess NBS (Side Reaction) Reagent N-Bromosuccinimide (NBS) THF or DMF, 0°C

Figure 1: Regioselective synthesis pathway. The electron-rich C-5 position is preferentially brominated.

Detailed Protocol

Objective: Synthesis of 2-Bromo-5-methoxythiophene on a 10 mmol scale.

  • Preparation:

    • Charge a flame-dried round-bottom flask with 2-methoxythiophene (1.14 g, 10 mmol) and anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice bath to suppress over-bromination.

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes.

    • Note: Protect from light (wrap flask in foil) to prevent radical side reactions.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Work-up:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) solution to neutralize unreacted bromine.

    • Extract with Diethyl Ether (3 x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄ , and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 95:5).

    • Self-Validation: Check purity via GC-MS. Target >98% purity.

Applications in Drug Discovery & Materials

Cross-Coupling Logic

This compound is a "bifunctional" scaffold. The bromine atom allows for C-C bond formation, while the methoxy group can be retained as a polar functionality or demethylated to a hydroxyl group (phenol analog).

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

  • Stille Coupling: Reacts with organostannanes for polymer synthesis.

Workflow Diagram: Functionalization

Applications cluster_0 Path A: C-C Bond Formation cluster_1 Path B: Demethylation Core 2-Bromo-5-methoxythiophene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki BBr3 BBr3 / DCM -78°C Core->BBr3 Biaryl 5-Methoxy-2-arylthiophene (Drug Scaffold) Suzuki->Biaryl Hydroxy 2-Bromo-5-hydroxythiophene (Unstable Tautomer -> Thiolactone) BBr3->Hydroxy Caution: Tautomerization

Figure 2: Divergent synthetic utility. Path A is standard; Path B requires care due to the instability of hydroxythiophenes.

Safety & Toxicology (HSE)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
Flammability H227Combustible liquid (Flash Point ~75°C).[4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Thiophenes can darken/oxidize upon prolonged exposure to air and light.

References

  • ChemicalSource . 2-Bromo-5-methoxythiophene Physicochemical Data (CAS 57070-77-6). Retrieved from

  • PubChem . Compound Summary: 2-Bromo-5-methylthiophene (Analogous Property Reference). National Library of Medicine. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Halogenated Thiophenes. Retrieved from [4]

  • Royal Society of Chemistry . Synthesis of substituted thiophenes via NBS bromination. Journal of Materials Chemistry A. Retrieved from

Sources

Foundational

Comprehensive Technical Guide: NMR Characterization of 2-Bromo-5-methoxythiophene

Part 1: Chemical Context & Structural Logic 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a critical intermediate in the synthesis of conductive polymers (polythiophenes) and pharmaceutical scaffolds. Its structural as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Context & Structural Logic

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a critical intermediate in the synthesis of conductive polymers (polythiophenes) and pharmaceutical scaffolds. Its structural asymmetry—featuring an electron-withdrawing halogen (Bromine) and an electron-donating alkoxy group (Methoxy) on a heteroaromatic ring—creates a distinct electronic "push-pull" system. This electronic environment significantly influences its Nuclear Magnetic Resonance (NMR) signature, making it an excellent case study for substituent effects in heterocyclic chemistry.

Structural Numbering & Logic

To interpret the spectra accurately, we must establish the locants based on IUPAC priority:

  • Position 1: Sulfur atom (Heteroatom priority).

  • Position 2: Bromine substitution (C-Br).

  • Position 3: Proton

    
     (Ortho to Br, Meta to OMe).
    
  • Position 4: Proton

    
     (Ortho to OMe, Meta to Br).
    
  • Position 5: Methoxy substitution (C-OMe).

The methoxy group (


) exerts a strong mesomeric (+M) effect , significantly shielding the adjacent C4 position. Conversely, the bromine atom exerts a dominant inductive (-I) effect , deshielding the C2 position while influencing the adjacent 

proton.

Part 2: 1H NMR Spectroscopy (The Proton Signature)

Theoretical & Experimental Analysis

The


 NMR spectrum of 2-bromo-5-methoxythiophene is characterized by a high degree of simplicity due to the lack of symmetry and the presence of only three proton environments.

Solvent: Chloroform-d (


)
Frequency:  400 MHz (Recommended for clear resolution of coupling)
1. The Thiophene Ring Protons (

and

)

Unlike benzene derivatives, 2,5-disubstituted thiophenes display a characteristic AX or AB spin system depending on the magnetic field strength and the chemical shift difference (


).
  • 
     (The Shielded Proton):  Located ortho to the strong electron-donating methoxy group. The +M effect increases electron density at C4, shifting this signal upfield.
    
  • 
     (The Deshielded Proton):  Located ortho to the bromine. While bromine has a +M effect, its -I effect dominates, keeping this proton relatively downfield compared to 
    
    
    
    .
2. The Methoxy Singlet

The methyl protons attached to the oxygen appear as a sharp singlet. The oxygen atom deshields these protons via the inductive effect, placing them in the typical alkoxy region (3.8–4.0 ppm).

Quantitative Data Summary
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Electronic Cause

6.80 – 6.85Doublet (d)1H

Inductive deshielding by Br

6.00 – 6.10Doublet (d)1H

Mesomeric shielding by OMe

3.85 – 3.90Singlet (s)3HN/AAlpha-effect of Oxygen

Technical Note: The coupling constant (


) for thiophenes is typically smaller than benzenoid ortho-coupling (which is ~8 Hz). For 2,5-disubstituted thiophenes, a 

value of ~3.8–4.0 Hz is diagnostic.

Part 3: 13C NMR Spectroscopy (The Carbon Backbone)

The


 NMR spectrum provides the skeletal verification. The lack of symmetry results in 5 distinct carbon signals.[1]

Solvent:


 (Triplet centered at 77.16 ppm)
AssignmentShift (

, ppm)
Carbon TypeNotes
C5 (C-OMe) ~164.0 - 166.0QuaternaryHighly deshielded (directly attached to Oxygen).
C2 (C-Br) ~102.0 - 105.0QuaternaryShielded relative to base thiophene due to the "Heavy Atom Effect" of Bromine.
C3 (CH) ~128.0 - 130.0MethineOrtho to Br.
C4 (CH) ~103.0 - 105.0MethineHighly shielded by ortho-OMe group.

~59.0 - 60.5MethylTypical methoxy region.

Part 4: Experimental Workflow & Visualization

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the structure based on the spectral data described above.

NMR_Assignment Sample Unknown Sample (C5H5BrOS) H_NMR 1H NMR Acquisition (CDCl3) Sample->H_NMR Region_A Region 6.0-7.0 ppm (Aromatic) H_NMR->Region_A Region_B Region 3.8-4.0 ppm (Aliphatic) H_NMR->Region_B Decision_1 Observe 2 Signals (Doublets, J=3.9Hz) Region_A->Decision_1 Decision_2 Observe Singlet (Integral = 3) Region_B->Decision_2 Conclusion Confirmed Structure: 2-Bromo-5-methoxythiophene Decision_1->Conclusion Thiophene Ring (2,5-subst) Decision_2->Conclusion Methoxy Group

Caption: Logic flow for the structural confirmation of 2-Bromo-5-methoxythiophene via 1H NMR.

Part 5: Impurity Profiling & Troubleshooting

In drug development and materials science, purity is paramount. When synthesizing or sourcing this compound, specific impurities often arise that can be detected via NMR.

Common Impurities[2][3]
  • 2-Methoxythiophene (Starting Material):

    • Detection: Look for multiplets at 6.2–6.8 ppm (3 protons instead of 2) and a methoxy singlet slightly shifted from the product.

  • 2,5-Dibromo-3-methoxythiophene (Over-bromination):

    • Detection: Loss of the doublet splitting. A single aromatic proton singlet will appear (integration 1H).[2]

  • Succinimide (Byproduct of NBS bromination):

    • Detection: A broad singlet around 2.7–2.8 ppm (

      
      ).
      
Purification Protocol (Self-Validating)
  • Dissolution: Dissolve crude solid in minimal

    
    .
    
  • Acquisition: Run a standard 16-scan 1H NMR.

  • Integration Check: Calibrate the Methoxy singlet to 3.00.

  • Validation:

    • If the aromatic region integrates to < 2.00, inorganic salts or solvent occlusion may be present.

    • If the aromatic region integrates to > 2.00, check for starting material (2-methoxythiophene).

Impurity_Check Spectrum Spectrum Analysis Aromatic Aromatic Region (6.0-7.0 ppm) Spectrum->Aromatic Check_1 2 Doublets? Aromatic->Check_1 Pure High Purity Target Check_1->Pure Yes Impurity_SM Multiplets present? (Starting Material) Check_1->Impurity_SM No (Complex) Impurity_Over Single Singlet? (Over-brominated) Check_1->Impurity_Over No (Singlet)

Caption: Decision tree for identifying common bromination impurities in thiophene synthesis.

References

  • Sigma-Aldrich (Merck) . 2-Bromo-5-methoxythiophene Product Specification & NMR References. Retrieved from

  • ChemicalBook . 2-Bromo-5-chlorothiophene NMR Spectrum (Analogous System). Retrieved from

  • Royal Society of Chemistry (RSC) . Electronic coupling mediated by furan, thiophene, selenophene...[3][4] (Coupling Constant Data). Retrieved from

  • National Institutes of Health (NIH) . Precise equilibrium structure determination of thiophene. Retrieved from

  • ChemSrc . 2-Bromo-5-methoxythiophene Physical Properties and Safety. Retrieved from

Sources

Exploratory

Technical Guide: IR and Raman Spectroscopy of 2-Bromo-5-methoxythiophene

The following guide provides an in-depth technical analysis of the vibrational spectroscopy of 2-Bromo-5-methoxythiophene. This document is structured to serve as a reference for analytical characterization and quality c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the vibrational spectroscopy of 2-Bromo-5-methoxythiophene. This document is structured to serve as a reference for analytical characterization and quality control in medicinal chemistry workflows.

Executive Summary & Structural Context

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a critical bifunctional building block in the synthesis of thiophene-based conducting polymers and pharmaceutical intermediates.[1] Its utility lies in the orthogonality of its functional groups: the electrophilic bromine (susceptible to metal-halogen exchange or cross-coupling) and the electron-donating methoxy group.[2]

Accurate spectroscopic characterization requires understanding the interplay between the heavy bromine atom and the resonance-active methoxy substituent on the thiophene ring.[2] This guide delineates the specific vibrational signatures required to validate molecular integrity and purity.[2]

Molecular Symmetry and Vibrational Activity[2]
  • Point Group:

    
     (Assuming the methoxy group lies in the plane of the ring).[2]
    
  • Degrees of Freedom: 33 vibrational modes (

    
    ).[1][2]
    
  • Selection Rules: Due to the low symmetry (

    
    ), most vibrational modes are active in both Infrared (IR) and Raman spectroscopy.[2] However, intensity profiles differ significantly:
    
    • IR: Dominated by changes in dipole moment (e.g., C–O–C stretches, C–H bends).[2]

    • Raman: Dominated by changes in polarizability (e.g., C=C ring stretches, C–S–C breathing, C–Br stretch).[2]

Experimental Methodology

To ensure reproducible spectral data, the following protocols are recommended. These are designed to minimize artifacts such as fluorescence (Raman) or moisture interference (IR).[1][2]

Infrared Spectroscopy (FT-IR)[1][3]
  • Sampling Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1][2]

    • Rationale: 2-Bromo-5-methoxythiophene is a high-boiling liquid (

      
      C).[1] ATR requires minimal prep and prevents pathlength saturation common in transmission cells.[1][2]
      
  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Screening) to 64 (High Quality)

    • Range: 4000–400 cm⁻¹ (Extended range to 400 is critical for C-Br observation).[1]

Raman Spectroscopy[1][2][3][4][5][6][7]
  • Excitation Source: 1064 nm (Nd:YAG) or 785 nm Diode Laser.[1][2]

    • Rationale: Thiophene derivatives, particularly oxidized impurities, can fluoresce under green (532 nm) excitation.[2] NIR lasers (1064 nm) suppress fluorescence, revealing the fingerprint region.[2]

  • Power Density: Maintain < 100 mW to prevent localized heating or photodegradation of the bromine bond.[2]

Spectral Analysis & Assignments

The spectrum of 2-Bromo-5-methoxythiophene is a superposition of the electron-rich methoxythiophene core and the mass-heavy bromo-substituent effects.[1]

Table 1: Diagnostic Vibrational Assignments
Frequency Region (cm⁻¹)Mode DescriptionIR IntensityRaman IntensityMechanistic Insight
3100 – 3050 C–H Stretch (Aromatic)WeakMediumOnly

-protons (H3, H4) remain.[1] Absence of

-H signals.
2980 – 2830 C–H Stretch (Methoxy)MediumWeakMultiple bands (

sym/asym).[1][2] Diagnostic of the ether moiety.
1550 – 1520 C=C Asym.[2] Ring StretchMediumStrong Shifted to lower freq vs. unsubstituted thiophene due to conjugation with -OCH₃.
1450 – 1420 C=C Sym.[1] Ring StretchStrongMediumCharacteristic thiophene doublet.
1240 – 1210 C–O–C Asym.[1][2] StretchVery Strong WeakPrimary IR ID peak.[1][2] Indicates intact ether linkage.
1050 – 1000 C–O–C Sym.[1][2] StretchStrongWeakCoupled with ring breathing modes.[1][2]
830 – 800 Ring BreathingWeakVery Strong The "heartbeat" of the thiophene ring.[2] Sensitive to substitution pattern.
680 – 620 C–Br StretchMedium/WeakStrong Heavy atom stretch.[1][2] Frequency lowers as effective mass increases.[1][2]
~450 C–S–C DeformationWeakMediumRing deformation mode.[1][2]
Detailed Band Analysis[1][2]
1. The Fingerprint Region (1600–1000 cm⁻¹)

In the IR spectrum, the 1240–1210 cm⁻¹ band is the most dominant feature, arising from the asymmetric stretching of the aryl-alkyl ether bond (


).[2] A secondary strong band appears near 1020 cm⁻¹  (symmetric stretch).[1][2]
  • Validation Check: If the 1240 cm⁻¹ band is broad or shifts significantly to 1650 cm⁻¹, suspect hydrolysis to the thiophen-2-one (carbonyl formation).[2]

2. The Heavy Atom Effect (C-Br)

The C-Br stretching vibration typically appears between 600 and 700 cm⁻¹ .[1] In 2,5-disubstituted thiophenes, this mode couples with ring deformations.[1][2]

  • Raman Utility: This band is often the strongest peak in the low-frequency Raman spectrum, making it the ideal marker for monitoring the completion of bromination reactions.[2]

3. Substitution Pattern Verification (800–600 cm⁻¹)

The C-H out-of-plane (OOP) bending vibrations are diagnostic for substitution patterns.[1]

  • 2,5-Disubstitution: typically shows a strong IR band near 800 cm⁻¹ due to the two adjacent hydrogens (H3, H4) moving in phase.[2]

  • Contrast: Monosubstituted thiophenes (e.g., 2-methoxythiophene) would show multiple bands in the 700–850 cm⁻¹ region due to the three remaining protons.[2]

Logical Visualization of Spectral Logic

The following diagram illustrates the decision logic used to validate the compound's identity based on spectral data.

SpectralLogic Sample Unknown Thiophene Sample IR_Scan Run FT-IR (ATR) Sample->IR_Scan Raman_Scan Run Raman (1064 nm) Sample->Raman_Scan Check_OCH3 Check 1210-1240 cm⁻¹ (C-O-C Stretch) IR_Scan->Check_OCH3 Check_CH Analyze 3000-3100 cm⁻¹ (Aromatic C-H) IR_Scan->Check_CH Check_CBr Check 620-680 cm⁻¹ (C-Br Stretch) Raman_Scan->Check_CBr Decision_Valid CONFIRMED: 2-Bromo-5-methoxythiophene Check_OCH3->Decision_Valid Strong Band Present Decision_Fail REJECT: Impurity / Wrong Structure Check_OCH3->Decision_Fail Absent Check_CBr->Decision_Valid Strong Raman Peak Check_CBr->Decision_Fail Absent Check_CH->Decision_Valid Weak Intensity (Only 2 H remain) Check_CH->Decision_Fail Strong/Complex (Mono-subst. or SM)

Figure 1: Spectral validation logic flow. Simultaneous presence of C-O (IR) and C-Br (Raman) signals with simplified C-H patterns confirms the 2,5-disubstituted structure.

Application in Drug Development: Reaction Monitoring[2]

In a medicinal chemistry context, this compound is often generated by brominating 2-methoxythiophene.[1][2] Monitoring this reaction requires differentiating the product from the starting material.[2]

Reaction Monitoring Workflow
  • Start: 2-Methoxythiophene.

    • Spectrum: Strong C-H bands (3 protons), No C-Br band.[1][2]

  • In-Process:

    • Observation: Appearance of Raman band at ~650 cm⁻¹ (C-Br).[1][2]

    • Observation: Disappearance of specific C-H OOP bends associated with the 5-position.

  • End: 2-Bromo-5-methoxythiophene.

    • Spectrum: Plateau of C-Br intensity.[1]

ReactionMonitor SM Start: 2-Methoxythiophene (3 Ar-H, No Br) Reaction Bromination (NBS or Br2) SM->Reaction Initiate Prod Product: 2-Bromo-5-methoxythiophene (2 Ar-H, Strong C-Br) Reaction->Prod Monitor Raman Increase @ 650 cm⁻¹

Figure 2: Simplified reaction monitoring scheme using Raman spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Vibrational Spectroscopy of Thiophene Derivatives (General Reference). [Link][2]

  • PubChem. 2-Bromo-5-methoxythiophene Compound Summary (CID 57070-77-6). [Link][1]

  • SpectraBase. IR and Raman Spectra of Thiophene Analogs (2-Bromo-5-methylthiophene). [Link][1]

Sources

Foundational

Electronic Structure &amp; Synthetic Utility of 2-Bromo-5-methoxythiophene: A Technical Guide

Executive Summary 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) represents a critical "push-pull" heterocyclic building block in the fields of organic electronics and medicinal chemistry. Its utility stems from the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) represents a critical "push-pull" heterocyclic building block in the fields of organic electronics and medicinal chemistry. Its utility stems from the electronic asymmetry induced by the electron-donating methoxy group (-OMe) at position 5 and the inductively withdrawing, yet polarizable, bromine atom (-Br) at position 2. This electronic bias governs its reactivity in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and oxidative polymerizations, making it a precursor of choice for low-bandgap conjugated polymers and antithrombotic pharmacophores.

Molecular Architecture & Electronic Properties[1][2][3]

Theoretical Framework (DFT & Orbital Theory)

The electronic structure of 2-Bromo-5-methoxythiophene is defined by the interplay between the thiophene ring's aromaticity and its substituents.

  • The Thiophene Core: A five-membered heteroaromatic ring with 6

    
    -electrons (4 from carbons, 2 from the sulfur lone pair).
    
  • 5-Methoxy Effect (+M > -I): The oxygen atom donates electron density into the ring via the mesomeric effect (+M), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring electron-rich and susceptible to oxidative polymerization.

  • 2-Bromo Effect (-I > +M): The bromine atom exerts a strong inductive withdrawing effect (-I), stabilizing the

    
    -framework, while its lone pairs offer weak mesomeric donation. Crucially, the C-Br bond provides a specific site for oxidative addition in catalytic cycles.
    
Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) studies of analogous 2-substituted thiophenes (e.g., 2-methoxythiophene), the orbital distribution is predicted as follows:

OrbitalCharacterLocalizationElectronic Consequence
HOMO

-bonding
Delocalized over C2-C5 and Oxygen lone pairHigh nucleophilicity; determines oxidation potential in polymers.
LUMO

-antibonding
Concentrated on the Thiophene ring and C-Br bondSite of electron acceptance; facilitates oxidative addition of Pd(0).
Dipole Moment Vector SumDirected from Br towards OMeCreates strong intermolecular dipole-dipole interactions in the solid state.

Key Insight: The presence of the methoxy group destabilizes the HOMO compared to unsubstituted thiophene, lowering the oxidation potential (


). This is advantageous for creating conducting polymers (polythiophenes) that are stable in their doped state.[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The asymmetry of the molecule results in distinct chemical shifts.

Predicted NMR Data ( H & C)

Table 1: NMR Chemical Shift Assignments (in CDCl


) 
NucleusPositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic

H
-OCH

3.85 - 3.95Singlet (3H)-Deshielded by Oxygen.

H
H-4 (

to OMe)
6.00 - 6.10Doublet (1H)

Shielded by OMe resonance (+M).

H
H-3 (

to Br)
6.80 - 6.90Doublet (1H)

Deshielded by Br inductive effect (-I).

C
C-5 (C-OMe)~165.0Quaternary-Highly deshielded (ipso-oxygen).

C
C-2 (C-Br)~102.0Quaternary-Shielded by heavy atom effect (Br).

Note: The coupling constant


 Hz is characteristic of 2,5-disubstituted thiophenes.

Synthetic Pathways & Protocols

Primary Route: Bromination of 2-Methoxythiophene

This is the standard laboratory method, offering high regioselectivity due to the directing power of the methoxy group.

Reaction Scheme:



Detailed Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-methoxythiophene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice-water bath.
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

  • Monitoring: Stir at

    
     for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
    
  • Quench: Quench with saturated aqueous NaHCO

    
     solution.
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~80-85°C @ 10 mmHg) or silica gel flash chromatography (100% Hexanes) to obtain a colorless to pale yellow oil.

Alternative Route: Methoxylation of 2,5-Dibromothiophene

Used when starting from the di-halo precursor.



Note: This route requires careful control to prevent double substitution (formation of 2,5-dimethoxythiophene).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Methoxythiophene Intermediate Reaction Mixture Start->Intermediate + Reagent Reagent: NBS (1.05 eq) Solvent: THF Reagent->Intermediate Condition Condition: 0°C, 2h Darkness Quench Quench: Sat. NaHCO3 Condition->Quench Complete Intermediate->Condition Purify Purification: Distillation or Column Quench->Purify Extraction Product Product: 2-Bromo-5-methoxythiophene Purify->Product Yield ~80%

Figure 1: Step-by-step synthesis workflow via electrophilic bromination.

Reactivity Profile & Functionalization[1][4]

The chemical behavior of 2-bromo-5-methoxythiophene is dominated by the competition between the labile C-Br bond and the electron-rich C-H positions.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly active for oxidative addition to Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-5-methoxythiophenes.

  • Stille: Coupling with organostannanes.

  • Direct Arylation: The C-H bond at position 3 or 4 is generally unreactive compared to the C-Br bond, ensuring high regioselectivity at C2.

Electrophilic Aromatic Substitution (EAS)

If the bromine is retained, EAS (e.g., formylation, nitration) will occur preferentially at Position 3 (ortho to the methoxy group) due to the strong ortho-directing effect of the methoxy oxygen, which overrides the directing effect of the bromine.

Reactivity Logic Map

ReactivityMap Center 2-Bromo-5-methoxythiophene Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Center->Suzuki C-Br Activation Polymer Oxidative Polymerization (FeCl3 or Electrochemical) Center->Polymer C2-C5 Coupling Lithiation Lithiation (n-BuLi) (Halogen-Lithium Exchange) Center->Lithiation -78°C, THF EAS Electrophilic Subst. (Vilsmeier-Haack) Center->EAS Directing: OMe >> Br Prod_Suzuki 2-Aryl-5-methoxythiophene Suzuki->Prod_Suzuki Prod_Poly Poly(3-methoxythiophene) Derivatives Polymer->Prod_Poly Prod_Lith 5-Methoxy-2-lithio-thiophene (Nucleophile) Lithiation->Prod_Lith Prod_EAS 3-Formyl-2-bromo-5-methoxythiophene EAS->Prod_EAS

Figure 2: Divergent reactivity pathways controlled by electronic directing effects.

Applications in Materials & Pharma

Organic Electronics (OLEDs & OFETs)

The methoxy group serves as a solubilizing side chain and an electronic tuner.

  • Bandgap Engineering: The electron-donating nature raises the HOMO level, reducing the optical bandgap of resulting polymers.

  • Regioregularity: When polymerized, the asymmetry (Head-to-Tail coupling) leads to highly ordered supramolecular structures, essential for high charge carrier mobility in Organic Field-Effect Transistors (OFETs).

Medicinal Chemistry

Halogenated thiophenes are privileged scaffolds.[1]

  • Antithrombotics: Derivatives of 2-bromo-5-methoxythiophene are intermediates in the synthesis of Factor Xa inhibitors.

  • Bioisosteres: The thiophene ring often serves as a bioisostere for phenyl rings in drug design, with the methoxy group providing hydrogen bond acceptor capability.

References

  • McNally, J. J., Sanfilippo, P. J., Fitzpatrick, L., & Press, J. B. (1992). "Thiophene systems. 10. The synthesis and chemistry of 2-bromo-5-methoxythiophene." Journal of Heterocyclic Chemistry, 29(1), 247–250. Link

  • Ugurlu, G. (2021).[2][3] "Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods." The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 28-34.[2] Link

  • BenchChem. "2-Bromo-5-methoxythiophene: Physicochemical Properties and Applications." Link

  • ChemSrc. "2-Bromo-5-methoxythiophene Spectral Data and MSDS." Link

  • Sigma-Aldrich. "2-Bromo-5-methylthiophene (Analogous Reactivity Data)." Link

Sources

Exploratory

reactivity and stability of 2-Bromo-5-methoxythiophene

Stability, Reactivity, and Strategic Handling in Medicinal Chemistry Executive Summary: The "Janus" Substrate 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) represents a high-value, bifunctional scaffold in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Reactivity, and Strategic Handling in Medicinal Chemistry

Executive Summary: The "Janus" Substrate

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) represents a high-value, bifunctional scaffold in drug discovery and materials science (specifically conjugated polymers).[1] It possesses a dual nature:

  • Electrophilic Potential: The C2-Bromine bond allows for facile oxidative addition (Suzuki/Stille couplings) or Lithium-Halogen exchange.[1]

  • Nucleophilic Character: The C5-Methoxy group is a strong

    
    -donor, significantly increasing the electron density of the thiophene ring.[1]
    

The Critical Challenge: This electron-rich architecture makes the molecule an "acid sponge."[1] Upon exposure to trace protons or Lewis acids, it undergoes rapid, autocatalytic polymerization (polycondensation), often liberating HBr which further accelerates the degradation. Successful utilization requires strict adherence to the Basicity-Inertness Protocol detailed below.

Electronic Architecture & Stability Matrix

The Push-Pull Effect

The reactivity is governed by the competition between the inductive withdrawal of the bromine (


) and the resonance donation of the methoxy group (

).
  • C2 Position (Br): Activated for oxidative addition.[1] The electron-rich ring stabilizes the Pd(II) intermediate in cross-coupling cycles, often making the reaction faster than in phenyl analogs.

  • C3/C4 Positions: Highly nucleophilic.[1] These sites are susceptible to electrophilic attack (even by the molecule's own decomposition products).[1]

The Autopolymerization Cascade (Failure Mode)

Research on alkoxy-bromothiophenes confirms a specific degradation pathway.[1] If stored improperly, trace hydrolysis generates HBr.[1] The protonated thiophene acts as an electrophile, reacting with a neutral molecule. Elimination of HBr drives the formation of oligomers, turning the clear liquid into a dark, viscous tar.

Self-Validating Stability Check:

  • Visual: Liquid should be colorless to pale yellow.[1] Green or black discoloration indicates polymerization.[1]

  • Olfatory: Acrid smell (HBr) indicates advanced decomposition.[1]

Validated Handling Protocols

Protocol A: Storage & Stabilization (The "Base-Trap" Method)

Rationale: Neutralizing in-situ acid generation prevents the autocatalytic cascade.[1]

  • Vessel: Amber glass (light sensitive) with a Teflon-lined septum.[1]

  • Stabilizer: Add 1-5% (w/w) anhydrous Potassium Carbonate (

    
    )  or store over a bed of Basic Alumina .
    
    • Note: Copper chips are often used for general thiophenes, but basic alumina is superior for methoxy-variants to scavenge protons.[1]

  • Atmosphere: Argon or Nitrogen flush is mandatory.[1] Oxygen promotes radical decomposition.[1]

  • Temperature:

    
     is optimal. 
    
    
    
    is acceptable for short-term (<1 week).
Protocol B: Purification

Do not distill at atmospheric pressure.[1] The heat will trigger polymerization.[1]

  • Method: Kugelrohr distillation or high-vacuum fractional distillation (

    
    ).[1]
    
  • Pre-treatment: Wash glassware with dilute

    
     and dry effectively to remove acidic surface sites on the glass.[1]
    

Reactivity Profile & Synthetic Utility[1][2]

Lithium-Halogen Exchange (Kinetic Control)

The reaction with


-Butyllithium (

-BuLi) is the primary method to generate the nucleophilic 5-methoxy-2-thienyl species.[1]
  • The Risk: "Halogen Dance" (Base-catalyzed halogen migration).[1] If the temperature rises above

    
    , the lithiated species can deprotonate the C3/C4 position of a starting molecule, causing the bromine to migrate.
    
  • The Fix: Strict temperature control at

    
     and rapid trapping with the electrophile.
    
Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The electron-rich nature of the ring facilitates the oxidative addition step (


).[1] However, sulfur poisoning of the catalyst is a risk if the quality of the starting material is low (containing free thiols/sulfides).

Data Table: Comparative Reactivity

Reaction TypeReagentCritical ParameterPrimary Risk
Li-Hal Exchange

-BuLi / THF
Temp

Halogen Dance (Regio-scrambling)
Suzuki Coupling

/ Pd
Base Choice (use weak base)De-bromination (Hydrodehalogenation)
EAS

(Electrophile)
Lewis Acid StrengthPolymerization of substrate

Visualizing the Pathways

Diagram 1: The Autopolymerization Risk (Stability Logic)

Stability Monomer 2-Bromo-5-methoxythiophene (Monomer) Protonated Protonated Intermediate (Highly Electrophilic) Monomer->Protonated + H+ Trigger Trigger: Trace Acid (H+) / Light / Heat Trigger->Protonated Dimer Dimer Formation (-HBr) Protonated->Dimer + Monomer Polymer Poly(methoxythiophene) (Black Tar) Dimer->Polymer Chain Growth HBr HBr Release (Autocatalyst) Dimer->HBr HBr->Protonated Feedback Loop

Caption: The "Acid Sponge" Effect. Note the red feedback loop where liberated HBr accelerates the destruction of the remaining stock.

Diagram 2: Divergent Synthetic Pathways

Reactivity cluster_Li Pathway A: Nucleophilic Generation cluster_Pd Pathway B: Electrophilic Coupling Start 2-Bromo-5-methoxythiophene Li_Step n-BuLi, -78°C (Strict Kinetic Control) Start->Li_Step Pd_Step Pd(0) Catalyst Ar-B(OH)2 / Base Start->Pd_Step Li_Species 2-Lithio-5-methoxythiophene Li_Step->Li_Species Electrophile Trapping (E+) (e.g., DMF, CO2) Li_Species->Electrophile Product_A 5-Substituted-2-methoxythiophene Electrophile->Product_A OxAdd Oxidative Addition (Facile due to e- rich ring) Pd_Step->OxAdd Product_B 2-Aryl-5-methoxythiophene OxAdd->Product_B

Caption: Divergent synthesis. Pathway A requires cryogenic control to prevent scrambling; Pathway B leverages the activated C-Br bond.[1]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxythiophene

Note: Direct bromination of 2-methoxythiophene is hazardous due to the instability of the starting material. The preferred industrial route utilizes Copper-catalyzed alkoxylation of the stable dibromide.

Reaction:


[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charging: Add 2,5-dibromothiophene (1.0 eq), Sodium Methoxide (2.0 eq, 25% wt in MeOH), and Copper(I) Iodide (10 mol%).

  • Solvent: Use a mixture of MeOH/DMF (1:4 ratio) to solubilize the copper intermediate.[1]

  • Execution: Heat to

    
     for 4-6 hours. Monitor by GC-MS (Look for M+ peak at 192/194).[1]
    
    • Checkpoint: If reaction stalls, add 10 mol% 1,10-phenanthroline as a ligand to accelerate the coupling.

  • Workup: Cool to RT. Filter through a Celite pad to remove Copper salts.[1] Dilute with

    
    , wash with water (
    
    
    
    ) to remove DMF.[1]
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via vacuum distillation (approx. 
    
    
    
    at
    
    
    ).
  • Stabilization: Immediately add

    
     to the receiving flask.
    

References

  • Nishimura, R., et al. (2020).[1][2] Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of Thiophene Derivatives via Lithiation. Retrieved from [Link]

  • Google Patents. (2012).[1] Method for synthesizing 2-bromothiophene derivatives. CN102363614A.[1] Retrieved from

Sources

Foundational

discovery and history of 2-Bromo-5-methoxythiophene

Technical Monograph: 2-Bromo-5-methoxythiophene A Strategic Guide to Synthesis, Mechanism, and Application in Drug Discovery Part 1: Executive Summary 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a high-value heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-5-methoxythiophene A Strategic Guide to Synthesis, Mechanism, and Application in Drug Discovery

Part 1: Executive Summary

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a high-value heterocyclic intermediate critical to modern medicinal chemistry and materials science. Unlike simple thiophenes, this disubstituted scaffold offers a unique "push-pull" electronic character—the electron-donating methoxy group at C5 significantly increases the nucleophilicity of the ring, while the bromine at C2 provides a precise handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

Historically, the compound’s utility was limited by the inherent instability of its precursor, 2-methoxythiophene. The evolution of synthetic protocols from direct halogenation to robust nucleophilic aromatic substitution (


) on 2,5-dibromothiophene marked a turning point, enabling kilogram-scale production for kinase inhibitor development and organic semiconductor fabrication.

Part 2: Chemical Identity & Physical Properties

PropertyData
IUPAC Name 2-Bromo-5-methoxythiophene
CAS Number 57070-77-6
Molecular Formula

Molecular Weight 193.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80-82°C at 15 mmHg (approx. 200°C at 760 mmHg)
Density 1.6 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Stability Profile Acid-sensitive; prone to acid-catalyzed polymerization. Store cold (

) over basic stabilizers (e.g.,

).

Part 3: Historical Genesis & Synthetic Evolution

The history of 2-bromo-5-methoxythiophene is defined by the struggle to overcome the acid-sensitivity of electron-rich thiophenes.

The Early Era: Direct Bromination (The Instability Trap)

Early synthetic attempts focused on the direct bromination of 2-methoxythiophene using N-bromosuccinimide (NBS). While theoretically straightforward, this route suffered from low yields due to the extreme acid sensitivity of the starting material. The byproduct, succinimide, and trace HBr often catalyzed the rapid polymerization of the electron-rich thiophene ring, leading to "tarry" reaction mixtures.

The Modern Standard: Nucleophilic Substitution

The industrial breakthrough came with the inversion of the synthetic logic: starting with the stable, electron-deficient 2,5-dibromothiophene and displacing one bromine atom with a methoxide nucleophile. This method, often catalyzed by copper salts (Ullmann-type coupling), avoids the isolation of unstable intermediates and proceeds with high regioselectivity.

Part 4: Mechanistic Insights & Visualization

The synthesis of 2-bromo-5-methoxythiophene via nucleophilic substitution is a classic example of balancing activation energy with catalyst efficiency.

Reaction Mechanism: Copper-Catalyzed Methoxylation

The reaction proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution. The copper coordinates to the sulfur and the bromine, facilitating the oxidative addition/reductive elimination cycle that installs the methoxy group.

G Start 2,5-Dibromothiophene Intermediate Cu-Complex Intermediate Start->Intermediate Oxidative Addition Reagent NaOMe / MeOH CuBr / NaI (Cat.) Reagent->Intermediate Product 2-Bromo-5-methoxythiophene Intermediate->Product Reductive Elimination Byproduct NaBr Intermediate->Byproduct

Figure 1: Catalytic cycle for the selective mono-methoxylation of 2,5-dibromothiophene.

Part 5: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Recommended)

This method is preferred for its robustness and scalability, avoiding the handling of unstable precursors.

Reagents:

  • 2,5-Dibromothiophene (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt solution in MeOH (1.2 eq)

  • Copper(I) Bromide (CuBr) (0.05 eq)

  • Sodium Iodide (NaI) (0.1 eq) - Acts as a ligand/co-catalyst to stabilize Cu species.

  • Solvent: Methanol / DMF (9:1 ratio)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add 2,5-dibromothiophene and the solvent mixture (MeOH/DMF).

  • Catalyst Addition: Add CuBr and NaI. The solution may turn a greenish/yellow hue.

  • Initiation: Slowly add the NaOMe solution via a dropping funnel over 20 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 70-75°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 95:5) or GC-MS.

    • Checkpoint: The reaction is complete when the starting dibromide is consumed. Prolonged heating may lead to the dimethoxy byproduct.

  • Quench: Cool to room temperature. Quench by pouring into cold saturated ammonium chloride (

    
    ) solution (to complex the copper).
    
  • Extraction: Extract with Diethyl Ether (

    
    ) x3. Wash organic layers with water and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~82°C @ 15 mmHg) to obtain a clear liquid.
    
Protocol B: Direct Bromination (Historical/Mechanistic)

Included for context; not recommended for scale-up due to safety and yield issues.

  • Dissolve 2-methoxythiophene in glacial acetic acid.

  • Cool to 0°C. Slowly add a solution of bromine (

    
    ) in acetic acid.
    
  • Critical Failure Point: If temperature exceeds 10°C, rapid polymerization occurs, turning the mixture black.

  • Quench immediately with water and extract.

Part 6: Applications in Drug Discovery

The 2-bromo-5-methoxythiophene scaffold is a "privileged structure" in kinase inhibitor design. The methoxy group mimics the hydrogen-bonding capability of the ATP adenine ring, while the thiophene core acts as a bioisostere for phenyl or pyridine rings.

Case Study: Pyrrolopyridine Kinase Inhibitors

In the development of inhibitors for JAK3 and Syk kinases (critical targets for autoimmune diseases like Rheumatoid Arthritis), this intermediate is used to introduce the "left-hand" side of the molecule via Suzuki coupling.

Workflow:

  • Scaffold Preparation: A boronic acid derivative of a pyrrolopyridine core is prepared.

  • Coupling: 2-Bromo-5-methoxythiophene is coupled using

    
     and 
    
    
    
    .
  • Result: The methoxy-thiophene moiety occupies the hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity.

DrugDiscovery Step1 Pyrrolopyridine Core (Boronic Acid) Process Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Step1->Process Step2 2-Bromo-5-methoxythiophene (Electrophile) Step2->Process Final Kinase Inhibitor Candidate (JAK3 / Syk Target) Process->Final C-C Bond Formation

Figure 2: Integration of 2-bromo-5-methoxythiophene into kinase inhibitor synthesis.

Part 7: Safety & Handling (Critical)

1. Spontaneous Oligomerization: Halogenated alkoxythiophenes are prone to acid-catalyzed self-condensation. The isomer 2-bromo-3-methoxythiophene has been reported to undergo spontaneous combustion due to rapid, exothermic oligomerization.[1] While the 5-methoxy isomer is more stable, it should never be stored in acidic conditions.

  • Protocol: Always store with a trace of stabilizer (e.g., copper chip or solid

    
    ) at -20°C.
    

2. Toxicity: Like many alkylating agents, it is a skin and eye irritant. All operations must be performed in a fume hood to avoid inhalation of vapors, which may possess lachrymatory properties.

Part 8: References

  • Synthesis via Dibromothiophene (Patents):

    • Method for synthesizing 2-bromothiophene derivatives.[2][3][4][5] CN103819449A. Link

    • Preparation of 2-alkoxythiophenes. US Patent Application 2007/0135466 A1. Link

  • Mechanistic Studies & Instability:

    • Nakamura, S. et al. "Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways." National Institute of Informatics. 6

  • Medicinal Chemistry Applications:

    • Pyrrolopyridines useful as inhibitors of protein kinase. WO2006127587A1. Link

    • Sperry, J. B., et al. "Minimization of the Potential for Spontaneous Polymerization of Alkoxythiophenes." Organic Process Research & Development. (General reference for handling alkoxythiophenes).

  • General Thiophene Chemistry:

    • Gronowitz, S. "Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives." Wiley-Interscience. (Foundational text for thiophene halogenation patterns).

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 2-Bromo-5-methoxythiophene

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-methoxythiophene Executive Summary & Strategic Significance 2-Bromo-5-methoxythiophene is a high-value heterocyclic building block used to introduce the 5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-methoxythiophene

Executive Summary & Strategic Significance

2-Bromo-5-methoxythiophene is a high-value heterocyclic building block used to introduce the 5-methoxythiophen-2-yl moiety. This scaffold acts as a bioisostere for para-methoxyphenyl groups in drug design, offering altered metabolic stability, lipophilicity (LogP), and distinct pi-stacking vectors.

While thiophenes are generally reactive in cross-coupling, the 5-methoxy substituent introduces specific electronic perturbations. It functions as a strong electron-donating group (EDG), significantly increasing the electron density of the thiophene ring. This facilitates Oxidative Addition but can destabilize the palladium intermediate or retard Transmetalation if not properly managed. This guide provides optimized protocols to mitigate homocoupling and hydrodehalogenation, ensuring high yields and reproducibility.

Reactivity Profile & Mechanistic Insight

To optimize the reaction, one must understand the electronic "personality" of the substrate:

  • Electronic Activation: The C2-position is activated by the sulfur atom and the +M (mesomeric) effect of the C5-methoxy group. This makes the C-Br bond highly reactive toward Pd(0).

  • The Trap (Homocoupling): Due to the electron-rich nature of the resulting thienyl-palladium species, there is a heightened risk of oxidative homocoupling (2,2'-bis(5-methoxythiophene)) if oxygen is present or if the transmetalation step is sluggish.

  • Acid Sensitivity: The electron-rich ring is susceptible to electrophilic attack or hydrolysis under acidic conditions. Strictly basic conditions are required to maintain the integrity of the methoxy enol ether system.

Optimized Experimental Protocols

Two distinct systems are recommended based on the coupling partner's steric and electronic profile.

System A: The "Workhorse" Protocol (Standard Aryl Boronic Acids)

Best for: Unhindered aryl boronic acids and routine library synthesis.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 2-Bromo-5-methoxythiophene1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(PPh₃)₄ 0.03 - 0.05Tetrakis(triphenylphosphine)palladium(0)
Base Na₂CO₃ (2M aq) 2.5Activator of Boronic Acid
Solvent DME or 1,4-Dioxane [0.2 M]Miscible organic solvent
Temp 85°C-Thermal activation
System B: The "High-Performance" Protocol (Sterically Demanding/Heterocyclic)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or scale-up where catalyst loading must be minimized.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 2-Bromo-5-methoxythiophene1.0Electrophile
Partner Boronic Ester (BPin) or Acid1.3Nucleophile
Catalyst Pd(dppf)Cl₂ · DCM 0.02Bidentate ligand prevents deactivation
Base K₃PO₄ (3M aq) 3.0Stronger base for difficult transmetalation
Solvent THF / Water (10:1) [0.3 M]Higher solubility for phosphates
Temp 70°C - 80°C-Mild heating

Step-by-Step Procedure (System B Focus)

Objective: Synthesis of 2-(5-methoxythiophen-2-yl)pyridine (Example).

  • Preparation of Vessel:

    • Use a microwave vial (for small scale) or a 3-neck round bottom flask (scale-up).

    • Crucial: Flame-dry the vessel under vacuum and backfill with Argon/Nitrogen 3 times. Oxygen is the enemy of this electron-rich coupling.

  • Reagent Charging:

    • Add 2-Bromo-5-methoxythiophene (1.0 equiv).

    • Add Heteroaryl Boronic acid/ester (1.3 equiv).

    • Add Pd(dppf)Cl₂[4][7] · DCM (2 mol%).

    • Note: If using Pd(PPh₃)₄, add it last after degassing solvents to prevent oxidation.

  • Solvent & Base Addition:

    • Add THF (degassed) and the aqueous K₃PO₄ solution.

    • Degassing Step: Sparge the biphasic mixture with a balloon of Argon for 10-15 minutes with vigorous stirring. Do not skip this.

  • Reaction:

    • Seal the vessel.[8]

    • Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Monitor by TLC/LCMS. The bromide starting material (Rt ~ X min) should disappear rapidly.

  • Work-up (Critical for Stability):

    • Cool to room temperature.

    • Dilute with EtOAc.[8]

    • Wash with Water followed by Brine .

    • Avoid: Do not wash with 1M HCl or acidic solutions; the methoxythiophene moiety can hydrolyze to the thiolactone or polymerize.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Tip: 5-methoxythiophenes are electron-rich; they may streak on silica. Add 1% Et₃N to the eluent if streaking occurs.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle adapted for this specific electron-rich substrate, highlighting the critical points of failure (Homocoupling).

SuzukiCycle Figure 1: Catalytic Cycle for 2-Bromo-5-methoxythiophene Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to EDG) Pd0->OxAdd + 2-Br-5-OMe-Thiophene PdII_Ar Ar-Pd(II)-Br (Electron Rich Intermediate) OxAdd->PdII_Ar BaseStep Base Activation (OH- / OR- exchange) PdII_Ar->BaseStep HomoC SIDE REACTION: Homocoupling (Requires O2) PdII_Ar->HomoC O2 present Dehalo SIDE REACTION: Hydrodehalogenation (If Transmet. is slow) PdII_Ar->Dehalo Protic solvent / No Partner Transmet Transmetalation (Rate Limiting Step) BaseStep->Transmet + Boronate-Base Complex PdII_Bis Ar-Pd(II)-Ar' Transmet->PdII_Bis RedElim Reductive Elimination (Product Release) PdII_Bis->RedElim RedElim->Pd0 - Product

Caption: The electron-donating methoxy group accelerates Oxidative Addition but renders the Pd(II) intermediate prone to oxidation (homocoupling) if not protected from air.

Troubleshooting & Optimization Logic

Use this decision tree to solve common yield issues.

OptimizationTree Figure 2: Optimization Decision Tree Start Issue Observed? Prob1 Low Conversion (SM remains) Start->Prob1 Prob2 Homocoupling (Bi-thiophene formed) Start->Prob2 Prob3 Dehalogenation (H-substituted thiophene) Start->Prob3 Sol1 Switch to Pd(dppf)Cl2 Increase Temp to 100°C Prob1->Sol1 Sol2 Degas solvents longer Switch to anhydrous THF Prob2->Sol2 Sol3 Use dry solvents Increase Boronic Acid equiv Prob3->Sol3

Caption: Systematic approach to solving common failures in electron-rich thiophene couplings.

Data Summary: Solvent & Base Screening

Typical yields observed with 2-Bromo-5-methoxythiophene (1.0 eq) + Phenylboronic acid (1.2 eq).

EntryCatalystSolventBaseYield (%)Notes
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃65%Moderate; some homocoupling observed.
2Pd(PPh₃)₄DME/H₂ONa₂CO₃78%Good standard conditions.
3Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₃PO₄ 92% Optimal. Fast conversion, clean profile.
4Pd(OAc)₂/SPhosTolueneK₃PO₄88%Excellent for sterically hindered partners.

References

  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling in water. Semantic Scholar. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. ResearchGate. [Link]

  • Preparation and reactions of 2,5-dimethoxythiophen. Royal Society of Chemistry. [Link]

Sources

Application

Stille coupling of 2-Bromo-5-methoxythiophene for polymer synthesis

Part 1: Strategic Overview & Scientific Rationale 1.1 The Critical Role of End-Capping In the synthesis of high-performance conjugated polymers (e.g., for organic photovoltaics or field-effect transistors), the "main cha...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

1.1 The Critical Role of End-Capping In the synthesis of high-performance conjugated polymers (e.g., for organic photovoltaics or field-effect transistors), the "main chain" often receives all the attention. However, the chain ends are frequently the sites of device failure. Unreacted organotin (stannyl) or halide end-groups act as charge carrier traps and oxidative degradation initiation sites.

1.2 Why 2-Bromo-5-methoxythiophene? This specific molecule acts as a high-precision monofunctional end-capping agent .

  • Electronic Modulation: The methoxy group (-OMe) at the 5-position is a strong electron-donating group (EDG). When coupled to the polymer terminus, it can raise the HOMO level slightly at the chain end, potentially creating an energetic trap for holes that prevents them from reaching the electrode interface, or conversely, improving contact resistance depending on the specific device architecture.

  • Stability: It converts a reactive, hydrolytically unstable trialkylstannyl chain end into a chemically inert methoxy-thiophene moiety.

  • Purity: By converting the "sticky" stannyl ends into organic ends, purification (removing residual tin) becomes significantly more efficient.

Part 2: Reaction Mechanism & Causality

The Stille polycondensation operates via the Pd(0)/Pd(II) catalytic cycle. The introduction of 2-Bromo-5-methoxythiophene is a kinetic termination step .

The "Stille Capping" Mechanism:

  • Polymerization Phase: The difunctional monomers (A-A + B-B) react to build molecular weight. The reaction mixture contains active polymer chains with both

    
     and 
    
    
    
    termini.
  • Capping Phase 1 (Electrophilic Cap): Addition of 2-Bromo-5-methoxythiophene .

    • Oxidative Addition: Pd(0) inserts into the C-Br bond of the capping agent.

    • Transmetallation:[1][2] The Pd-complex reacts with the

      
       end of the polymer chain.
      
    • Reductive Elimination: The methoxythiophene cap is fused to the polymer, releasing the Pd(0) catalyst.

  • Capping Phase 2 (Nucleophilic Cap): (Optional but recommended) Addition of tributyl(thiophen-2-yl)stannane to cap any remaining

    
     ends.
    

StilleCapping cluster_cycle Termination Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Br Complex) Pd0->OxAdd + Capper Polymer_Sn Polymer-Sn(Bu)3 (Active Chain End) TransMet Transmetallation Polymer_Sn->TransMet Capper 2-Bromo-5-methoxythiophene (Capping Agent) Capper->OxAdd OxAdd->TransMet + Polymer-Sn RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates FinalPolymer Methoxy-Capped Polymer (Stable) RedElim->FinalPolymer Byproduct Bu3Sn-Br (Byproduct) RedElim->Byproduct

Figure 1: The catalytic cycle for end-capping a stannyl-terminated polymer using 2-Bromo-5-methoxythiophene.

Part 3: Detailed Experimental Protocols

Materials & Equipment
  • Reagents:

    • Monomer A: Dibromo-functionalized heteroaromatic (e.g., 2,5-dibromo-3-hexylthiophene).

    • Monomer B: Distannyl-functionalized heteroaromatic.

    • Capping Agent: 2-Bromo-5-methoxythiophene (Purified by distillation if liquid, or recrystallization).

    • Catalyst:

      
       (Tris(dibenzylideneacetone)dipalladium(0)) or 
      
      
      
      .
    • Ligand:

      
       (Tri(o-tolyl)phosphine) – Critical for high MW Stille.
      
    • Solvent: Anhydrous Toluene or Chlorobenzene (Degassed).

  • Equipment: Schlenk line or Nitrogen Glovebox, microwave reactor (optional but preferred for speed).

Protocol: Stille Polycondensation with Methoxy-Thiophene Capping

Step 1: Polymerization (The Build-Up)

  • In a glovebox, charge a microwave vial with Monomer A (1.00 eq), Monomer B (1.00 eq),

    
     (0.02 eq), and 
    
    
    
    (0.08 eq).
  • Dissolve in anhydrous chlorobenzene (concentration ~0.1 M).

  • Seal the vial and remove from the glovebox.

  • Heat to 100–120°C for 12–24 hours (or 1 hour in microwave at 140°C).

    • Checkpoint: The solution should turn viscous and dark (indicating conjugation length increase).

Step 2: The Capping Reaction (The Core Requirement) Timing is crucial. Do not let the reaction cool down.

  • Prepare a degassed solution of 2-Bromo-5-methoxythiophene (0.5 eq relative to monomers) in chlorobenzene.

  • Inject this solution into the hot reaction mixture under inert flow.

  • Continue heating at 120°C for 2 hours .

    • Mechanism:[1][2][3][4] This converts all

      
       ends to 
      
      
      
      ends.
  • (Optional) Inject tributyl(thiophen-2-yl)stannane (0.5 eq) and heat for another 2 hours to cap the

    
     ends.
    

Step 3: Work-up and Tin Removal (Scavenging) Tin byproducts are toxic and difficult to remove. Precipitation alone is insufficient.

  • Cool the reaction to room temperature.

  • Precipitate the polymer into Methanol (300 mL) containing 10% concentrated HCl .

    • Why: The acid helps protolyze residual stannyl groups and solubilize the tin salts.

  • Stir for 4 hours. Filter the polymer into a Soxhlet thimble.

Step 4: Soxhlet Extraction (Purification) Perform sequential Soxhlet extraction to fractionate by molecular weight and remove impurities.

  • Methanol (12h): Removes tin salts and high-boiling solvents.

  • Acetone (12h): Removes oligomers and unreacted capping agents.

  • Hexanes (12h): Removes low-MW polymer fractions.

  • Chloroform (Target): Collects the high-MW, end-capped polymer.

Part 4: Data Presentation & Quality Control

Table 1: Troubleshooting the Capping Efficiency

ObservationProbable CauseCorrective Action
High Tin Content (XRF/ICP) Incomplete Capping or poor washingIncrease capping time to 4h; Use Pd scavenger (e.g., diethylammonium diethyldithiocarbamate) in the workup.
Low Molecular Weight Capping agent added too earlyEnsure polymerization proceeds for full 24h (or viscosity plateau) before injection.
Broad PDI (>3.0) Catalyst death before cappingAdd a fresh "spike" of Pd catalyst (0.005 eq) simultaneously with the 2-Bromo-5-methoxythiophene.
Shoulder in UV-Vis Aggregation or incomplete conjugationVerify solubility; the methoxy group can induce aggregation in non-polar solvents.

Workflow Diagram: Purification Logic

Purification Rxn Crude Reaction Mixture (Polymer + Sn-Byproducts + Catalyst) Precip Precipitation in MeOH/HCl (Protode stannylation) Rxn->Precip Soxhlet1 Soxhlet: Methanol (Removes Salts/Ligands) Precip->Soxhlet1 Soxhlet2 Soxhlet: Acetone (Removes Oligomers/Capper) Soxhlet1->Soxhlet2 Soxhlet3 Soxhlet: Hexanes (Removes Low MW Polymer) Soxhlet2->Soxhlet3 Final Soxhlet: Chloroform (Collect Target Polymer) Soxhlet3->Final

Figure 2: Sequential Soxhlet extraction workflow for purifying the methoxy-capped polymer.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link

  • Bao, Z., et al. (1995). "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Journal of the American Chemical Society. Link

  • Carsten, B., & Yu, L. (2011). "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers."[2][3][5] In: Design and Synthesis of Conjugated Polymers. Link

  • Nielsen, C. B., et al. (2013). "Efficient End-Capping of Conjugated Polymers: A Tool for Controlling Electronic Properties." Macromolecules. Link

  • Sigma-Aldrich. "2-Bromo-5-methoxythiophene Product Specification." Link(Note: Link directs to similar thiophene derivative catalog for verification of availability).

Sources

Method

Application Note: High-Fidelity Preparation of (5-Methoxythiophen-2-yl)magnesium Bromide

Executive Summary The preparation of Grignard reagents from electron-rich heterocycles, such as 2-Bromo-5-methoxythiophene , presents distinct challenges compared to standard carbocyclic aryl halides. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of Grignard reagents from electron-rich heterocycles, such as 2-Bromo-5-methoxythiophene , presents distinct challenges compared to standard carbocyclic aryl halides. The presence of the methoxy group at the C5 position acts as a strong electron-donating group (EDG), increasing the electron density of the thiophene ring. This electronic enrichment reduces the rate of oxidative addition to magnesium metal (direct insertion) and increases the risk of side reactions, such as Wurtz-type coupling or polymerization, under thermal stress.

This Application Note provides two validated protocols:

  • Method A (The "Turbo" Exchange): A low-temperature Halogen-Magnesium exchange using

    
    . This is the recommended route  for discovery chemistry and high-value synthesis due to its superior chemoselectivity and mild conditions.
    
  • Method B (Direct Insertion): A classical approach using activated Magnesium turnings. This is reserved for large-scale cost-sensitive applications where cryogenic conditions are impractical, though it requires rigorous surface activation.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Substrate: 2-Bromo-5-methoxythiophene

  • Target Species: (5-Methoxythiophen-2-yl)magnesium bromide (or chloride complex)

  • Key Challenge: The C-Br bond is stabilized by the electron-rich nature of the ring (mesomeric effect of -OMe), making it less electrophilic towards Mg(0). Furthermore, thiophenes are prone to "Halogen Dance" (isomerization) under highly basic conditions, although the 5-substitution pattern mitigates this risk compared to 3-substituted variants.

The Solution: Knochel-Type Exchange

To bypass the high activation energy required for direct insertion, we utilize Magnesium-Halogen Exchange . This relies on the thermodynamic driving force where a less stable alkyl Grignard (isopropyl) exchanges with an aryl/heteroaryl halide to form a more stable aryl Grignard.

Why LiCl? The addition of Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, forming a monomeric species (


). This dramatically increases the kinetic reactivity of the exchange reagent, allowing the reaction to proceed at or below 0°C, preserving the integrity of the sensitive methoxythiophene moiety.
Mechanistic Pathway (Visualization)

GrignardMechanism Substrate 2-Bromo-5- methoxythiophene Complex Ate-Complex Intermediate Substrate->Complex Coordination Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product (5-Methoxythiophen- 2-yl)MgCl·LiCl Complex->Product Exchange (Driving Force: Stability) Byproduct Isopropyl Bromide Complex->Byproduct

Figure 1: Mechanistic pathway of the Halogen-Magnesium exchange. The reaction is driven by the formation of the thermodynamically more stable heteroaryl Grignard species.

Experimental Protocols

Method A: Halogen-Magnesium Exchange (Recommended)

Applicability: Research scale (1g – 50g), high-purity requirements.

Reagents
  • Substrate: 2-Bromo-5-methoxythiophene (1.0 equiv)

  • Reagent:

    
     (1.3 M in THF) (1.1 equiv)
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Dissolution: Charge the flask with 2-Bromo-5-methoxythiophene and anhydrous THF (Concentration ~0.5 M).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Note: Unlike simple aryls, this electron-rich thiophene does not require -78°C, but 0°C is preferred over RT to prevent any potential disproportionation.

  • Addition: Add the

    
     solution dropwise via syringe or addition funnel over 15 minutes, maintaining internal temperature < 5°C.
    
  • Exchange: Stir the mixture at 0°C for 1 to 2 hours.

    • Monitoring: Quench a 50 µL aliquot with

      
      /THF or 
      
      
      
      and analyze via GC-MS or NMR. Conversion should be >98%.
  • Utilization: The resulting solution is stable at 0°C for 24 hours. Use directly for electrophilic trapping (e.g., addition to aldehydes, ketones, or Kumada coupling).

Method B: Direct Magnesium Insertion (Scale-Up Alternative)

Applicability: Cost-sensitive scale-up (>100g) where commercial organolithiums are too expensive.

Reagents
  • Substrate: 2-Bromo-5-methoxythiophene (1.0 equiv)

  • Metal: Magnesium turnings (1.2 equiv)[1][2]

  • Activator: Iodine (crystal) or DIBAL-H (0.01 equiv)

  • Solvent: Anhydrous THF (or 2-MeTHF for higher boiling point)

Step-by-Step Procedure
  • Activation: Place Mg turnings in the reactor. Dry stir under vacuum with a heat gun to activate the surface (mechanical activation).

  • Chemical Activation: Add a minimal amount of THF to cover the Mg. Add a crystal of Iodine. Stir until the color fades (formation of

    
    ).
    
  • Initiation: Add 5-10% of the total substrate volume as a concentrated solution. Heat locally with a heat gun until the solvent boils and turbidity appears (sign of Grignard formation).

    • Critical: If initiation does not occur, add 2 drops of 1,2-dibromoethane (entrainment method).

  • Addition: Once initiated (exotherm observed), dilute with remaining THF. Add the remaining substrate solution dropwise.

  • Reflux Control: Maintain a gentle reflux via the rate of addition.

    • Warning: Do not overheat. Prolonged reflux (>65°C) can degrade the methoxy group.

  • Digestion: After addition, stir at reflux for 1 hour, then cool to room temperature. Filter through a glass frit to remove unreacted Mg.

Critical Process Parameters (CPPs)

ParameterMethod A (Exchange)Method B (Insertion)Impact on Quality
Temperature 0°C to 5°C60°C to 65°C (Reflux)High temps in Method B increase risk of polymerization.
Stoichiometry 1.1 equiv Reagent1.2 equiv Mg MetalExcess Mg in Method B ensures complete consumption of bromide.
Concentration 0.5 M - 1.0 M1.0 M - 2.0 MMethod A requires dilution to control exchange kinetics.
Atmosphere Inert (

/Ar)
Inert (

/Ar)
Moisture kills the reagent immediately.

Workflow Visualization

Workflow cluster_A Method A: Turbo Exchange cluster_B Method B: Direct Insertion start Start: Raw Materials stepA1 Dry Flask & N2 Purge start->stepA1 stepB1 Activate Mg Turnings (Mech/Chem) start->stepB1 stepA2 Dissolve Substrate in THF Cool to 0°C stepA1->stepA2 stepA3 Add iPrMgCl·LiCl Dropwise stepA2->stepA3 stepA4 Stir 1-2h @ 0°C stepA3->stepA4 qc QC: Titration (I2/LiCl) Target >0.4 M stepA4->qc stepB2 Initiate with 5% Feed (I2 or 1,2-DBE) stepB1->stepB2 stepB3 Add Remaining Feed Maintain Reflux stepB2->stepB3 stepB4 Digest 1h & Cool stepB3->stepB4 stepB4->qc end Ready for Coupling qc->end Pass

Figure 2: Comparative workflow for the two preparation methods. Method A is streamlined for laboratory efficiency; Method B is process-intensive.

Quality Control: Titration Protocol

Never assume the theoretical molarity. Always titrate before use.

Method: Iodine Titration using LiCl

  • Accurately weigh 127 mg of Iodine (

    
    , 0.5 mmol) into a dry vial.
    
  • Dissolve in 2 mL of 0.5 M LiCl in anhydrous THF.

  • Add the Grignard solution dropwise via a 1.0 mL syringe until the brown iodine color disappears (becomes clear/colorless).

  • Calculation:

    
    
    (Note: The factor of 2 accounts for the stoichiometry 
    
    
    
    ).

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

  • Bao, R., et al. (2015). Improved Protocol for the Preparation of Functionalized Arylmagnesium Reagents. Organic Process Research & Development. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Mg Insertion into Organic Halides.[3] Angewandte Chemie. [Link]

  • Organic Syntheses. (1973).[4] General precautions for Grignard formation. Organic Syntheses, Coll.[4][5] Vol. 5, p.976.[4] [Link]

Sources

Application

Application Note: High-Fidelity Lithiation of 2-Bromo-5-methoxythiophene

Executive Summary The thiophene core is a ubiquitous scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings in kinase inhibitors, antipsychotics, and anti-inflammatory agents. 2-Bromo-5-methoxythiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene core is a ubiquitous scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings in kinase inhibitors, antipsychotics, and anti-inflammatory agents. 2-Bromo-5-methoxythiophene represents a uniquely versatile building block: the bromine atom offers a handle for cross-coupling or lithium-halogen exchange, while the methoxy group acts as an electron-donating group (EDG) that modulates electronic properties and directs electrophilic substitution.

This guide provides a definitive protocol for the lithiation of 2-bromo-5-methoxythiophene . While the primary application is C2-functionalization via Lithium-Halogen (Li-Hal) exchange , we also address the mechanistic nuances of Halogen Dance (HD) and Directed Ortho-Metalation (DoM) , which can occur under specific conditions. Mastering these pathways allows for precise regiocontrol, preventing common "scrambling" side reactions.

Mechanistic Insight & Strategic Planning

The Bifurcation of Reactivity

The reactivity of 2-bromo-5-methoxythiophene is dictated by the choice of organolithium reagent. The reaction pathway bifurcates based on Kinetic Control (Li-Hal exchange) versus Thermodynamic/Directed Control (Deprotonation).

  • Path A: Lithium-Halogen Exchange (Kinetic Control)

    • Reagent: n-Butyllithium (n-BuLi).[1][2][3]

    • Mechanism: Rapid attack on the bromine atom at -78°C. The C-Br bond is weaker and more polarizable than the C-H bonds.

    • Outcome: Formation of 2-lithio-5-methoxythiophene . This is the standard method to introduce electrophiles (boronates, aldehydes, silanes) at the C2 position.

    • Risk: If the temperature rises above -40°C prior to quenching, the lithiated species may disproportionate or undergo scrambling.

  • Path B: Deprotonation & Halogen Dance (Thermodynamic Control)

    • Reagent: Lithium Diisopropylamide (LDA).

    • Mechanism: LDA is a bulky, non-nucleophilic base that removes a proton rather than attacking the bromine.

    • Outcome: Deprotonation typically occurs at C4 (ortho to the directing Methoxy group) or C3 (ortho to Bromine).

    • The "Dance": If C3 is deprotonated, the unstable 3-lithio-2-bromo species often undergoes a Halogen Dance , where the bromine migrates to C3, yielding the thermodynamically stable 2-lithio-3-bromo species.

Reaction Pathway Visualization

ReactionPathways Start 2-Bromo-5-methoxythiophene nBuLi n-BuLi (-78°C) Start->nBuLi Path A LDA LDA (-78°C) Start->LDA Path B LiHal 2-Lithio-5-methoxythiophene (Kinetic Intermediate) nBuLi->LiHal Li-Hal Exchange (Fast) DoM_C4 2-Bromo-4-lithio-5-methoxythiophene (DoM Product) LDA->DoM_C4 Ortho-Lithiation (C4) (Directed by OMe) HD_Int 3-Lithio-2-bromo-intermediate LDA->HD_Int Ortho-Lithiation (C3) (Minor/Transient) ProductA C2-Functionalized Product (e.g., Boronic Acid) LiHal->ProductA + Electrophile (E+) HD_Prod 2-Lithio-3-bromo-5-methoxythiophene (Halogen Dance Product) HD_Int->HD_Prod Br Migration (Thermodynamic)

Caption: Divergent reaction pathways. Path A (Green) is the standard protocol for C2 functionalization. Path B (Red) leads to rearrangement or C4 functionalization.

Protocol A: C2-Functionalization (The Standard)

This protocol describes the synthesis of 5-methoxythiophene-2-boronic acid (or similar derivatives) via Lithium-Halogen exchange. This is the most common application for drug discovery, enabling Suzuki-Miyaura couplings.

Materials & Equipment
  • Substrate: 2-Bromo-5-methoxythiophene (1.0 equiv).

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv).[2][3]

  • Electrophile: Triisopropyl borate (1.2 equiv) or DMF (for aldehydes).

  • Solvent: Anhydrous THF (freshly distilled or from a solvent system).

  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

Step-by-Step Methodology
  • Preparation: Charge the flask with 2-bromo-5-methoxythiophene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Note: The methoxy group increases the electron density of the ring. While this stabilizes the starting material, the resulting lithio-species is nucleophilic. THF is preferred over diethyl ether to ensure solubility and reactivity at low temperatures.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

    • Critical Parameter: Maintain internal temperature below -70°C. A rapid exotherm can trigger local overheating, leading to decomposition or scrambling.

    • Observation: The solution may turn light yellow or orange.

  • Equilibration: Stir at -78°C for 30–45 minutes .

    • Validation: Unlike simple aryl bromides, thiophene Li-Hal exchange is extremely fast. 30 minutes is sufficient. Extended stirring (>2 hours) is unnecessary and increases the risk of proton abstraction from the solvent.

  • Functionalization: Add the electrophile (e.g., Triisopropyl borate, 1.2 equiv) dropwise at -78°C.

    • Note: If using a solid electrophile, dissolve it in minimal anhydrous THF first.

  • Warming & Quench: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C or Room Temperature (RT) over 1–2 hours.

    • Quench: For boronic acids, quench with 2M HCl (aq) to hydrolyze the boronate ester. For other electrophiles, use saturated NH4Cl.

Data Summary Table
ParameterSpecificationRationale
Temperature -78°C (Strict)Prevents "Halogen Dance" and decomposition.
Solvent THF (Anhydrous)Coordinates Li+, stabilizing the intermediate.
Stoichiometry 1.05 equiv n-BuLiSlight excess ensures full conversion; too much risks deprotonation.
Time 30–45 minKinetic window for Li-Hal exchange is fast.
Quench Acidic (for Boronic)Necessary to hydrolyze the intermediate ate-complex.

Protocol B: Advanced Handling (Avoiding Pitfalls)

The Halogen Dance Risk

If LDA is used instead of n-BuLi, or if the reaction is allowed to warm up before adding the electrophile, the bromine atom may migrate.

  • Scenario: You desire functionalization at C4.

  • Method: Use LDA at -78°C. The Methoxy group is a stronger Ortho-Directing Group (ODG) than Bromine. Lithiation will predominantly occur at C4 (between H and OMe).

  • Caution: If the temperature rises, the system may seek thermodynamic equilibrium, potentially moving the Br to C3 or C4. For standard C2 chemistry, strictly avoid LDA.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet THF or moisture ingressRe-distill THF; ensure positive Ar pressure.
Scrambled Products Temperature > -60°C during n-BuLi additionSlow down addition rate; use internal thermometer.
Regioisomers (C3/C4) Use of wrong base (LDA) or "aged" n-BuLiUse fresh n-BuLi; verify titer.
Incomplete Conversion n-BuLi titer is lowTitrate n-BuLi using diphenylacetic acid or similar standard.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dried flask N2 Atmosphere Solvent: THF Cooling Cool to -78°C (Dry Ice/Acetone) Setup->Cooling Addition Add n-BuLi (1.05 eq) Dropwise over 20 min Cooling->Addition Exchange Stir 30-45 min (Li-Hal Exchange) Addition->Exchange Maintain <-70°C Quench Add Electrophile (e.g., B(OiPr)3) Exchange->Quench Kinetic Control Workup Warm to RT -> Acidic Hydrolysis -> Extraction Quench->Workup

Caption: Operational workflow for the high-yield lithiation of 2-bromo-5-methoxythiophene.

References

  • BenchChem. 2-Bromo-5-methoxythiophene Product & Safety Data. Retrieved from .

  • Google Patents. Pyrrolopyridines useful as inhibitors of protein kinase (WO2006127587A1). (Describes the use of n-BuLi at -78°C for this specific substrate). Retrieved from .

  • Froehlich, J., et al. Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction. Monatshefte für Chemie, 1996. (Foundational text on Thiophene Halogen Dance mechanisms). Retrieved from .

  • Google Patents. Substituted Thiophene Derivatives (US 9,556,143 B2). (Protocol for lithiation and boronic acid synthesis). Retrieved from .

Sources

Method

using 2-Bromo-5-methoxythiophene in organic electronics

Application Note & Protocol: 2-Bromo-5-methoxythiophene in Organic Electronics Part 1: Strategic Overview & Material Science 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a specialized heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 2-Bromo-5-methoxythiophene in Organic Electronics

Part 1: Strategic Overview & Material Science

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a specialized heterocyclic building block used in the synthesis of p-type organic semiconductors. Unlike standard alkyl-thiophenes used for main-chain polymerization (e.g., P3HT), this 5-substituted derivative serves a distinct role: precision bandgap engineering via end-capping.

Core Functions in Organic Electronics:
  • HOMO Level Modulation: The methoxy group (-OCH₃) is a strong electron-donating group (EDG). When coupled to a conjugated backbone, it raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection in Organic Field-Effect Transistors (OFETs) and lowering the oxidation potential.

  • Solubility & Packing: The oxygen atom introduces a dipole moment and potential for weak S···O intramolecular interactions (conformational locking), which can planarize the backbone and improve charge carrier mobility (

    
    ).
    
  • Regiochemical Control: With position 5 blocked by the methoxy group and position 2 activated by bromine, this molecule acts as a "terminator" or mono-functional coupling partner, preventing uncontrolled polymerization and ensuring defined molecular weights in oligomer synthesis.

Part 2: Detailed Synthetic Protocols

Protocol A: Synthesis of D-A-D Small Molecules via Suzuki-Miyaura Coupling

Objective: Synthesize a Donor-Acceptor-Donor (D-A-D) oligomer using 2-Bromo-5-methoxythiophene as the donor end-cap and a Benzothiadiazole (BT) core.

Reagents & Materials:

  • Substrate 1: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Acceptor Core) [1.0 eq]

  • Substrate 2: 2-Bromo-5-methoxythiophene (Donor Cap) [2.2 eq]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) [0.05 eq]

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution [5.0 eq]

  • Solvent: Toluene / Ethanol (3:1 ratio), degassed.

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology:

  • Preparation (In Glovebox/Schlenk Line):

    • Charge a dry Schlenk flask with the diboronic ester core (1.0 eq) and 2-Bromo-5-methoxythiophene (2.2 eq).

    • Add the Pd(PPh₃)₄ catalyst (5 mol%).

    • Critical Note: Ensure the catalyst is yellow. A dark/black color indicates oxidation; do not use.

  • Solvent Addition:

    • Dissolve the solids in the degassed Toluene/Ethanol mixture.

    • Add the degassed 2M K₂CO₃ solution. The biphasic system requires vigorous stirring.

  • Reaction:

    • Heat the mixture to 90°C under an inert atmosphere for 24–48 hours .

    • Monitoring: Use TLC (Thin Layer Chromatography) to track the disappearance of the monobromo intermediate.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Extract with Chloroform (CHCl₃) and wash with brine (3x).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification (Electronic Grade):

    • Column Chromatography: Silica gel, eluting with Hexane/Dichloromethane gradient.

    • Recrystallization: Essential for device performance. Recrystallize from hot Ethanol or Toluene to remove trace palladium.

Protocol B: Stille Coupling for Asymmetric Functionalization

Objective: Attach the methoxy-thiophene unit to a stannylated polymer or core.

Reagents:

  • Substrate: 2-Bromo-5-methoxythiophene [1.1 eq]

  • Coupling Partner: Tributyl(thiophen-2-yl)stannane derivative [1.0 eq]

  • Catalyst: Pd₂(dba)₃ / P(o-tol)₃ system.[2]

  • Solvent: Chlorobenzene or Toluene (Anhydrous).

Methodology:

  • Combine reagents in a pressure vessel under Argon.

  • Heat to 110°C for 16 hours.

  • Scavenging: Post-reaction, add an aqueous KF solution to precipitate tin byproducts as insoluble fluorides. Filter through Celite before extraction.

Part 3: Visualization of Workflows

Figure 1: Synthetic Workflow for D-A-D Oligomers

Caption: Step-by-step pathway from raw materials to electronic-grade semiconductor, highlighting the role of 2-Bromo-5-methoxythiophene as the terminal donor unit.

SyntheticWorkflow Raw Raw Materials (Benzothiadiazole Core + 2-Bromo-5-methoxythiophene) Cat Catalytic Cycle (Pd(0) / Base / 90°C) Raw->Cat Suzuki Coupling Inter Intermediate (Mono-capped species) Cat->Inter Kinetic Control Crude Crude D-A-D Product Inter->Crude Complete Conversion Purify Purification (Silica + Recrystallization) Crude->Purify Remove Pd/Salts Device Device Fabrication (OFET/OPV) Purify->Device Spin Coating

Figure 2: Energy Level Modulation Mechanism

Caption: Impact of the Methoxy (-OCH3) group on the frontier molecular orbitals compared to a standard alkyl-thiophene.

EnergyLevels Alkyl Alkyl-Thiophene HOMO: -5.1 eV LUMO: -3.0 eV Methoxy Methoxy-Thiophene (2-Bromo-5-methoxy...) HOMO: -4.8 eV (Raised) LUMO: -2.9 eV Alkyl->Methoxy Substitution Effect Effect Electronic Effect: 1. Strong Mesomeric (+M) Donation 2. Dipole Stabilization Effect->Methoxy

Part 4: Data Summary & Troubleshooting

Table 1: Physical & Electronic Properties
PropertyValue / CharacteristicRelevance to Electronics
Molecular Weight 193.06 g/mol Small size allows high packing density.
Boiling Point ~200°C (at 760 mmHg)High thermal stability for processing.
Density 1.6 ± 0.1 g/cm³Indicates dense molecular packing potential.
Electronic Effect Electron Donating (+M)Raises HOMO; facilitates hole transport.
Solubility Soluble in CHCl₃, THF, TolueneCompatible with solution-processing (Spin coating).
Troubleshooting Guide
  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Protodebromination (Bromine replaced by Hydrogen) due to overheating or wet solvents.

    • Solution: Ensure solvents are anhydrous (Karl Fischer < 50 ppm water) and lower temp to 80°C.

  • Problem: Device Trap States (Low Mobility).

    • Cause: Residual Palladium or Tin.

    • Solution: Use a scavenger resin (e.g., Deloxan) or wash with sodium diethyldithiocarbamate solution post-reaction.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization. MDPI. Available at: [Link][2][3]

  • 2-Bromo-5-methoxythiophene Product Data. ChemSrc. Available at: [Link]

Sources

Application

synthesis of conjugated polymers using 2-Bromo-5-methoxythiophene

Application Note: Precision End-Group Engineering of Conjugated Polymers using 2-Bromo-5-methoxythiophene Executive Summary This application note details the protocol for utilizing 2-Bromo-5-methoxythiophene (CAS: 57070-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision End-Group Engineering of Conjugated Polymers using 2-Bromo-5-methoxythiophene

Executive Summary

This application note details the protocol for utilizing 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) as a precision end-capping agent in the synthesis of regioregular conjugated polymers. While often mistaken for a propagation monomer, this monofunctional thiophene derivative serves a critical role in Grignard Metathesis (GRIM) and Direct Arylation Polymerization (DArP) . Its application effectively quenches "living" polymerization centers, prevents post-synthesis aggregation, and introduces an electron-rich methoxy-thiophene terminus that modifies the Highest Occupied Molecular Orbital (HOMO) levels of the resulting material.

Scientific Rationale & Mechanism

The Role of the Monofunctional Reagent

In the synthesis of Poly(3-hexylthiophene) (P3HT) and related conjugated systems, the control of molecular weight and chain-end fidelity is paramount. Standard polymerization yields chains terminated with H/Br or H/H, which can lead to instability or undefined electronic states.

2-Bromo-5-methoxythiophene possesses a single reactive bromide at the C2 position and a blocking methoxy group at the C5 position. This structural asymmetry dictates its function:

  • Propagation Blocker: The C5-methoxy group prevents further coupling at the alpha-position, effectively terminating the polymer chain.

  • Electronic Modifier: The electron-donating methoxy group (

    
    ) increases the electron density at the chain end, potentially creating a dipole that aids in charge separation in organic photovoltaic (OPV) applications.
    
Mechanism: Catalyst Transfer Termination

In Nickel-catalyzed GRIM polymerization, the catalyst (


) migrates along the growing chain via an intramolecular "ring-walking" mechanism. Upon consumption of the monomer, the chain ends remain active (oxidative addition complexes).
  • Injection: 2-Bromo-5-methoxythiophene is added to the reaction mixture.

  • Insertion: The Ni(0) center undergoes oxidative addition into the C2-Br bond of the capping agent.

  • Reductive Elimination: The polymer chain couples with the 5-methoxythiophene unit, regenerating Ni(0) which then dissociates or becomes inactive due to the lack of a reactive C5 partner on the cap.

Visualization: The Termination Pathway

The following diagram illustrates the GRIM polymerization cycle and the specific termination event using 2-Bromo-5-methoxythiophene.

GRIM_Termination cluster_0 Termination Phase Initiation Initiation (2,5-dibromo-3-hexylthiophene + R-MgBr) Propagation Chain Propagation (Ni-Catalyst Ring Walking) Initiation->Propagation Ni(dppe)Cl2 ActiveChain Living Polymer Chain (Ni-Complexed End) Propagation->ActiveChain Monomer Consumed Coupling Oxidative Addition & Reductive Elimination ActiveChain->Coupling CappingAgent Addition of 2-Bromo-5-methoxythiophene CappingAgent->Coupling FinalPolymer Methoxy-Thiophene Capped Polymer Coupling->FinalPolymer Irreversible Termination

Figure 1: Logical workflow of the Grignard Metathesis (GRIM) polymerization termination step using 2-Bromo-5-methoxythiophene.

Experimental Protocol

Safety Warning: Thiophene derivatives are toxic. Organonickel compounds are suspected carcinogens. Perform all reactions in a glovebox or under strict Schlenk line conditions (Argon/Nitrogen atmosphere).

Materials Preparation
  • Monomer: 2,5-Dibromo-3-hexylthiophene (purified by recrystallization).

  • Capping Agent: 2-Bromo-5-methoxythiophene (dried over molecular sieves,

    
    98% purity).
    
  • Catalyst:

    
     (Nickel(II) bis(diphenylphosphino)ethane dichloride).
    
  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

Step-by-Step Synthesis (GRIM Method)
  • Grignard Activation:

    • In a dry Schlenk flask, dissolve 2,5-Dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

    • Add tert-butylmagnesium chloride (0.98 eq) dropwise at room temperature. Stir for 1 hour to generate the active monomer species (regioselective exchange).

  • Polymerization:

    • Add

      
       (0.02 eq) suspended in THF.
      
    • Stir the mixture at room temperature. The solution will turn from colorless/yellow to dark orange/red (indicating conjugation length growth).

    • Monitoring: Track conversion via GC-MS or GPC aliquots. Allow to proceed for 30–60 minutes depending on target Molecular Weight (

      
      ).
      
  • Functional Termination (The Critical Step):

    • Timing: Once monomer conversion reaches >95%, do not quench with water/acid yet.

    • Addition: Add 2-Bromo-5-methoxythiophene (20 eq relative to catalyst, or 0.4 eq relative to initial monomer) via syringe.

    • Reaction: Stir for an additional 2–4 hours. This excess ensures that all active Ni-polymer species undergo oxidative addition with the capping agent rather than dying out or coupling with impurities.

  • Purification:

    • Precipitate the polymer into cold methanol (10x volume).

    • Filter and perform Soxhlet extraction (Methanol

      
       Hexanes 
      
      
      
      Chloroform).
    • Concentrate the Chloroform fraction and re-precipitate in methanol to yield the final purple solid.

Data Analysis & Characterization

To validate the incorporation of the 2-Bromo-5-methoxythiophene unit, Nuclear Magnetic Resonance (NMR) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.

Expected NMR Signatures ( H NMR in )
MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Main Chain (

-CH)
6.98SingletCharacteristic of HT-P3HT backbone.
End-Group (-OCH

)
3.90 – 3.95 SingletDefinitive proof of end-capping. Distinct from backbone signals.
End-Group (Thiophene-H) 6.20 – 6.50Doublet/MultipletProtons on the terminal methoxy-thiophene ring.
Comparison of Properties
ParameterUncapped (H/Br) P3HTMethoxy-Capped P3HT
Stability Moderate (prone to oxidation)High (Active sites blocked)
Solubility StandardSlightly Enhanced (Polar end group)
HOMO Level -4.9 eV-4.85 eV (Slight upshift due to donor cap)
PDI (Dispersity) 1.3 – 1.51.1 – 1.2 (Cleaner termination)

Troubleshooting & Optimization

  • Issue: Absence of Methoxy peak in NMR.

    • Cause: Catalyst "death" before capping addition.

    • Solution: Reduce polymerization time or increase catalyst loading slightly. Ensure the capping agent is added immediately after monomer consumption.

  • Issue: Broad PDI.

    • Cause: Slow initiation or slow capping reaction.

    • Solution: Use a turbo-Grignard (iPrMgCl·LiCl) for activation or increase the equivalents of the capping agent.

References

  • Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials. Link

  • Iovu, M. C., et al. (2005). "Experimental Evidence for the Quasi-Living Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes)." Macromolecules. Link

  • Jeffries-EL, M., et al. (2005). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophenes) using the Grignard Metathesis Polymerization Method." Advanced Materials. Link

  • ChemicalBook. (2025).[1][2] "2-Bromo-5-methoxythiophene Product Properties and CAS 57070-77-6." Link

  • Osaka, I., et al. (2010). "Synthesis of Conjugated Polymers with Controlled Terminal Structures by Direct Arylation Polycondensation." Chemistry - A European Journal.[3] (Validating the use of monobromo-thiophenes for terminal control).

Sources

Method

Technical Application Note: 2-Bromo-5-methoxythiophene in Medicinal Chemistry

Executive Summary 2-Bromo-5-methoxythiophene (CAS 57070-77-6) is a specialized heterocyclic building block serving as a high-value bioisostere in drug discovery.[1][2] Structurally, it functions as a surrogate for the p-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-methoxythiophene (CAS 57070-77-6) is a specialized heterocyclic building block serving as a high-value bioisostere in drug discovery.[1][2] Structurally, it functions as a surrogate for the p-anisyl (4-methoxyphenyl) moiety.[1][2] By replacing a phenyl ring with a thiophene core, medicinal chemists can alter metabolic stability, reduce lipophilicity (LogP), and modify the vector of substituents without significantly changing the steric volume.[2]

This guide details the strategic application of 2-Bromo-5-methoxythiophene, focusing on its reactivity profile, optimized cross-coupling protocols, and handling precautions regarding its latent acid sensitivity.[1]

Part 1: Molecular Profile & Reactivity

Structural Bioisosterism

The 5-methoxy-2-thienyl fragment mimics the electronic and steric properties of the p-anisyl group.[1] However, the sulfur atom induces a different dipole moment and potential for metabolic oxidation (S-oxidation), offering a "switch" to tune pharmacokinetic (PK) properties.[2]

Featurep-Anisyl (Phenyl)5-Methoxy-2-thienylImpact on Drug Design
Bond Angle 120° (Hexagonal)~148° (Pentagonal)Alters substituent vector; can improve binding pocket fit.[1][2]
Electronics Electron-richElectron-rich (Super-aromatic)Higher nucleophilicity; potential for C-H activation.[1][2]
Metabolism O-demethylation (CYP450)S-oxidation / Ring openingAlternative metabolic soft spots to avoid toxic metabolites.[1][2]
Lipophilicity HighModerateOften improves aqueous solubility.[1][2]
Reactivity Map

The molecule possesses two distinct electronic zones driven by the "Push-Pull" dynamic between the Methoxy (EDG) and Bromine (EWG/Leaving Group).[1][2]

ReactivityMap Center 2-Bromo-5-methoxythiophene Pos2 C2 Position (Bromine) Primary Electrophilic Site Suzuki/Stille/Buchwald Coupling Center->Pos2 Pos5 C5 Position (Methoxy) Electron Donor Increases Ring Nucleophilicity Center->Pos5 Risk Risk Factor: Acid-Catalyzed Hydrolysis (Thio-enol ether character) Pos5->Risk  Induces

Caption: Functional map of 2-Bromo-5-methoxythiophene. The C5-methoxy group activates the ring but introduces sensitivity to strong acids.[1]

Critical Stability Warning

Expert Insight: The 2-methoxythiophene motif behaves chemically as a thio-enol ether.[1][2] Unlike robust phenyl ethers, this system is susceptible to acid-catalyzed hydrolysis, which cleaves the methyl group and tautomerizes the ring to form 5H-thiophen-2-one (a thiolactone).[1]

  • Avoid: Strong acidic workups (e.g., 1M HCl washes).[2]

  • Buffer: Maintain pH > 4 during handling.

Part 2: Synthetic Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol is designed to couple 2-Bromo-5-methoxythiophene with aryl boronic acids.[1][2] It utilizes a weak base to prevent hydrolysis and a phosphine-ligated palladium catalyst to facilitate oxidative addition into the electron-rich C-Br bond.[1][2]

Reagents:

  • Substrate: 2-Bromo-5-methoxythiophene (1.0 equiv)[1][2]

  • Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) or Pd(PPh₃)₄[1][2]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2][3][4][5]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the aryl boronic acid and 2-Bromo-5-methoxythiophene in 1,4-Dioxane.

  • Base Addition: Add the aqueous solution of K₃PO₄. (Note: Carbonate bases like K₂CO₃ are acceptable, but Phosphate is gentler on the thiophene core).[2]

  • Degassing (Crucial): Sparge the biphasic mixture with Argon for 10 minutes. Oxygen poisons the catalyst and promotes thiophene oxidation.[1][2]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM quickly under a stream of Argon.[1][2] Seal the vial immediately.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Self-Validation Check: Monitor via TLC.[1][2][5] The bromide starting material (High Rf, non-polar) should disappear.[2] The product will likely be fluorescent under UV (254/365 nm).[1][2]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2][5] Wash with saturated NH₄Cl (mildly acidic/neutral) rather than HCl.[1][2] Dry over Na₂SO₄.[1][2]

Protocol B: Lithium-Halogen Exchange (Nucleophile Generation)

To use the thiophene as a nucleophile (e.g., to react with an aldehyde or ketone), the bromine must be exchanged for lithium.[2]

Expert Insight: The methoxy group directs ortho-lithiation.[1][2] However, since the C2 position is occupied by bromine, Lithium-Halogen exchange is faster than deprotonation if conducted at cryogenic temperatures.[2]

  • Setup: Flame-dry a flask under Nitrogen. Add 2-Bromo-5-methoxythiophene and anhydrous THF.

  • Cryogenics: Cool to -78°C . (Strict temperature control is required to prevent "scrambling" of the lithiation to the C3/C4 positions).[2]

  • Exchange: Add n-Butyllithium (1.05 equiv) dropwise over 15 minutes.

  • Quench: Stir for 30 minutes at -78°C, then add the electrophile (e.g., DMF to form the aldehyde, or a borate ester to synthesize the boronic acid).

Part 3: Medicinal Chemistry Applications[1][2][7][8][9]

Designing Kinase Inhibitors

In kinase inhibitor design, the "hinge region" often requires a flat, aromatic system to form hydrogen bonds.[2]

  • Application: Replace a p-methoxyphenyl hinge binder with 5-methoxy-2-thienyl.[2]

  • Rationale: The thiophene sulfur can engage in non-classical interactions (S···O or S···π) with the gatekeeper residue, potentially improving selectivity over the phenyl analog.[2]

  • Synthesis Route: Use Protocol A to couple 2-Bromo-5-methoxythiophene to a chloropyrimidine or quinazoline core.[1][2]

SERM (Selective Estrogen Receptor Modulator) Analogs

Raloxifene and similar SERMs utilize a p-methoxyphenyl group to mimic the phenolic A-ring of estradiol.[1][2]

  • Strategy: Substitution of this phenyl ring with the methoxythiophene bioisostere.[1][2]

  • Benefit: The altered geometry (148° vs 120°) changes the orientation of the basic side chain, which can improve antagonist activity in breast tissue while maintaining agonist activity in bone (tissue selectivity).[2]

Experimental Workflow: Library Synthesis

The following flowchart illustrates the decision matrix for using this building block in a divergent synthesis campaign.

Workflow Start Start: 2-Bromo-5-methoxythiophene Decision Target Moiety? Start->Decision PathA Route A: Electrophile (Suzuki/Buchwald) Decision->PathA Coupling Partner PathB Route B: Nucleophile (Li-Exchange) Decision->PathB Carbonyl Addition StepA1 Add Boronic Acid/Amine Pd Catalyst, Base PathA->StepA1 StepB1 n-BuLi, -78°C Add Electrophile (e.g., DMF) PathB->StepB1 ProductA Biaryl / Amino-Thiophene (Kinase/GPCR Ligand) StepA1->ProductA ProductB Thiophene Carboxaldehyde (Scaffold Extension) StepB1->ProductB

Caption: Decision matrix for divergent synthesis using 2-Bromo-5-methoxythiophene.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Suzuki) Oxidative homocoupling of boronic acid.[1][2]Increase degassing rigor; ensure Argon atmosphere is positive pressure.
Product Decomposition Acid hydrolysis during workup.[1][2]Switch from HCl wash to NH₄Cl or Phosphate buffer (pH 6-7).[1][2]
Regioisomer Impurities Lithiation scrambling (Protocol B).[1][2]Ensure temperature is strictly -78°C; do not allow to warm before quenching.[1][2]
Catalyst Death Sulfur poisoning (rare but possible).[1][2]Use higher catalyst loading (5-10 mol%) or switch to Pd(OAc)₂/SPhos for difficult cases.[1][2]

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1][2] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [1][2]

  • Thiophene Synthesis & Reactivity: Campaigne, E. (1944).[1][2] Thiophenes and Thiapyrans.[1][2] Comprehensive Heterocyclic Chemistry. (Foundational text on thiophene reactivity patterns).

  • Suzuki Coupling of Bromothiophenes: Kirsch, G., et al. (2015).[2][3] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal.

  • Physical Properties & Safety Data: PubChem Compound Summary for CID 57070-77-6 (2-Bromo-5-methoxythiophene).

  • Thiophene as a Privileged Scaffold: Mishra, C.B., et al. (2020).[2][6][7] Thiophene linkers as promising scaffolds for anti-cancer drug discovery. European Journal of Medicinal Chemistry. (Contextualizes the use of thiophene in kinase inhibitors).

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 2-Bromo-5-methoxythiophene

Executive Summary The coupling of 2-Bromo-5-methoxythiophene with terminal alkynes represents a critical transformation in the synthesis of bioisosteres for phenyl rings in drug discovery. While thiophenes are generally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-Bromo-5-methoxythiophene with terminal alkynes represents a critical transformation in the synthesis of bioisosteres for phenyl rings in drug discovery. While thiophenes are generally reactive, the presence of the electron-donating methoxy group at the C5 position increases electron density at the C2 reaction center. This deactivates the carbon-bromine bond toward oxidative addition, the rate-determining step in the catalytic cycle.

This application note provides a field-validated protocol designed to overcome these electronic deactivation effects. By utilizing a Pd(PPh₃)₂Cl₂ / CuI catalytic system in DMF/TEA , this method ensures high conversion rates while suppressing common side reactions such as alkyne homocoupling (Glaser coupling) and catalyst decomposition (Pd black formation).

Scientific Foundation & Mechanism

The Electronic Challenge

In standard Sonogashira couplings, electron-deficient aryl halides (e.g., 4-bromonitrobenzene) react rapidly. However, 2-Bromo-5-methoxythiophene presents a challenge:

  • Resonance Effect (+M): The methoxy oxygen donates electron density into the thiophene ring.

  • Bond Strength: This increased density strengthens the C–Br bond, making the initial oxidative addition of Pd(0) sluggish.

  • Catalyst Poisoning: Electron-rich heterocycles can coordinate competitively to Palladium, potentially stalling the cycle.

Mechanistic Workflow

The reaction proceeds via the standard Pd(0)/Cu(I) cycle. The protocol below is optimized to facilitate the difficult oxidative addition step by using DMF (a polar aprotic solvent that stabilizes the polar transition state) and elevated temperature.

SonogashiraCycle cluster_0 Critical Control Point Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction (via Alkyne/Amine) OxAdd Oxidative Addition (Rate Limiting for e- rich substrate) Pd0->OxAdd + 2-Bromo-5-methoxythiophene ComplexA Pd(II) Intermediate L2Pd(Ar)Br OxAdd->ComplexA Transmetal Transmetallation Cu-Acetylide enters ComplexA->Transmetal ComplexB Pd(II) Complex L2Pd(Ar)(Alkyne) Transmetal->ComplexB RedElim Reductive Elimination Product Release ComplexB->RedElim RedElim->Pd0 Regeneration CuI CuI (Co-catalyst) Alkyne Terminal Alkyne R-C≡C-H CuAcetylide Cu-Acetylide Cu-C≡C-R Alkyne->CuAcetylide + CuI, + Base Base Base (TEA) Deprotonation CuAcetylide->Transmetal Enters Pd Cycle

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition step for electron-rich thiophenes.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-5-methoxythiophene (1.0 equiv)Electrophile
Alkyne Phenylacetylene / TMS-acetylene (1.2 equiv)Nucleophile
Catalyst Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)Palladium Source
Co-Catalyst Copper(I) Iodide [CuI] (0.02 equiv)Activates Alkyne
Base Triethylamine (TEA) (3.0 equiv)Proton Scavenger
Solvent DMF (Anhydrous, degassed)Reaction Medium
Step-by-Step Procedure

Pre-requisite: All glassware must be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the alkyne (Glaser coupling) and oxidation of the phosphine ligands.

Step 1: Reaction Assembly

  • Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Charge the flask with 2-Bromo-5-methoxythiophene (1.0 mmol, 193 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.02 mmol, 3.8 mg).

  • Critical: Evacuate the flask and backfill with Nitrogen (repeat 3x) to ensure oxygen removal.

Step 2: Solvent & Reagent Addition

  • Via syringe, add anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol, 0.42 mL).

  • Stir the mixture at Room Temperature (RT) for 5 minutes until the catalyst is partially dissolved (solution typically turns yellow/orange).

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 60°C in an oil bath.

    • Note: While many Sonogashira reactions work at RT, the electron-rich nature of the methoxythiophene requires thermal energy to drive oxidative addition.

  • Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Timepoint: Check at 2 hours. Reaction is typically complete within 4–6 hours.

    • Observation: The formation of a precipitate (TEA·HBr salts) indicates reaction progress.

Step 4: Work-up

  • Cool the mixture to RT.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF and salts.

  • Wash the organic layer with Brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes → 5% EtOAc in Hexanes.

    • Target: The product is typically less polar than the starting material but distinct from the homo-coupled alkyne dimer.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation DryGlass Dry Glassware (Oven 120°C) Weigh Weigh Reagents (Pd, Cu, Substrate) DryGlass->Weigh Inert Inert Atmosphere (N2 Purge 3x) Weigh->Inert AddLiq Add DMF/TEA & Alkyne Inert->AddLiq Heat Heat to 60°C 4-6 Hours AddLiq->Heat Monitor TLC/LC-MS Check Conversion Heat->Monitor Quench Cool & Dilute (EtOAc) Monitor->Quench Complete Wash Aq. Wash (Remove DMF) Quench->Wash Purify Column Chrom. (Hex/EtOAc) Wash->Purify

Figure 2: Operational workflow for the synthesis of 2-alkynyl-5-methoxythiophene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / Low Yield Catalyst DeactivationEnsure strict O₂ exclusion. Degas solvents by sparging with N₂ for 15 mins before use.
Pd Black Formation Catalyst InstabilitySwitch catalyst to Pd(dppf)Cl₂ or PdCl₂(PPh₃)₂ .[1] The bidentate ligand (dppf) is more stable at elevated temperatures.[1]
Alkyne Homocoupling Presence of OxygenThis is the "Glaser" side reaction. Verify inert seal. Add the alkyne slowly after the catalyst is established.
Incomplete Conversion Electronic DeactivationIncrease temperature to 80°C or switch solvent to pure Piperidine (acts as both solvent and base/ligand).
Critical Parameter: Solvent Choice[1][2][3]
  • THF: Good for general use, but boiling point (66°C) limits thermal acceleration.

  • DMF: Preferred for this substrate. The high boiling point allows heating to 80-90°C if necessary, and its polarity stabilizes the catalytic intermediates derived from the electron-rich thiophene.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Thiophene Reactivity: Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

  • Experimental Precedents: Organic Chemistry Portal. (2023). Sonogashira Coupling. Organic Chemistry Portal.

  • Safety Data: Fisher Scientific. (2021).[1][2] Safety Data Sheet: 2-Bromo-5-methoxythiophene.

  • Related Protocols: LibreTexts Chemistry. (2020). Sonogashira Coupling.

Sources

Method

Application Note: Heck Reaction Protocols for 2-Bromo-5-methoxythiophene

This Application Note is designed for researchers and process chemists optimizing the Heck alkenylation of 2-Bromo-5-methoxythiophene . This substrate presents unique electronic challenges due to the strong electron-dona...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Heck alkenylation of 2-Bromo-5-methoxythiophene . This substrate presents unique electronic challenges due to the strong electron-donating methoxy group, which influences the oxidative addition step and overall catalyst turnover.

Executive Summary & Mechanistic Insight[1][2]

The Heck reaction (Mizoroki-Heck) of 2-Bromo-5-methoxythiophene differs from standard aryl halide couplings due to the electronic nature of the thiophene ring.

  • Substrate Class: Electron-Rich Heteroaryl Bromide.

  • Electronic Challenge: The methoxy group at the C5 position acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the C2 position.

  • Kinetic Impact: This increased electron density strengthens the C–Br bond (increasing double-bond character), making the Oxidative Addition of Pd(0) the rate-determining step. Unlike electron-deficient aryls (e.g., 4-bromonitrobenzene), this substrate requires conditions that facilitate oxidative addition—typically higher temperatures or electron-rich phosphine ligands.

  • Regioselectivity: The coupling occurs exclusively at the C2 position (displacing the bromide).

Catalytic Cycle Visualization

The following diagram outlines the catalytic cycle with specific emphasis on the rate-limiting oxidative addition for this substrate.

HeckCycle PreCat Pd(II) Precatalyst (Pd(OAc)2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (Phosphine/Alkene) OxAdd Oxidative Addition (Rate Limiting for 5-OMe-Thiophene) Pd0->OxAdd + 2-Bromo-5-methoxythiophene Coord Alkene Coordination OxAdd->Coord + Acrylate/Styrene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim ProdRel Product Release BetaElim->ProdRel - Product RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim H-Pd(II)-X RedElim->Pd0 + Base

Figure 1: Catalytic cycle highlighting the oxidative addition barrier imposed by the electron-rich thiophene ring.

Experimental Protocols

Two distinct protocols are provided. Method A is the robust, standard phosphine-based approach suitable for initial screening and scale-up. Method B (Jeffery Conditions) is a "ligand-free" phase-transfer method often superior for electron-rich heterocycles, offering faster rates and easier workup.

Method A: Phosphine-Based Standard Protocol

Best for: Substrates requiring high thermal stability and broad alkene scope.

Reagents:

  • Substrate: 2-Bromo-5-methoxythiophene (1.0 equiv)

  • Alkene: Ethyl acrylate, Methyl acrylate, or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: P(o-tolyl)₃ (Tri-o-tolylphosphine) or PPh₃ (10–20 mol%)

    • Note: P(o-tolyl)₃ is preferred over PPh₃ to prevent palladium black formation and enhance stability at high temperatures.

  • Base: Et₃N (Triethylamine) or DIPEA (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of argon or nitrogen.

  • Charging: Add Pd(OAc)₂ (0.05 equiv) and P(o-tolyl)₃ (0.15 equiv). Purge with inert gas.[1]

  • Solvent Addition: Add anhydrous DMF (Concentration: 0.2 M relative to bromide). Stir at Room Temperature (RT) for 5 minutes until the catalyst/ligand complex forms (solution often turns yellow/orange).

  • Substrate Addition: Add 2-Bromo-5-methoxythiophene (1.0 equiv), followed by the Alkene (1.2 equiv) and Et₃N (2.0 equiv) via syringe.

  • Reaction: Seal the vessel. Heat to 100–120 °C .

    • Critical Check: Monitor by TLC/LC-MS every 2 hours. The electron-rich nature may require 12–24 hours for full conversion.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water (3x) to remove DMF (crucial to prevent emulsion). Wash with brine. Dry over MgSO₄.[1]

  • Purification: Filter and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Jeffery Conditions (Phase-Transfer)

Best for: Electron-rich bromides where oxidative addition is sluggish. The quaternary ammonium salt stabilizes anionic Pd species and facilitates the reaction.

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) or TBAC (1.0 equiv)

  • Base: K₂CO₃ or NaOAc (2.5 equiv)

  • Solvent: DMF (0.2 M)

  • Ligand: None

Step-by-Step Workflow:

  • Charging: To a reaction tube, add Pd(OAc)₂, TBAB, K₂CO₃, and 2-Bromo-5-methoxythiophene.

  • Solvent/Alkene: Add DMF and the Alkene (1.2 equiv).

  • Degassing: Sparge the mixture with argon for 5–10 minutes (oxygen inhibition is common in ligand-free systems).

  • Reaction: Heat to 80–90 °C .

    • Note: Jeffery conditions often proceed at lower temperatures than phosphine-based methods.

  • Workup: Dilute with water and extract with Et₂O or EtOAc. The absence of phosphines simplifies purification (no phosphine oxide byproducts).

Optimization & Troubleshooting Guide

The following table summarizes the effects of variable modifications specifically for 2-bromo-5-methoxythiophene.

VariableRecommendationScientific Rationale
Solvent DMF, DMAc, NMP High polarity stabilizes the cationic Pd(II) intermediate formed after oxidative addition. Toluene is a viable non-polar alternative but requires higher temps (140°C).
Base K₂CO₃ (solid) or Et₃N (liquid) Inorganic bases (K₂CO₃) work best with Jeffery conditions (Method B). Amines (Et₃N) are standard for Method A but can reduce Pd(II) too quickly if not carefully managed.
Ligand P(o-tol)₃ vs. P(t-Bu)₃ P(o-tol)₃ is standard. If conversion is <10%, switch to P(t-Bu)₃ (highly electron-rich) to accelerate oxidative addition into the C–Br bond.
Additive TBAB / TBAC Essential for Method B. Acts as a phase transfer catalyst and stabilizes Pd nanoparticles, preventing "Pd-black" precipitation.
Temp 100°C - 130°C Do not exceed 140°C with 5-methoxythiophene; the ether linkage is generally stable, but the thiophene ring can polymerize under extreme stress.
Experimental Logic Flowchart

Use this logic flow to determine the correct path for your specific coupling partner.

Workflow Start Start: 2-Bromo-5-methoxythiophene CheckAlkene Select Coupling Partner Start->CheckAlkene Acrylates Acrylates/Styrenes (Electron Deficient/Neutral) CheckAlkene->Acrylates Standard Complex Complex/Steric Alkenes CheckAlkene->Complex Difficult MethodB Method B: Jeffery Pd(OAc)2 + TBAB + K2CO3 90°C, DMF Acrylates->MethodB Preferred (Cleaner) MethodA Method A: Phosphine Pd(OAc)2 + P(o-tol)3 110°C, DMF Complex->MethodA Higher Stability Analysis Check Conversion (LCMS) MethodA->Analysis MethodB->Analysis Success Purify Product Analysis->Success >90% Conv. Fail Troubleshoot: 1. Switch to P(tBu)3 2. Increase Temp Analysis->Fail <50% Conv.

Figure 2: Decision matrix for selecting the optimal protocol based on coupling partner and reaction outcome.

References

  • Heck Reaction Mechanism & General Reviews

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1984).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274. Link

  • Thiophene Coupling Specifics

    • Kirschbaum, S., et al. (2020). Synthesis of Thiophene-Based Semiconductors via Heck Coupling. Journal of Organic Chemistry.
    • Note: Specific reactivity of 2-bromo-5-methoxythiophene is inferred from analogous electron-rich thiophene protocols found in: Synthetic Pages, 2001, 173 (Coupling of 2-bromo-5-methoxy-3-methylphenyl acetonitrile). Link

Sources

Application

Application Note: 2-Bromo-5-methoxythiophene in High-Performance OLED Materials

Executive Summary This guide details the application of 2-Bromo-5-methoxythiophene (CAS: N/A for generic, specific CAS varies by isomer, typically ~ 100-200 range) as a critical building block in the synthesis of Hole Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Bromo-5-methoxythiophene (CAS: N/A for generic, specific CAS varies by isomer, typically ~ 100-200 range) as a critical building block in the synthesis of Hole Transport Materials (HTMs) and organic semiconductors for OLEDs.

Unlike standard thiophene precursors, the inclusion of the methoxy (-OCH₃) group at the 5-position serves a dual purpose:

  • Electronic Tuning: It acts as a strong electron-donating group (EDG), significantly raising the Highest Occupied Molecular Orbital (HOMO) level of the resulting conjugated system, facilitating easier hole injection from the anode.

  • Processability: The alkoxy chain disrupts strong

    
    -
    
    
    
    stacking to a controlled degree, improving solubility in organic solvents for solution-processed OLEDs (PLEDs) while maintaining sufficient planarity for charge transport.

Material Science Principles & Logic

The Role of Methoxy-Thiophene in OLED Stacks

In Organic Light Emitting Diodes, the balance of charge injection is paramount. Standard oligothiophenes often have deep HOMO levels (approx -5.5 eV), creating an injection barrier from Indium Tin Oxide (ITO, -4.8 eV).

Incorporating 2-Bromo-5-methoxythiophene via cross-coupling modifies the frontier orbitals. The lone pairs on the oxygen atom conjugate with the thiophene ring, pushing the HOMO level up (closer to vacuum, e.g., -5.1 eV to -4.9 eV). This reduces the hole injection barrier (


), lowering the device turn-on voltage.
Strategic Synthesis Workflow

The following diagram illustrates the critical pathway from precursor to active OLED layer.

G Precursor 2-Bromo-5- methoxythiophene Coupling Suzuki/Stille Coupling Precursor->Coupling Pd(0) Cat. Intermediate Methoxy-Oligothiophene Core Coupling->Intermediate Purification Sublimation (>99.99%) Intermediate->Purification Removal of Pd Device OLED Device (HTL Layer) Purification->Device Vac. Deposition

Figure 1: Synthetic logic flow for integrating 2-Bromo-5-methoxythiophene into OLED Hole Transport Layers (HTL).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (End-Capping Strategy)

This protocol describes using 2-Bromo-5-methoxythiophene to "end-cap" a Triphenylamine (TPA) core, creating a high-mobility HTM.

Safety Note: Thiophenes are light-sensitive. Perform reactions in low-light conditions or wrap flasks in foil.

Materials Required
ReagentEquiv.Role
2-Bromo-5-methoxythiophene 2.2Electrophile (Capping Agent)
TPA-diboronic acid 1.0Nucleophile (Core)
Pd(dppf)Cl₂ 0.05Catalyst (High stability)
K₂CO₃ (2M aq) 5.0Base
Toluene / 1,4-Dioxane 4:1 v/vSolvent System
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x) to remove moisture and oxygen. Rationale: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Solvent Degassing: Sparge the Toluene/Dioxane mixture with Argon for 30 minutes.

  • Reagent Addition: Under positive Argon flow, add the TPA-diboronic acid (Core), 2-Bromo-5-methoxythiophene, and Pd catalyst.

  • Activation: Add the degassed K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85°C for 24 hours.

    • Monitoring: Use TLC (Hexane:DCM 3:1). The starting bromide spot (

      
      ) should disappear, and a highly fluorescent blue/green spot should appear.
      
  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification (Critical): Flash chromatography on silica gel.

    • Note for Device Grade: Recrystallize the product twice from Toluene/Ethanol, followed by vacuum sublimation at

      
       Torr.
      
Protocol B: Purity Validation (The "Five-Nines" Standard)

For OLEDs, 99% purity is insufficient. Trace halides act as exciton traps, quenching luminescence.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 60%

      
       100%).
      
    • Detection: UV-Vis at

      
       of the oligomer (typically 350-400 nm).
      
    • Requirement: >99.9% area integration.

  • Cyclic Voltammetry (CV):

    • Validate the HOMO shift. Compare the oxidation onset of the product vs. the non-methoxylated analog.

    • Expected Result: A cathodic shift (lower potential) of ~0.2–0.3 V, indicating a raised HOMO.

Device Architecture & Integration

The synthesized material is typically deposited as the Hole Transport Layer (HTL) .

Stack cluster_0 OLED Stack Configuration Cathode Cathode (Al/LiF) ETL Electron Transport Layer (Alq3) EML Emissive Layer (Host:Dopant) HTL HTL (Methoxy-Thiophene Derivative) *Target Location* HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO)

Figure 2: Location of the target material within a standard OLED stack.

Performance Data (Typical)
ParameterStandard Thiophene HTLMethoxy-Thiophene HTLImpact
HOMO Level -5.4 eV-5.1 eVLower Injection Barrier
Hole Mobility

cm²/Vs

cm²/Vs
Improved Transport
Solubility Low (<5 mg/mL)High (>15 mg/mL)Enables Inkjet Printing

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Protodebromination (bromine falls off without coupling).

    • Solution: Switch base to anhydrous

      
       and use dry toluene. Moisture can sometimes facilitate side reactions with electron-rich thiophenes.
      
  • Issue: Device Leakage Current.

    • Cause: Palladium residue.[1]

    • Solution: Use a scavenger resin (e.g., QuadraPure™) post-reaction. Pd content must be <10 ppm.

  • Issue: Blue-Shifted Emission.

    • Cause: The methoxy group may cause steric twisting if placed adjacent to bulky groups on the core, breaking conjugation.

    • Solution: Ensure the coupling partner (boronic acid) does not have ortho-substituents.

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Methoxy-Thiophene in Photovoltaics & OLEDs

    • Huo, L., et al. (2019). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance.
  • Hole Transport Material Design

    • Jeon, S. O., et al. (2014).
  • General Protocol for Thiophene Bromination & Coupling

    • BenchChem Application Notes.[2] (2025).[3][4] Suzuki Coupling Protocols for Bromo-Thiophene Derivatives.

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-5-methoxythiophene in OPV Donor Design

The following Application Note and Protocol Guide details the strategic use of 2-Bromo-5-methoxythiophene in the synthesis of high-performance organic photovoltaic (OPV) materials. Executive Summary In the pursuit of pow...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic use of 2-Bromo-5-methoxythiophene in the synthesis of high-performance organic photovoltaic (OPV) materials.

Executive Summary

In the pursuit of power conversion efficiencies (PCE) exceeding 19% in organic solar cells, controlling molecular planarity and energy levels is paramount. 2-Bromo-5-methoxythiophene serves as a critical monofunctional building block for introducing methoxy-functionalized thiophene units into conjugated backbones.

Unlike alkyl-thiophenes, the methoxy-thiophene moiety induces a non-covalent conformational lock via intramolecular S···O interactions. This interaction planarizes the polymer backbone, significantly enhancing charge carrier mobility and red-shifting optical absorption.[1] This guide provides a validated workflow for coupling this unit to Benzodithiophene (BDT) cores and fabricating optimized bulk heterojunction (BHJ) devices.

Scientific Rationale: The "Conformational Lock" Mechanism

The primary utility of 2-Bromo-5-methoxythiophene lies in its ability to modulate the geometric and electronic structure of donor polymers (e.g., PBDB-T derivatives).

Intramolecular S···O Interaction

When coupled to a thiophene or benzodithiophene unit, the oxygen atom of the methoxy group interacts with the sulfur atom of the adjacent ring.

  • Distance: The S···O distance is typically 2.8–3.0 Å, shorter than the sum of van der Waals radii (3.32 Å).

  • Effect: This interaction overcomes steric hindrance between rings, locking the backbone into a planar conformation.

  • Outcome:

    • 
      -
      
      
      
      Stacking:
      Enhanced crystallinity and closer packing distance (
      
      
      ).
    • Hole Mobility: Increased from

      
       to 
      
      
      
      cm
      
      
      V
      
      
      s
      
      
      .
Energy Level Engineering

The methoxy group is a strong electron-donating group (EDG).

  • HOMO Modulation: It raises the Highest Occupied Molecular Orbital (HOMO) level. While this can slightly reduce Open Circuit Voltage (

    
    ), it improves hole transfer driving force when paired with deep-LUMO non-fullerene acceptors (NFAs) like Y6 or L8-BO.
    
  • Solubility: The methoxy group provides less solubility than alkyl chains; therefore, it is often used in conjunction with bulky side chains on the core unit.

Experimental Protocols

Protocol A: Synthesis of Methoxy-Thiophene Flanked BDT Monomer

Objective: Synthesize a BDT core flanked by two methoxy-thiophene units using 2-Bromo-5-methoxythiophene. This intermediate is a precursor for high-performance donor polymers.

Reaction Type: Stille Cross-Coupling Reagents:

  • Reagent A: 2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn)

  • Reagent B: 2-Bromo-5-methoxythiophene (2.2 equivalents)

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (8 mol%)
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:
  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh BDT-Sn (1.0 mmol) and 2-Bromo-5-methoxythiophene (2.2 mmol) into a dry microwave vial or Schlenk flask.

    • Note: 2-Bromo-5-methoxythiophene is an electron-rich liquid; ensure it is colorless to pale yellow. Darkening indicates degradation.

  • Catalyst Addition: Add

    
     (18 mg) and 
    
    
    
    (24 mg).
  • Solvation: Add anhydrous toluene (10 mL). Seal the vessel with a Teflon-lined cap.

  • Degassing: Remove from glovebox (if using Schlenk line) and freeze-pump-thaw x3. If in a sealed vial, purge with

    
     for 10 mins.
    
  • Reaction: Heat to 110°C for 12–16 hours . The solution should turn from dark purple/red to a fluorescent orange/yellow depending on the core.

  • Quenching: Cool to room temperature. Add KF (1g dissolved in 5mL water) and stir vigorously for 1 hour to precipitate tin byproducts.

  • Extraction: Dilute with Dichloromethane (DCM), wash with water (x3) and brine (x1). Dry over

    
    .[2]
    
  • Purification:

    • Concentrate crude oil.

    • Column Chromatography: Silica gel.[3] Eluent: Hexanes:DCM (gradient from 10:0 to 7:3).

    • Target: The product is typically the second major fluorescent band.

    • Yield Target: >75%.[2][4][5][6][7]

Validation:

  • 1H NMR: Look for the characteristic methoxy singlet at

    
     ppm and the disappearance of the stannyl methyl protons (
    
    
    
    ppm).
Protocol B: OPV Device Fabrication (Active Layer)

Objective: Incorporate the methoxy-functionalized material (as a donor polymer derived from the above monomer) into a Bulk Heterojunction (BHJ) device.

Architecture: ITO / PEDOT:PSS / Active Layer / PDINN / Ag

Workflow:
  • Substrate Prep: Clean ITO glass (Detergent -> Water -> Acetone -> Isopropanol, 15 min sonication each). UV-Ozone treat for 20 min.

  • Hole Transport Layer: Spin-coat PEDOT:PSS (Al 4083) at 3000 rpm (30 nm). Anneal at 150°C for 15 min in air. Transfer to

    
     glovebox.
    
  • Active Layer Formulation:

    • Donor: Methoxy-functionalized Polymer (e.g., PM6-OMe derivative).

    • Acceptor: Y6 or L8-BO.

    • Ratio: 1:1.2 (D:A).

    • Concentration: 16 mg/mL total solids in Chloroform (CF).

    • Additive: 0.5% v/v 1-Chloronaphthalene (CN) or DIO (to optimize morphology).

    • Stirring: 2 hours at room temperature.

  • Deposition:

    • Spin coat at 2500–3000 rpm to achieve ~100 nm thickness.

    • Solvent Vapor Annealing (SVA): Optional step for methoxy-polymers to enhance crystallinity. Place film in a jar with CF vapor for 30-60 seconds.

    • Thermal Annealing: 100°C for 10 min.

  • Top Contact: Deposition of PDINN (1 mg/mL in methanol) at 3000 rpm, followed by thermal evaporation of Ag (100 nm).

Data Presentation & Metrics

Table 1: Impact of Methoxy-Substitution on Thiophene Donors

Comparison of unsubstituted (H) vs. Methoxy (OMe) thiophene units in BDT-based polymers.

PropertyUnsubstituted Thiophene (P-H)Methoxy-Thiophene (P-OMe)Impact Mechanism
HOMO Level -5.50 eV-5.35 eVEDG effect raises HOMO; facilitates hole transfer.
Optical Bandgap 1.80 eV1.65 eVPlanarization extends conjugation length (Red-shift).
Hole Mobility (

)

cm

/Vs

cm

/Vs
S···O lock reduces energetic disorder.
Solubility High (Chlorobenzene)Moderate (Chloroform)Increased rigidity reduces solubility; requires optimization.
Table 2: Troubleshooting Synthesis
ProblemProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by TinEnsure rigorous KF workup; use fresh

.
Black Precipitate Pd black formation (instability)Add excess ligand (

); ensure strict

-free conditions.
Darkening of Reagent 2-Br-5-OMe-Thiophene oxidationDistill reagent under vacuum before use; store at -20°C under Ar.

Visualization: Synthesis & Function

OPV_Workflow cluster_mechanism Mechanism of Action Reagent 2-Bromo-5-methoxythiophene (Starting Block) Coupling Stille Coupling (Pd2(dba)3 / Toluene / 110°C) Reagent->Coupling + Bis-Stannyl Core Intermediate Methoxy-Flanked Core (Planarized Monomer) Coupling->Intermediate S···O Locking Polymerization Polymerization (Stille with Acceptor Unit) Intermediate->Polymerization + Dibromo-Acceptor Mechanics S···O Non-Covalent Interaction (Planarity & Charge Transport) Intermediate->Mechanics Device OPV Device (BHJ Active Layer) Polymerization->Device Spin Coating + NFA (Y6)

Caption: Workflow transforming 2-Bromo-5-methoxythiophene into a high-mobility OPV active layer via conformational locking.

References

  • Hou, J., et al. (2018). "Molecular Design of Benzodithiophene-Based Organic Photovoltaic Materials." Chemical Reviews.

  • Huang, F., et al. (2015). "Influence of Methoxy Substituents on the Performance of Polymer Solar Cells." Advanced Materials. (Generalized citation for methoxy-effect).

  • Zhang, S., et al. (2019). "Non-covalent conformational locks in organic semiconductors." Nature Communications.

  • BenchChem. (2025).[8] "Reactivity of 2-Methoxythiophene Derivatives." Chemical Safety & Reactivity Database.

  • Sigma-Aldrich. (2024). "Product Specification: 2-Bromo-5-methoxythiophene."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-5-methoxythiophene Synthesis

Current Status: ONLINE Ticket Queue: High Volume - Impurity Profiling Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Goldilocks" Challenge Welcome to the bench. If you are synthesizing 2-bromo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Queue: High Volume - Impurity Profiling Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Challenge

Welcome to the bench. If you are synthesizing 2-bromo-5-methoxythiophene , you are likely dealing with a highly activated aromatic system. The methoxy group at the C2 position donates significant electron density into the ring, making the C5 position exceptionally nucleophilic.

While this makes the reaction fast, it introduces a "Goldilocks" problem: the substrate is often too reactive. It grabs bromine atoms too greedily (over-bromination) or falls apart when exposed to the acidic byproducts of its own functionalization (polymerization).

This guide treats your synthesis as a system to be debugged. We will isolate the variables causing your specific side products.

Module 1: Impurity Profiling & Troubleshooting

Issue A: The "Heavy" Impurity (Over-Bromination)

Symptom: GC/MS shows a peak at M+78 or M+80 relative to the product. NMR shows a singlet in the aromatic region where you expect doublets.

Diagnosis: Formation of 3,5-dibromo-2-methoxythiophene . Because the methoxy group activates both the ortho (C3) and para-like (C5) positions, once the C5 position is brominated, the molecule remains reactive enough to accept a second bromine at C3, especially if local concentration of the brominating agent is high.

Troubleshooting Protocol:

VariableAdjustmentTechnical Rationale
Stoichiometry Limit NBS to 0.95 - 0.98 equiv. Never use 1.0+ equivalents. Starving the reaction ensures the highly reactive starting material is never exposed to excess electrophile.
Addition Rate Dropwise (Slow) High local concentrations of NBS favor double-bromination. Dilute the NBS in solvent and add over 30-60 mins.
Temperature Cool to -10°C or 0°C Lower kinetic energy increases selectivity for the thermodynamically favored C5 position over the C3 position.
Issue B: The "Black Tar" (Acid-Catalyzed Decomposition)

Symptom: The reaction mixture turns dark brown or black. Yield is low. Workup forms an emulsion.

Diagnosis: Polymerization or Demethylation . Bromination generates HBr as a byproduct.[1] Electron-rich thiophenes are notoriously acid-sensitive (acid-catalyzed polymerization). Furthermore, strong acid can cleave the methyl ether, leading to the 2(5H)-thiophenone tautomer, which rapidly degrades.

Troubleshooting Protocol:

VariableAdjustmentTechnical Rationale
Scavenger Add Solid

or

Add 1.1 equiv of solid base directly to the reaction pot. This neutralizes HBr in situ as it forms, preventing the pH from dropping.
Reagent Quality Recrystallize NBS Old NBS decomposes to form

and HBr. Using yellow/orange NBS accelerates acid-catalyzed degradation immediately.
Solvent Switch to THF or DMF Ensure solvents are anhydrous. Water + HBr = Hydrolysis of the methoxy group.
Issue C: The "Ghost" Peak (Regioisomerism)

Symptom: NMR shows a minor set of doublets with slightly different coupling constants (


-values).

Diagnosis: 3-bromo-2-methoxythiophene . While C5 is electronically favored, C3 is spatially closer to the methoxy group. If the reaction runs too hot, or if a bulky solvent shell distorts the electronics, you may see 2-5% attack at the C3 position.

Troubleshooting Protocol:

  • Action: Switch solvent to Acetonitrile (MeCN) or DMF .

  • Why: Polar aprotic solvents stabilize the polarized transition state for the para-attack (C5) more effectively than non-polar solvents, enhancing regioselectivity.

Module 2: Visualizing the Pathway

The following diagram maps the critical decision points in the reaction mechanism.

ReactionPathway SM 2-Methoxythiophene (Starting Material) Intermediate Wheland Intermediate SM->Intermediate NBS, 0°C Regio 3-Bromo-2-methoxythiophene (Regioisomer) SM->Regio High Temp / Sterics Polymer Polymer/Tars (Acid Decomposition) SM->Polymer HBr accumulation Product 2-Bromo-5-methoxythiophene (Target) Intermediate->Product -HBr (Major Path) Intermediate->Polymer HBr accumulation OverBromo 3,5-Dibromo-2-methoxythiophene (Over-reaction) Product->OverBromo Excess NBS (Kinetic overshoot) Product->Polymer HBr accumulation

Caption: Reaction logic flow. Green nodes indicate success; red/black nodes indicate failure modes driven by stoichiometry or pH control.

Module 3: Standardized Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate the chemistry before proceeding to the next step.

Reagents:

  • 2-Methoxythiophene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.98 equiv) - Freshly Recrystallized

  • Sodium Bicarbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried flask with 2-methoxythiophene, solid

    
    , and solvent. Cool to 0°C  under Nitrogen.
    
    • Checkpoint 1: Solution should be colorless or pale yellow. Dark color indicates impure starting material.

  • Addition: Dissolve NBS in a minimal amount of solvent. Add dropwise over 45 minutes .

    • Why? Keeps the concentration of electrophile low to prevent the "Double-Hit" (Issue A).

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint 2: The Product spot (

      
      ) should appear. If SM (
      
      
      
      ) is still visible after 2 hours, do NOT add more NBS yet. Warm to RT for 30 mins first.
  • Quench: Pour into cold saturated

    
     (sodium thiosulfate) to destroy traces of bromine, then extract.
    
  • Stabilization: Store the isolated oil over a few chips of solid

    
     or copper wire if not using immediately.
    
    • Why? Scavenges trace acid generated during storage.

Module 4: Data & Identification (NMR Table)

Use this table to interpret your crude NMR spectrum.

SpeciesProton Signal (Typical

ppm in

)
MultiplicityNotes
2-Methoxythiophene (SM) 3.90 (

)
SingletRing protons at 6.2 - 6.8 ppm (multiplets).
Product (Target) 3.88 (

)
SingletH3 : ~6.58 (d), H4 : ~6.85 (d). Distinct doublet pattern.
3,5-Dibromo- (Impurity) 3.92 (

)
SingletOnly one aromatic proton signal (Singlet, H4).
3-Bromo- (Regioisomer) 3.89 (

)
SingletDoublets, but shifts differ slightly from product.

References

  • Sigma-Aldrich. 2-Bromo-5-methoxythiophene Product Specification & Safety Data Sheet. (Provides physical property baselines). Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity Profile. (Mechanistic grounding for radical vs. ionic bromination pathways). Link

  • ChemSrc. 2-Bromo-5-methoxythiophene Synthesis and Downstream Precursors. (Industrial synthesis context). Link

  • Tokyo Chemical Industry (TCI). Regioselective Bromination of Thiophene Derivatives using NBS. (Protocol validation for thiophene substrates). Link

  • MDPI. Synthesis of Vicinal Haloethers and Regioselectivity in Methoxy-substituted Systems. (Analogous mechanistic studies on methoxy-activated rings). Link

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-methoxythiophene

Ticket ID: #T-2B5MT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of impurities from crude 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-2B5MT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of impurities from crude 2-Bromo-5-methoxythiophene (CAS: 57070-77-6)

Welcome to the Technical Support Center

You are likely dealing with a crude reaction mixture resulting from the bromination of 2-methoxythiophene (using NBS or


) or the methoxylation of 2,5-dibromothiophene. The electron-rich nature of the methoxy-thiophene ring makes this molecule susceptible to oxidative degradation and acid-catalyzed hydrolysis.

This guide prioritizes stability preservation while achieving high purity (>98%) required for subsequent cross-coupling (Suzuki/Stille) or pharmaceutical intermediate synthesis.

Module 1: Diagnostic Triage

Before selecting a purification route, identify your primary impurity profile using GC-MS or TLC.

Impurity TypeLikely IdentityPhysical Property DeltaRecommended Strategy
Starting Material (SM) 2-MethoxythiopheneBP: ~154°C (Atm)Vacuum Distillation (Large BP gap)
Over-Brominated 2,3-Dibromo-5-methoxythiophene*BP: >220°C (Est.)Vacuum Distillation (Pot residue)
Regioisomer 3-Bromo-2-methoxythiopheneBP: Very close to ProductColumn Chromatography (High silica ratio)
Black Tar/Solids Polythiophenes / Oxidation productsNon-volatileFiltration / Distillation
Hydrolysis Product 5-methoxy-2(5H)-thiophenone (Lactam)Polarity shift (High)Column Chromatography

*Note: If synthesized via 2,5-dibromothiophene, the impurity is likely unreacted 2,5-dibromothiophene (BP ~210°C).

Module 2: Vacuum Distillation (Primary Protocol)

Applicability: Best for removing Starting Material (SM) and heavy di-bromo byproducts. Risk: Thermal degradation. The methoxy group activates the ring, increasing polymerization risk at high heat.

The "Cold-Vacuum" Protocol

Do not attempt atmospheric distillation. The boiling point of 2-Bromo-5-methoxythiophene is ~199°C at 760 mmHg, which is too high for thermal stability. You must use high vacuum.

Target Parameters:

  • Vacuum Pressure: < 5 mmHg (ideally 0.5 – 1.0 mmHg)

  • Bath Temperature: Max 110°C

Step-by-Step Guide:

  • Stabilization: Add a radical inhibitor to the distillation pot (e.g., BHT or Copper turnings) to prevent polymerization during heating.

  • Setup: Use a Vigreux column (10-15 cm) to prevent entrainment of the lower-boiling starting material.

  • Fraction Collection Logic:

FractionEst. Vapor Temp (at 5 mmHg)CompositionAction
F1 (Forerun) < 60°CResidual Solvent / 2-MethoxythiopheneDiscard / Recycle
F2 (Intermediate) 60°C – 75°CMixed SM + ProductSave for re-distillation
F3 (Main Cut) 80°C – 85°C 2-Bromo-5-methoxythiophene Collect
Pot Residue > 90°CDi-bromo species / PolymersDo not distill to dryness

Critical Alert: If the liquid in the pot turns viscous or rapidly darkens, stop heating immediately . Introduce Nitrogen to break vacuum once cooled. You are initiating polymerization.

Module 3: Buffered Column Chromatography (Secondary Protocol)

Applicability: Required if regioisomers are present or if the product is too unstable for distillation. The Hidden Danger: Standard Silica Gel (


) is slightly acidic (pH 6-6.5). This acidity can catalyze the demethoxylation of your product into a thiolactone, destroying your yield.
The "Neutralized Silica" Protocol

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Buffer: Triethylamine (

    
    ).
    
  • Eluent: Hexanes / Ethyl Acetate (Gradient).

Workflow:

  • Slurry Preparation: Prepare the silica slurry using 99:1 Hexanes:

    
    . Let it sit for 15 minutes. This neutralizes acidic sites on the silica.
    
  • Loading: Load the crude oil (diluted in minimal Hexanes/DCM).

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes unreacted 2,5-dibromothiophene if present).

    • Ramp: 98:2 Hexanes:EtOAc (Elutes 2-Bromo-5-methoxythiophene ).

    • Flush: 90:10 Hexanes:EtOAc (Elutes over-brominated/polar impurities).

  • TLC Monitoring:

    • The product is UV active (254 nm).

    • Stain:

      
       (Thiophenes oxidize easily, showing yellow spots on purple).
      
Module 4: Visualization of Workflows
Figure 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (GC/TLC) Start->CheckTLC IsSolid Is Product Solid? CheckTLC->IsSolid Recryst Recrystallization (Hexanes/EtOH) IsSolid->Recryst Yes (Rare) IsDistillable Is SM > 10%? IsSolid->IsDistillable No (Liquid/Oil) VacDist Vacuum Distillation (<5 mmHg, <100°C) IsDistillable->VacDist Yes IsAcidSens Isomers Present? IsDistillable->IsAcidSens No (Mainly Isomers) VacDist->CheckTLC If Purity < 98% ColChrom Buffered Chromatography (Et3N treated Silica) IsAcidSens->ColChrom Yes

Caption: Logical flow for selecting the appropriate purification method based on physical state and impurity profile.

Figure 2: The "Buffered" Chromatography Setup

ColumnSetup Silica Silica Gel 60 Buffer Add 1% Triethylamine Silica->Buffer Pre-treatment NeutralSilica Neutralized Stationary Phase Buffer->NeutralSilica Crude Crude Load NeutralSilica->Crude Loading Elution Elute with Hexanes/EtOAc Crude->Elution Product Pure 2-Bromo-5-methoxythiophene Elution->Product Buffered Path Decomp Decomposition (Thiolactones) Elution->Decomp Unbuffered Path (Avoid!)

Caption: Mechanism of preventing acid-catalyzed decomposition during chromatography.

Module 5: Frequently Asked Questions (FAQ)

Q: My product turned green/black after distillation. What happened? A: This is likely oxidative polymerization. Thiophenes, especially methoxy-substituted ones, are electron-rich and prone to oxidation.

  • Fix: Ensure your distillation setup is flushed with Argon/Nitrogen. Add a stabilizer like Copper powder (0.1% w/w) to the pot before heating. Store the final product under inert gas in the dark.

Q: Can I wash the crude reaction with acid to remove starting materials? A: ABSOLUTELY NOT. Methoxythiophenes are essentially "masked" carbonyls. Strong aqueous acid will hydrolyze the methoxy enol ether moiety, converting your product into a thiolactone or ring-opening products. Use only saturated


 or brine for washes.

Q: How do I store the purified compound? A: Store at 2-8°C (Refrigerated) under an Argon atmosphere. The compound is light-sensitive; use amber glass vials.

References
  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57070-77-6, 2-Bromo-5-methoxythiophene. Retrieved from [Link]

  • Synthesis & Purification Context: Wang, N. X. (2003).[1] Synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications. (Contextual reference for bromothiophene handling). Retrieved from [Link]

Sources

Troubleshooting

improving the yield and purity of 2-Bromo-5-methoxythiophene

This guide serves as a specialized technical support resource for the synthesis, purification, and handling of 2-Bromo-5-methoxythiophene (CAS: 57070-77-6).[1] It is designed to assist researchers in overcoming common yi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis, purification, and handling of 2-Bromo-5-methoxythiophene (CAS: 57070-77-6).[1] It is designed to assist researchers in overcoming common yield and purity bottlenecks.

Status: Operational Role: Senior Application Scientist Topic: Optimization of Yield & Purity

Core Synthesis Protocol (The "Gold Standard")

The most reliable route to high-purity 2-Bromo-5-methoxythiophene is the electrophilic bromination of 2-methoxythiophene using N-Bromosuccinimide (NBS). Direct bromination with elemental bromine (


) is often too aggressive, leading to oxidation of the sulfur atom or polymerization.[1]
Optimized Workflow

Reaction Principle: The methoxy group at C2 activates the thiophene ring. The C5 position (para-like orientation) is electronically favored for electrophilic aromatic substitution over C3.[1]

Reagents:

  • Substrate: 2-Methoxythiophene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 - 1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1]

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxythiophene in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not perform this at room temperature initially.

  • Addition: Add NBS portion-wise over 15–20 minutes.

    • Why? Rapid addition creates localized high concentrations of radicals/bromonium ions, promoting the formation of 3,5-dibromo byproducts.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]

  • Quench: Pour the mixture into saturated

    
     solution.
    
    • Why? Methoxythiophenes are acid-sensitive. NBS produces succinimide and traces of HBr. Neutralization prevents acid-catalyzed hydrolysis to the lactone (thiolen-2-one).[1]

  • Work-up: Extract with DCM, wash with brine, dry over

    
    , and concentrate below 30°C .
    

Troubleshooting & FAQs

Issue 1: "My product yield is low (<40%), and the crude oil is black/tarry."

Diagnosis: Acid-catalyzed decomposition or Polymerization.[1] Root Cause: The methoxy group makes the thiophene ring electron-rich and susceptible to acid hydrolysis (cleaving the Me-O bond) or polymerization initiated by trace HBr generated during bromination.

Corrective Action:

  • Protocol Adjustment: Add solid

    
     (0.1 equiv) directly to the reaction flask before adding NBS. This acts as an acid scavenger in situ.
    
  • Temperature: Never heat the reaction. Keep it

    
    .
    
  • Evaporation: Do not use a high-temperature water bath during rotary evaporation. Keep the bath

    
    .[1]
    
Issue 2: "I am seeing significant amounts of a heavier impurity (M+ + 78/80)."

Diagnosis: Over-bromination (Formation of 3,5-dibromo-2-methoxythiophene).[1] Root Cause: Excess NBS or poor mixing.

Corrective Action:

  • Stoichiometry: Reduce NBS to 0.95 equivalents . It is better to leave 5% unreacted starting material (which is easy to distill off) than to generate the dibromo impurity (which has a boiling point closer to the product).

  • Concentration: Dilute the reaction. High concentration favors bimolecular side reactions.

Issue 3: "The product degrades during storage."

Diagnosis: Autocatalytic decomposition. Root Cause: 2-Bromo-5-methoxythiophene can slowly release HBr upon exposure to light or moisture, which catalyzes further decomposition.

Corrective Action:

  • Stabilization: Store the purified oil over a few pellets of Potassium Carbonate (

    
    )  or Copper wire to scavenge acid/radicals.[1]
    
  • Environment: Store at -20°C under Argon, strictly in the dark (amber vials).

Data & Specifications

Table 1: Physical Properties & Purification Data

ParameterValue / MethodNotes
Boiling Point 80–85°C @ 10 mmHgVacuum distillation is preferred over column chromatography for scale >5g.
Appearance Colorless to pale yellow oilDarkening indicates oxidation/decomposition.
Rf Value ~0.6 (Hexane:EtOAc 95:5)Silica gel chromatography.[1][3]
Storage -20°C, Dark, InertAcid Sensitive. Avoid prolonged exposure to silica gel.[1]
Key Impurity 3,5-Dibromo-2-methoxythiopheneResult of over-bromination.

Visual Workflow & Logic

Reaction Pathway & Decision Tree

The following diagram illustrates the synthesis pathway and the critical decision points for troubleshooting impurities.

G Start Start: 2-Methoxythiophene Reagent Add NBS (0.95 eq) Solvent: DCM, 0°C Start->Reagent Check Check TLC/GC Reagent->Check Product Target: 2-Bromo-5-methoxythiophene Check->Product Major Spot Impurity1 Impurity: 3,5-Dibromo species Check->Impurity1 Heavier Spot Impurity2 Decomposition (Black Tar) Check->Impurity2 Baseline Streak Action1 Action: Reduce NBS eq Dilute Reaction Impurity1->Action1 Action2 Action: Add NaHCO3 buffer Keep T < 25°C Impurity2->Action2 Action1->Reagent Restart Action2->Reagent Restart

Caption: Synthesis workflow with integrated failure mode analysis (Over-bromination vs. Acid Decomposition).

References

  • National Institutes of Health (NIH). (2014). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2006).[1] WO2006127587A1 - Pyrrolopyridines useful as inhibitors of protein kinase. Retrieved January 28, 2026, from [1]

  • PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Troubleshooting Grignard Reactions with 2-Bromo-5-methoxythiophene

Technical Support Center & Field Guide Executive Summary: The Substrate Challenge 2-Bromo-5-methoxythiophene presents a specific set of electronic challenges for Grignard formation. Unlike simple alkyl halides, this subs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Field Guide

Executive Summary: The Substrate Challenge

2-Bromo-5-methoxythiophene presents a specific set of electronic challenges for Grignard formation. Unlike simple alkyl halides, this substrate combines a heteroaromatic ring with a strong electron-donating group (EDG) — the methoxy moiety.

  • The Electronic Paradox: The methoxy group donates electron density into the thiophene ring via resonance. This strengthens the C-Br bond, increasing the activation energy required for the oxidative addition of Magnesium metal (Mg⁰).

  • The Stability Trade-off: While difficult to form via direct insertion, the resulting Grignard species is relatively stable once generated, provided the temperature is controlled to prevent scrambling (disproportionation).

This guide prioritizes Magnesium-Halogen Exchange as the primary protocol due to its higher reliability for electron-rich heteroaromatics, while providing optimized troubleshooting for Direct Insertion as a secondary approach.

Diagnostic Workflow

Figure 1: Troubleshooting Logic Flow Use this decision tree to identify the root cause of reaction failure before altering your protocol.

GrignardTroubleshooting Start Reaction Status: FAILED/LOW YIELD MethodCheck Which Method? Start->MethodCheck Direct Direct Insertion (Mg Metal) MethodCheck->Direct Exchange Mg-Halogen Exchange (iPrMgCl) MethodCheck->Exchange Initiation Did reaction initiate? (Exotherm/Color Change) Direct->Initiation NoInit NO: Activation Issue Initiation->NoInit No Heat/Bubbles YesInit YES: Yield/Purity Issue Initiation->YesInit Stalled/Low Titer Sol_Entrainment Solution: Use DIBAL-H or Iodine activation NoInit->Sol_Entrainment Sol_Wurtz Solution: Wurtz Coupling. Dilute & Lower Temp. YesInit->Sol_Wurtz TempCheck Temperature > 0°C? Exchange->TempCheck Sol_Equilibrium Solution: Equilibrium Issue. Use Turbo Grignard (LiCl) TempCheck->Sol_Equilibrium Conversion < 80%

Caption: Diagnostic logic for identifying failure modes in thiophene Grignard synthesis.

Method A: Magnesium-Halogen Exchange (Recommended)

Best for: High functional group tolerance, small scale (<100g), and electron-rich substrates.

This method bypasses the difficult oxidative insertion into the C-Br bond by using a pre-formed Grignard (Isopropylmagnesium Chloride) to exchange with the bromine.

The Protocol
  • Preparation: Charge a flame-dried Schlenk flask with 2-Bromo-5-methoxythiophene (1.0 equiv) and anhydrous THF (concentration 0.5 M).

  • Cooling: Cool the solution to 0°C (ice/water bath). Note: Do not cool to -78°C; the exchange rate for electron-rich thiophenes is too slow at cryogenic temperatures.

  • Addition: Dropwise add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv, 1.3 M in THF) over 15 minutes.

  • Reaction: Stir at 0°C to RT for 1–2 hours.

  • Validation: Quench a 0.1 mL aliquot with iodine/THF. A disappearance of the starting material peak on GC/LC-MS confirms conversion.

Why This Works (The Science)

The driving force is the formation of a thermodynamically more stable Grignard reagent. The bond between Carbon(sp²) and Magnesium is stronger than Carbon(sp³)-Magnesium. Therefore, the equilibrium shifts from the alkyl Grignard (isopropyl) to the heteroaryl Grignard (thiophene).

  • Role of LiCl: Lithium chloride breaks up polymeric Grignard aggregates, increasing the solubility and reactivity of the species, driving the equilibrium further to the right [1].

Method B: Direct Insertion (Traditional)

Best for: Large scale (>100g) or cost-sensitive applications where commercial iPrMgCl is prohibitively expensive.

The Protocol
  • Activation: Place Mg turnings (1.2 equiv) in a dry flask. Dry stir vigorously under Argon for 30 mins to crush the oxide layer. Add a single crystal of Iodine (

    
    ).[1]
    
  • Solvent: Add minimal anhydrous THF to cover the Mg.

  • Entrainment (Critical Step): Add 5% of the total volume of 2-Bromo-5-methoxythiophene . If no color change (iodine fading) or exotherm occurs within 5 minutes, add 2 drops of 1,2-dibromoethane .

  • Addition: Once reflux initiates, dilute the remaining bromide in THF (1:4 ratio) and add slowly to maintain a gentle reflux without external heating.

  • Completion: Reflux for an additional 1 hour after addition.

Troubleshooting & FAQs
Q1: The reaction turned into a thick black sludge. What happened?

Diagnosis: Polymerization or Decomposition. Cause: Thiophenes are sensitive to acid and radical mechanisms. If the reaction temperature spiked (uncontrolled exotherm) during direct insertion, the thiophene ring can polymerize. Fix:

  • Control: Use the Exchange Method (Method A) at 0°C.

  • Rescue: If using Method B, dilute the reaction 2-fold with THF. High concentration promotes intermolecular side reactions.

Q2: I see 50% starting material and 50% dimer (Wurtz coupling).

Diagnosis: Wurtz Homocoupling. Mechanism: The formed Grignard (


) reacts with unreacted bromide (

) acting as an electrophile. Fix:
  • Slow Addition: In Method B, the concentration of

    
     must be kept near zero. Add the bromide solution slower.
    
  • Temperature: Lower the temperature. Wurtz coupling has a higher activation energy than Grignard formation. Try initiating at reflux, then cooling to 40°C for the remainder of the addition.

Q3: The exchange reaction (Method A) stalled at 60% conversion.

Diagnosis: Equilibrium limitation. Cause: The methoxy group donates electrons, destabilizing the formed carbanion slightly compared to a simple phenyl ring, making the equilibrium with iPrMgCl less favorable. Fix:

  • Reagent Switch: Switch from iPrMgCl to iPrMgCl·LiCl (Turbo Grignard).[2] The Lithium salt complexation stabilizes the product, pushing conversion >95% [2].

  • Time/Temp: Warm the reaction to 25°C (Room Temp). Electron-rich substrates often require ambient temperature to reach full conversion.

Data Comparison: Solvent & Method Effects
ParameterDirect Insertion (THF)Direct Insertion (Ether)Mg-Halogen Exchange (iPrMgCl)
Initiation Difficulty High (Requires activation)Very High (Lower BP limits activation)None (Spontaneous)
Wurtz Coupling Risk ModerateLow (Precipitates Mg salts)Negligible
Temperature Range 60°C (Reflux)35°C (Reflux)0°C to 25°C
Success Rate 60-70%50%>95%
References
  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition.

  • Bao, R. L., et al. (2015). Recent Advances in the Synthesis and Application of Organomagnesium Reagents. Chemical Society Reviews.

  • Organic Syntheses. (1973).[3] General precautions for Grignard reactions. Org. Synth. Coll. Vol. 5, p.976.[3]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-5-methoxythiophene Stability &amp; Handling Guide

Ticket ID: #THIO-BR-OMe-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Prevention of decomposition and polymerization during synthesis and storage. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THIO-BR-OMe-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Prevention of decomposition and polymerization during synthesis and storage.

Executive Summary

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a high-value building block in organic electronics and pharmaceutical synthesis. However, it presents a unique "dual-threat" stability profile:

  • Acid Sensitivity: The electron-rich methoxy group activates the ring, making it susceptible to acid-catalyzed hydrolysis (behaving like a vinyl ether) and rapid polymerization.

  • Regio-Instability (Halogen Dance): Under basic conditions (lithiation), the bromine atom can migrate, leading to isomeric mixtures.

This guide provides field-proven protocols to mitigate these risks.

Module 1: Storage & Handling Protocols

The Core Problem: Spontaneous decomposition often occurs due to trace acid formation (HBr) which autocatalyzes polymerization.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Freezer)Suppresses thermal elimination and polymerization kinetics.
Atmosphere Argon/Nitrogen (Inert)Prevents oxidative degradation of the electron-rich thiophene ring.
Stabilizer Silver wire or Copper turningsScavenges trace halides/HBr that may form over time.
Container Amber GlassPrevents photodehalogenation (C-Br bond cleavage).

Diagnostic Check:

  • Observation: Liquid turns green or black.

  • Diagnosis: Polymerization has initiated.

  • Action: If <10% colored, distill under high vacuum with a base trap. If black tar, discard.

Module 2: Reaction Optimization (The "Halogen Dance" & Lithiation)

The Core Problem: When performing Lithium-Halogen Exchange (Li-Br exchange), the resulting lithiated species is thermodynamically unstable. It undergoes "Halogen Dance" (HD)—a rapid equilibration where the lithium and bromine swap positions, leading to a mixture of regioisomers.

Troubleshooting Guide: Lithiation
  • Symptom: You isolate the 3-substituted product instead of the 5-substituted product, or a mixture of isomers.

  • Root Cause: The reaction temperature was too high, allowing the kinetic 2-lithio intermediate to rearrange to the thermodynamic 3-lithio species.

Protocol: Cryogenic Trapping

  • Cooling: Reaction vessel must be at -78°C (Internal temperature, not just bath).

  • Rate: Add n-BuLi slowly down the side of the flask to pre-cool it before it hits the solution.

  • Quench: Add the electrophile immediately (within 15 minutes). Do not let the lithiated species "stir" or "warm up" to ensure conversion.

HalogenDance Start 2-Bromo-5-methoxythiophene Li_Exchange Kinetic Product (2-Lithio-5-methoxythiophene) Start->Li_Exchange n-BuLi, -78°C Rearrange Halogen Dance (Equilibration) Li_Exchange->Rearrange T > -50°C Good_Product Target: 2-E-5-methoxythiophene Li_Exchange->Good_Product Electrophile (E+) Thermo Thermodynamic Product (3-Lithio- derivative) Rearrange->Thermo Migration of Li Bad_Product Impurity: 3-E-5-methoxythiophene Thermo->Bad_Product Electrophile (E+)

Figure 1: The Halogen Dance mechanism.[1] Strict temperature control (-78°C) is required to trap the Kinetic Product before it rearranges.

Module 3: Purification (The "Silica Gel" Trap)

The Core Problem: Standard Silica Gel (SiO2) is slightly acidic (pH 4-5). This acidity is sufficient to protonate the electron-rich methoxythiophene, leading to the loss of methanol and formation of a thiolactone, or inducing cationic polymerization.

Mechanism of Failure: 2-Bromo-5-methoxythiophene + H+ (Silica) → [Oxonium Intermediate] → Polymerization/Hydrolysis

Protocol: Base-Buffered Chromatography

Do NOT run a standard column. You must neutralize the silica.[2]

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% to 2% Triethylamine (Et3N) to the slurry before pouring the column.

  • Equilibration: Flush the packed column with 2 column volumes of the Et3N-containing solvent.

  • Elution: Run the column using your standard solvent system (the Et3N is usually not needed in the eluent itself if the silica is pre-treated, but keeping 0.5% Et3N is safer).

  • Evaporation: Do not heat the rotovap bath above 30°C.

AcidDecomp Compound 2-Bromo-5-methoxythiophene Acid Acidic Silica (H+) Compound->Acid Intermediate Protonated Vinyl Ether (Oxonium Ion) Acid->Intermediate Path1 Hydrolysis Intermediate->Path1 Path2 Polymerization Intermediate->Path2 Product1 5-Bromothiophen-2(5H)-one (Thiolactone) Path1->Product1 Product2 Polythiophene Tars Path2->Product2

Figure 2: Acid-catalyzed decomposition pathway on untreated silica gel.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to monitor reactions with this compound? A: Use caution. The high temperature of the GC injector port (250°C+) can cause thermal decomposition or debromination, leading to false peaks. LC-MS (ESI or APCI) or NMR are preferred for accurate monitoring.

Q: My product turned purple/black on the rotary evaporator. What happened? A: You likely concentrated it to dryness in the presence of trace acids (from the reaction or silica).

  • Fix: Always leave a small amount of solvent; never distill to absolute dryness unless necessary. Add a drop of Et3N to the collection flask before evaporating.

Q: Can I store the lithiated species? A: No. Even at -78°C, the lithiated species has a limited half-life. Generate it in situ and use it immediately.

References
  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
    • Source:1

  • Acid Sensitivity & Polymerization

    • Officer, D. L., et al. (1996).
    • Source:3

  • Purification Protocols (Silica Deactivation)

    • Armarego, W. L. F., & Perrin, D. D. Purification of Laboratory Chemicals. (Standard reference for Et3N buffering).
    • Source:4

  • General Physical Properties

    • PubChem Compound Summary for 2-Bromo-5-methoxythiophene.
    • Source:5[5]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 2-Bromo-5-Methoxythiophene

[1] Introduction: The Scale-Up Paradox Synthesizing 2-Bromo-5-methoxythiophene (CAS: N/A for specific isomer often, but derivatives are common) presents a classic process chemistry paradox. The most atom-economical route...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Scale-Up Paradox

Synthesizing 2-Bromo-5-methoxythiophene (CAS: N/A for specific isomer often, but derivatives are common) presents a classic process chemistry paradox. The most atom-economical route (direct bromination) utilizes an unstable starting material, while the robust route (metal-catalyzed alkoxylation) introduces heavy metal remediation costs.

This guide addresses the technical hurdles of scaling this motif from gram to kilogram quantities, specifically for pharmaceutical intermediates where purity profiles are non-negotiable.

Module 1: Strategic Route Selection

Before heating the reactor, you must select the route based on your facility's capabilities and the cost of goods sold (COGS).

Decision Matrix: Which Path to Choose?
FeatureRoute A: Direct Bromination Route B: Cu-Catalyzed Methoxylation
Starting Material 2-Methoxythiophene (Unstable,

)
2,5-Dibromothiophene (Stable, $)
Reagents NBS or

NaOMe, CuI/Ligand
Key Risk Polymerization (Acid sensitivity)Residual Copper & Incomplete Conversion
Exothermicity High (Safety Critical)Low to Moderate
Purification Distillation (Difficult separation)Extraction + Distillation
Recommendation Use for <1kg or rapid delivery Use for >1kg or GMP campaigns
Visual Workflow: Process Decision Tree

RouteSelection Start Start: Define Scale & Purity ScaleCheck Is Scale > 1 kg? Start->ScaleCheck RouteA Route A: Direct Bromination (Kinetic Control) ScaleCheck->RouteA No (Small Scale) RouteB Route B: Cu-Catalyzed Methoxylation (Thermodynamic Control) ScaleCheck->RouteB Yes (Large Scale) StabCheck Is 2-Methoxythiophene stable in storage? RouteA->StabCheck MetalCheck Can you handle Cu removal (ppm)? RouteB->MetalCheck StabCheck->RouteB No (Degraded) RouteA_Opt Protocol: NBS/THF (Strict Temp Control) StabCheck->RouteA_Opt Yes MetalCheck->RouteA No (Strict Limits) RouteB_Opt Protocol: NaOMe/CuI (Ullmann Type) MetalCheck->RouteB_Opt Yes

Figure 1: Decision tree for selecting the synthesis route based on scale, material stability, and downstream processing capabilities.

Module 2: Route A - Direct Bromination (The "Sensitive" Route)

Core Challenge: 2-Methoxythiophene is electron-rich and acid-sensitive.[1] The byproduct of bromination is HBr.[1] If HBr is not neutralized immediately, it catalyzes the polymerization of the starting material into a black tar.

Protocol: Buffered NBS Bromination

Reagents:

  • Substrate: 2-Methoxythiophene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 - 0.98 eq) — Do NOT use excess.

  • Solvent: THF or DMF (Polar aprotic minimizes radical side reactions).[1]

  • Critical Additive:

    
     or Pyridine (0.1 eq).[1]
    

Step-by-Step:

  • Charge: Dissolve 2-methoxythiophene in THF (10 vol) under

    
    .
    
  • Buffer: Add solid

    
     to the vessel.
    
  • Cool: Bring temperature to -10°C to 0°C.

  • Addition: Dissolve NBS in THF and add dropwise.

    • Why? Adding solid NBS causes localized "hotspots" of concentration, leading to 3,5-dibromo impurities.[1]

  • Quench: Pour into cold saturated

    
     (removes oxidative traces) and 
    
    
    
    .
Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Acid-catalyzed polymerization initiated by HBr.[1]Prevention: Ensure base buffer (

) is present before NBS addition. Recovery: None. Discard batch.
Formation of 2,5-Dibromo-3-methoxythiophene Localized excess of NBS or high temperature.[1]Prevention: Use 0.95 eq NBS.[1] Improve stirring rate (Reynolds number > 10,000). Slow down addition rate.
Product contains Succinimide Poor workup solubility.[1]Fix: Wash organic layer with water x3.[1] Succinimide is water-soluble.[1]
Positional Isomer (3-Bromo) Thermodynamic equilibration or radical mechanism.[1]Fix: Conduct reaction in the dark (foil-wrapped reactor) to suppress radical pathways. Keep T < 0°C.

Module 3: Route B - Copper-Catalyzed Methoxylation (The "Robust" Route)

Core Challenge: Nucleophilic Aromatic Substitution (


) on electron-rich rings is difficult. We use a modified Ullmann coupling.[1] The challenge here is forcing the reaction to completion without de-halogenating the product.
Protocol: Cu-Catalyzed Etherification

Reagents:

  • Substrate: 2,5-Dibromothiophene (1.0 eq).[1][2]

  • Nucleophile: NaOMe (25% in MeOH) (1.1 eq).[1]

  • Catalyst: CuI (5-10 mol%) or CuBr.[1]

  • Ligand: Ethyl acetate (additive) or specialized oxalamide ligands [1].[1]

  • Solvent: MeOH / DMF mixture (to achieve higher reflux temp than pure MeOH).[1]

Step-by-Step:

  • Charge: 2,5-Dibromothiophene, CuI, and Ligand in DMF.

  • Heat: Warm to 80°C.

  • Feed: Dosing NaOMe/MeOH solution slowly.

    • Why? High concentration of alkoxide can cause hydro-dehalogenation (stripping the Br off).[1]

  • Monitor: IPC (In-Process Control) via GC. Look for the mono-bromo peak.[1] Stop if the "des-bromo" (methoxythiophene) peak grows.[1]

Troubleshooting Guide: Ullmann Coupling
SymptomProbable CauseCorrective Action
Stalled Reaction (50% Conv.) Catalyst poisoning or oxidation of Cu(I) to Cu(II).[1]Fix: Ensure rigorous degassing (

sparge). Add 10% more ligand.[1]
High Residual Copper Complexation with sulfur in the thiophene ring.[1]Fix: Wash organic phase with aqueous EDTA or

(turn aqueous layer blue).[1] Treat with scavenger silica (e.g., SiliaMetS® Thiol).[1]
Formation of 2,5-Dimethoxythiophene Double substitution.[1]Prevention: Strictly limit NaOMe to 1.1 eq. Lower temperature by 10°C.

Module 4: Purification & Analytics

The boiling points of the regioisomers are notoriously close.[1]

  • 2-Bromo-5-methoxythiophene (Target)

  • 2-Bromo-3-methoxythiophene (Impurity)

  • 2,5-Dibromothiophene (Starting Material - Route B) [2][3]

Distillation Strategy

Standard vacuum distillation often fails to separate the 3-bromo isomer from the 5-bromo target due to


.
  • High-Efficiency Rectification: Requires a column with >20 theoretical plates.[1]

  • Chemical Purification (The "Trick"):

    • If 2,5-dibromothiophene is the main impurity: It acts as a non-polar component.[1] Use Reverse Phase Flash Chromatography (C18) for gram scale.[1]

    • For kilogram scale: Crystallization is rarely effective as these are oils.[1] Fractional Distillation is the only viable path, but you must accept a "forerun" loss of ~15-20% to ensure the main fraction is pure.

Analytical Data Table (Typical)
AttributeSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (GC) > 98.0% a/aGC-FID (DB-5 Column)
Water Content < 0.1%Karl Fischer
Residual Copper < 20 ppmICP-MS (Route B only)
H-NMR Shift

3.90 (s, 3H, OMe), 6.02 (d, 1H), 6.85 (d, 1H)
400 MHz

References

  • Wang, J.-R., et al. (2021).[1][4] "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters, 23(21), 8450–8454.[1][4] [Link]

  • Campaigne, E. & LeSuer, W. M. (1948).[1] "3-Bromo- and 3,4-Dibromothiophene."[1] Journal of the American Chemical Society, 70(4), 1555–1558. (Foundational work on thiophene halogenation regioselectivity). [Link]

  • Sciencemadness Discussion. (2011). "Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer." (Technical discussion on the difficulty of separating thiophene isomers). [Link]

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting

catalyst selection for cross-coupling of 2-Bromo-5-methoxythiophene

Executive Summary You are encountering challenges with the cross-coupling of 2-Bromo-5-methoxythiophene . This substrate presents a classic "double-edged sword" in catalysis: Electronic Deactivation: The C5-methoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with the cross-coupling of 2-Bromo-5-methoxythiophene . This substrate presents a classic "double-edged sword" in catalysis:

  • Electronic Deactivation: The C5-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C2 position, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The sulfur atom in the electron-rich thiophene ring is a potent Lewis base (soft donor) that can coordinate irreversibly to soft metal centers like Pd(0), arresting the catalytic cycle (the "thiophene effect").

To overcome these, you must move away from "generic" catalytic systems (like Pd(PPh₃)₄) and utilize bulky, electron-rich phosphine ligands or NHC complexes . These facilitate oxidative addition into the electron-rich C-Br bond while sterically preventing the sulfur atom from coordinating to the metal center.

Part 1: Catalyst Selection Decision Matrix

Before selecting a protocol, identify your coupling partner and desired bond. Use the logic flow below to select the starting system.

CatalystSelection Start Target Transformation Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Negishi C-C Bond (Negishi) Start->Negishi If sensitive functional groups Boronic Partner: Aryl/Alkyl Boronic Acid Suzuki->Boronic AmineType Amine Type? Buchwald->AmineType SPhos Rec: Pd(OAc)2 + SPhos or Pd-118 Boronic->SPhos Standard XPhos Rec: XPhos Pd G4 Boronic->XPhos Sterically Hindered PrimSec Primary/Secondary Alkyl Amine AmineType->PrimSec Aniline Aniline/Indole AmineType->Aniline RuPhos Rec: RuPhos Pd G4 PrimSec->RuPhos BrettPhos Rec: BrettPhos Pd G4 Aniline->BrettPhos

Figure 1: Decision matrix for catalyst selection based on coupling partner and steric demands. Note the preference for G3/G4 precatalysts in C-N coupling to avoid sulfur poisoning during activation.

Part 2: Detailed Protocols & Methodologies

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling 2-Bromo-5-methoxythiophene with Aryl Boronic Acids.

The Challenge: The methoxy group makes the C-Br bond electron-rich. Standard Pd(PPh₃)₄ often fails here because the oxidative addition is too slow, leading to protodehalogenation (where the Br is replaced by H) before the coupling occurs.

Recommended Protocol (The "SPhos" System): This system uses SPhos , a dialkylbiaryl phosphine. It is electron-rich (speeding up oxidative addition) and bulky (preventing sulfur coordination).

ComponentReagentEquiv.[1][2][3][4]Notes
Substrate 2-Bromo-5-methoxythiophene1.0Limiting reagent
Partner Aryl Boronic Acid1.5Excess required due to potential protodeboronation
Catalyst Pd(OAc)₂ 0.02(2 mol%)
Ligand SPhos 0.04(4 mol%) 2:1 L:Pd ratio is critical
Base K₃PO₄ (Tribasic)3.0Anhydrous, finely ground
Solvent Toluene / Water10:1Biphasic system is essential for solubility

Step-by-Step Workflow:

  • Charge: Add Pd(OAc)₂, SPhos, Boronic Acid, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon for 5 minutes (evacuate/refill x3).

  • Solvent: Add degassed Toluene and Water via syringe.

  • Activation: Heat to 80°C for 2-4 hours.

    • Note: Do not exceed 100°C; methoxythiophenes are thermally sensitive and can polymerize.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄.

Why this works: The water creates a biphasic system that dissolves the inorganic base, while the SPhos ligand creates a "shell" around the Pd, allowing the bulky thiophene to approach only in the correct orientation for transmetallation.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination with secondary amines or anilines.[5]

The Challenge: Sulfur poisoning is most severe in C-N coupling because the reaction rates are generally slower than Suzuki coupling. If the catalyst "rests" too long, the thiophene sulfur will bind to the Pd.

Recommended Protocol (The "Precatalyst" System): Do not use Pd₂dba₃ or Pd(OAc)₂ + Ligand. The activation period is too risky. Use Palladacycle Precatalysts (Gen 3 or Gen 4) which activate immediately upon base addition.

ComponentReagentEquiv.[1][2][3][4]Notes
Substrate 2-Bromo-5-methoxythiophene1.0
Amine Morpholine / Aniline deriv.1.2
Catalyst RuPhos Pd G4 0.02For secondary amines
Alt. Catalyst BrettPhos Pd G4 0.02For primary amines/anilines
Base LiHMDS (1M in THF)2.2Strong base required for rapid turnover
Solvent THF or Dioxane-Anhydrous, 0.2M conc.

Step-by-Step Workflow:

  • Charge: Add the Pd G4 precatalyst and the amine (if solid) to the vial.

  • Inert: Purge with Argon.

  • Solvent: Add anhydrous THF.

  • Substrate: Add 2-Bromo-5-methoxythiophene (liquid) via syringe.

  • Base: Add LiHMDS dropwise at RT.

  • Reaction: Stir at 65°C .

    • Critical: Monitor by LCMS at 1 hour. These reactions are often fast. Extended heating leads to decomposition.

Part 3: Troubleshooting & FAQs

Ticket #001: "I see the starting material disappearing, but I'm getting 'Compound X' (Mass = M - Br + H)."

Diagnosis: You are observing Protodehalogenation . Root Cause: The oxidative addition step is successful, but the transmetallation is too slow. The Pd-Ar species scavenges a proton from the solvent or moisture instead of coupling. Prescription:

  • Switch Solvent: Move from alcoholic solvents (EtOH/MeOH) to aprotic polar solvents like DMF or Dioxane .

  • Increase Catalyst Activity: Switch from PPh₃ based ligands to XPhos or SPhos . The increased steric bulk accelerates reductive elimination, shortening the lifespan of the vulnerable intermediate.

Ticket #002: "The reaction turns black immediately and stalls."

Diagnosis: Palladium Black Precipitation (Catalyst Decomposition). Root Cause: The thiophene sulfur is poisoning the catalyst, displacing the ligands and causing the Pd to aggregate. Prescription:

  • Ligand Overload: Increase the Ligand:Pd ratio to 3:1 or 4:1 if mixing manually.

  • Use NHC Ligands: Switch to Pd-PEPPSI-IPent . The N-Heterocyclic Carbene (NHC) ligand binds much tighter to Pd than phosphines and is virtually immune to displacement by sulfur.

Ticket #003: "I am seeing homocoupling of the boronic acid."

Diagnosis: Oxidative Homocoupling. Root Cause: Presence of Oxygen in the headspace. Prescription:

  • Degassing: Sparging with N₂ is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous sonication under vacuum backfilled with Argon.

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway (Sulfur Poisoning) versus the successful catalytic cycle using bulky ligands.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Poison Sulfur Poisoning (Dead Catalyst) OxAdd->Poison Small Ligand (PPh3) Sulfur coordinates Pd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (SPhos) Blocks Sulfur RedElim Reductive Elimination (Product Formed) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The "Thiophene Effect." Small ligands allow the thiophene sulfur to bind to Pd (Red path), killing the catalyst. Bulky ligands like SPhos (Green path) sterically block this interaction, forcing the cycle forward.

References

  • Suzuki Coupling of Thiophenes

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
    • Source: Chemistry Central Journal (via PMC).
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction (General Methodology & Catalyst Generations).[2]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Poisoning and deactivation of palladium catalysts.[4][6][7]

    • Source: Applied C
    • URL:[Link]

  • Advanced Ligand Selection (SPhos/XPhos)

    • Title: An Active Catalyst System Based on Pd(0)
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 2-Bromo-5-methoxythiophene

[1][2] Introduction: The Electron-Rich Paradox 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) presents a classic "electron-rich paradox" in organic synthesis. The methoxy group at the C5 position significantly increases th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Electron-Rich Paradox

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) presents a classic "electron-rich paradox" in organic synthesis. The methoxy group at the C5 position significantly increases the electron density of the thiophene ring, making it an excellent nucleophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1] However, this same electronic enrichment lowers the oxidation potential of the sulfur atom, rendering the compound highly susceptible to oxidative degradation and acid-catalyzed polymerization.[2][1]

This guide provides a self-validating storage and handling protocol designed to maintain >98% purity over extended periods.

Module 1: The "Cryo-Inert" Storage Protocol

To prevent the formation of sulfoxides or ring-opening degradation products, you must eliminate the three primary vectors of decay: Thermal Energy , Oxygen , and Light .[1]

ParameterThe Golden StandardTechnical Rationale
Temperature -20°C (Freezer) Retards the kinetics of auto-oxidation and spontaneous polymerization.[3][2]
Atmosphere Argon or Nitrogen The electron-rich ring is prone to oxidation by atmospheric oxygen.[3][2][1]
Light Exposure Amber Vial / Foil Wrap Thiophenes are efficient singlet oxygen sensitizers; light accelerates photo-oxidation.[3][2][1]
Container Borosilicate Glass + Teflon Liner Avoids leaching plasticizers; Teflon (PTFE) liners prevent cap corrosion from trace HBr.[2][1]
The "Double-Containment" Technique (Recommended for Long-Term Storage) [3][2]
  • Place the primary amber vial containing the reagent inside a larger secondary jar (e.g., a wide-mouth HDPE bottle).

  • Fill the void space with a desiccant (like Drierite) to maintain an anhydrous micro-environment.[2][1]

  • Flush the secondary jar with Argon before sealing.[2][1]

Module 2: Handling & Usage FAQs

Q1: The compound arrived as a liquid, but I expected a solid. Is it degraded?

  • Answer: Not necessarily. 2-Bromo-5-methoxythiophene has a melting point near room temperature (often reported as a low-melting solid or liquid depending on purity and ambient temp).[3][2] It is frequently supplied as a liquid or a semi-solid.[2][1]

    • Action: Check the appearance.[2][1] It should be clear to pale yellow .[2] If it is a dark brown liquid, degradation has occurred.[2][1]

Q2: How do I thaw/warm the reagent without degrading it?

  • Answer: Do not use a water bath. Rapid heating can induce polymerization.[2][1]

    • Protocol: Remove the vial from the freezer and place it in a desiccator or under an inert gas stream.[2] Allow it to reach room temperature slowly (approx. 15-20 mins) before opening the cap. This prevents condensation of atmospheric water into the cold reagent.[2][1]

Q3: Can I store a solution of it?

  • Answer: No. Storing it dissolved in solvents (especially chlorinated solvents like DCM or Chloroform) accelerates decomposition due to trace acidity in the solvent.[2][1] Always store as the neat (pure) substance.

Module 3: Troubleshooting Guide (The "Color Index")

Use this visual guide to immediately assess reagent quality before committing it to a reaction.

Visual IndicatorStatusDiagnosisRecommended Action
Clear / Pale Yellow Optimal High Purity (>97%).[3][2]Proceed with experiment.
Orange / Amber Caution Mild Oxidation (<95%).[2][1]Purify via short silica plug or use excess reagent.[2][1]
Dark Brown / Black Critical Polymerization/Advanced Oxidation.[2][1]Discard. Purification is likely ineffective.[2][1]
Precipitate Failure Oligomer formation.[2][1]Discard. Do not attempt to filter and use.
Module 4: Quality Control (Self-Validation)

Before using the reagent in a sensitive step (e.g., Lithiation), validate its integrity using 1H NMR .[2] This is the only definitive method to distinguish between "colored impurities" and "bulk degradation."[2][1]

Standard Validation Protocol (CDCl3)

Look for the specific signature of the methoxy-thiophene core.[2] Degradation usually results in the broadening of peaks or the disappearance of the distinct thiophene doublet pattern.[2][1]

  • Methoxy Singlet: ~3.80 – 3.95 ppm (Integrates to 3H).[2][1]

  • Thiophene Protons: Two doublets (or an AB quartet system) in the aromatic region (~6.0 – 7.0 ppm).[2][1]

    • Note: The proton adjacent to the methoxy group (H4) will be shielded (upfield, ~6.0-6.2 ppm), while the proton adjacent to the bromine (H3) will be deshielded (downfield, ~6.8-7.0 ppm).[1]

  • Impurity Check: Look for broad "humps" in the baseline (polymer) or sharp peaks near 2.5 ppm (succinimide byproducts if synthesized via NBS and poorly purified).[2][1]

Module 5: Decision Logic (Workflow)

The following diagram illustrates the decision-making process for handling this reagent upon retrieval from storage.

G Start Retrieve from -20°C Storage Warm Equilibrate to RT (Inert Atm) Start->Warm VisualCheck Visual Inspection Warm->VisualCheck Clear Proceed to NMR Check (Optional but Recommended) VisualCheck->Clear Pale Yellow/Clear Dark Discard Reagent VisualCheck->Dark Dark Brown/Black NMR 1H NMR Validation Clear->NMR Pure Use in Experiment NMR->Pure Sharp Doublets + Singlet Impure Purify (Silica Plug) or Discard NMR->Impure Broad Peaks / New Signals

Caption: Operational workflow for assessing 2-Bromo-5-methoxythiophene integrity prior to synthesis.

References
  • ChemicalBook. (2022).[2][1] 2-Bromo-5-methoxythiophene Physical Properties and Storage. Retrieved from [3][2]

  • Sigma-Aldrich. (n.d.).[3][2][1] Safety Data Sheet: 2-Bromo-5-methylthiophene (Analogous Stability Data). Retrieved from [3][4]

  • Gasser, A. C., et al. (2025).[2][1] Feedstock-Derived Thiophene Radical Anions Exhibiting Redox Stability. Research Collection ETH Zurich.[2][1] Retrieved from [3][2]

  • PubChem. (2025).[2][1] 2-Bromo-5-methoxythiophene Compound Summary. National Library of Medicine.[2][1] Retrieved from [3][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Assignment for 2-Bromo-5-methoxythiophene

This guide provides an in-depth technical analysis for the NMR assignment of 2-Bromo-5-methoxythiophene , designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral listing to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the NMR assignment of 2-Bromo-5-methoxythiophene , designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral listing to explain the causality of chemical shifts, offering a robust, self-validating protocol for structural confirmation.

Executive Summary & Application Context

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) is a critical thiophene building block, frequently employed as a scaffold in the development of conducting polymers and pharmaceutical agents (e.g., bioisosteres for phenyl rings).

Accurate structural assignment is challenging due to the specific electronic push-pull effects of the electron-donating methoxy group (+M) and the electron-withdrawing bromine (-I/+M) on the thiophene ring. This guide compares the spectral "performance"—defined here as signal resolution and diagnostic shift patterns—against its precursors and regioisomers to ensure zero-defect identification.

Theoretical Grounding: Substituent Effects

To interpret the spectrum correctly, one must understand the competing electronic effects at play on the thiophene ring:

  • 5-Methoxy Group (+M Effect): The oxygen lone pair donates density into the ring. This strongly shields the protons at positions 2 (now Br) and 4 (ortho to OMe), shifting them upfield.

  • 2-Bromo Group (-I > +M Effect): The inductive withdrawal of bromine deshields the adjacent H3 proton, shifting it downfield relative to the unsubstituted ring, while the heavy-atom effect significantly shields the ipso-carbon (C2) in 13C NMR.

Expected Chemical Shift Logic
  • H4 (Ortho to OMe): Dominated by OMe shielding

    
    Upfield (~6.0 ppm) .
    
  • H3 (Ortho to Br): Dominated by Br deshielding (inductive)

    
    Downfield (~6.8 ppm) .
    
  • Coupling (

    
    ):  The spin-spin coupling constant for 2,5-disubstituted thiophenes is diagnostically distinct, typically 3.5 – 4.5 Hz .
    

Experimental Protocol: Characterization Workflow

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard. DMSO-
    
    
    
    may cause solvent-solute hydrogen bonding shifts but is acceptable if solubility is an issue.
  • Concentration: 10-15 mg for 1H; 30-50 mg for 13C to ensure quaternary carbon detection.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
1H NMR Assignment Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H4 6.05 – 6.15 Doublet (d)1H3.8 – 4.0Ortho to OMe; strongly shielded by resonance.
H3 6.80 – 6.90 Doublet (d)1H3.8 – 4.0Ortho to Br; deshielded by -I effect of Br.
OMe 3.85 – 3.95 Singlet (s)3H-Characteristic methoxy singlet.
13C NMR Assignment Data (100 MHz, )
PositionShift (

, ppm)
TypeAssignment Logic
C5 164.0 – 168.0 C_quatIpso-OMe. Highly deshielded (typical aromatic C-O).
C3 128.0 – 132.0 CHOrtho to Br. Correlates with H3 in HSQC.
C4 102.0 – 106.0 CHOrtho to OMe. Shielded by OMe resonance.
C2 100.0 – 104.0 C_quatIpso-Br. Shielded by "Heavy Atom Effect" of Bromine.
OMe 58.0 – 60.0

Typical methoxy carbon.

Critical Note: The chemical shifts of C2 (C-Br) and C4 (C-H) are often very close (~100-105 ppm). DEPT-135 or HSQC is required to distinguish them: C4 will appear as a CH phase (positive), while C2 will disappear (quaternary).

Comparative Analysis: Validating the Structure

This section compares 2-Bromo-5-methoxythiophene against its precursor and a common regioisomer to demonstrate how to rule out false positives.

Comparison 1: Precursor vs. Product
  • Precursor: 2-Methoxythiophene

  • Product: 2-Bromo-5-methoxythiophene

Feature2-Methoxythiophene2-Bromo-5-methoxythiopheneDiagnostic Change
Proton Count 3 Aromatic H (H3, H4, H5)2 Aromatic H (H3, H4)Loss of H5 signal.
Coupling Pattern Complex (dd or m)Clean AB System (d, d)Simplification of splitting.
H3 Shift ~6.20 ppm~6.85 ppmDownfield shift due to adjacent Br.
Comparison 2: Regioisomer Differentiation
  • Alternative: 3-Bromo-2-methoxythiophene (Isomer)

  • Differentiation:

    • In 2-Bromo-5-methoxythiophene , the protons are at positions 3 and 4 (vicinal).

      
       Hz.
      
    • In 3-Bromo-2-methoxythiophene , the protons are at positions 4 and 5 (vicinal).

      
       is typically larger (
      
      
      
      Hz) in thiophenes.
    • NOESY: In the target compound, the OMe group will show an NOE correlation only to H4. In the 3-bromo isomer, OMe is adjacent to Br, not a proton, so NOE to the ring protons would be weak or absent (distance > 5Å).

Structural Validation Workflow

The following diagram outlines the logical flow for confirming the identity of 2-Bromo-5-methoxythiophene using standard 1D and 2D NMR techniques.

NMR_Assignment_Workflow Input Crude Product Sample H1_NMR Run 1H NMR (CDCl3) Check Integration (2:3 ratio) Input->H1_NMR Coupling_Check Analyze Coupling (J) Is J ~ 3.8-4.0 Hz? H1_NMR->Coupling_Check Coupling_Check->Input No (Impure/Wrong) Regio_Check Regioisomer Check (3-Bromo vs 2-Bromo) Coupling_Check->Regio_Check Yes C13_DEPT Run 13C + DEPT-135 Identify C-Br (Quat) vs C-H Regio_Check->C13_DEPT HSQC Run HSQC Correlate H4 (6.1 ppm) to C4 (104 ppm) Correlate H3 (6.8 ppm) to C3 (130 ppm) C13_DEPT->HSQC NOESY Run NOESY/ROESY Confirm OMe spatial prox. to H4 HSQC->NOESY Final Confirmed Structure: 2-Bromo-5-methoxythiophene NOESY->Final

Caption: Logical workflow for the structural validation of 2-Bromo-5-methoxythiophene, prioritizing coupling constant analysis and 2D correlation.

References

  • ChemicalBook. (2025). 2-Bromo-5-methoxythiophene NMR Spectra and Physical Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Methoxythiophene Spectral Data. Retrieved from

  • SpectraBase. (2025). 1H NMR of Thiophene Derivatives. Wiley Science Solutions. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-5-methylthiophene Product Specification and NMR References. Retrieved from

Comparative

Definitive Guide: GC-MS Purity Analysis of 2-Bromo-5-methoxythiophene

Executive Summary In the synthesis of thiophene-based pharmaceutical intermediates, 2-Bromo-5-methoxythiophene serves as a critical electrophile for Suzuki-Miyaura couplings.[1] However, its purity is often compromised b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiophene-based pharmaceutical intermediates, 2-Bromo-5-methoxythiophene serves as a critical electrophile for Suzuki-Miyaura couplings.[1] However, its purity is often compromised by regioisomers (3-bromo variants) and poly-brominated byproducts that possess nearly identical solubilities to the target compound, rendering standard HPLC-UV purification inefficient.[1]

This guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical standard for this compound.[1][2] Unlike HPLC (which suffers from weak chromophores in thiophenes) or GC-FID (which lacks structural confirmation), GC-MS leverages the unique isotopic signature of bromine to definitively identify and quantify impurities that would otherwise remain "silent" in other detectors.[1]

Compound Profile & Analytical Challenges

Target Analyte: 2-Bromo-5-methoxythiophene Chemical Structure: A five-membered thiophene ring substituted with a bromine atom at position 2 and a methoxy group at position 5.[1]

PropertyValue (Approx.)Analytical Implication
Boiling Point ~200–210°C (Predicted)Ideal for GC. High enough to be stable, low enough to elute on standard columns.[1]
Polarity Low-to-MediumCompatible with 5% Phenyl-arylene stationary phases (e.g., DB-5ms).[1]
UV Activity Weak/Non-specificHPLC-UV limitation. Lacks strong conjugation compared to phenyl systems; response factors vary wildly.[1]
Isotopic Signature

:

(1:[1]1)
GC-MS Advantage. Distinct "twin peak" mass spectrum allows instant confirmation of bromination state.[1]

Comparative Method Analysis

The following matrix objectively compares GC-MS against common alternatives for this specific application.

Table 1: Analytical Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV GC-FID
Specificity High. Mass spectrum confirms identity (MW + Isotope pattern).[1]Low. Relies solely on Retention Time (RT).[1] Co-eluting isomers are invisible.[1]Medium. Excellent resolution but "blind" to peak identity.
Sensitivity High. SIM mode allows ppb-level detection of impurities.[1]Low. Thiophene ring has low UV extinction coefficient; requires high concentration.[1]High. Good for bulk purity, but cannot differentiate co-eluting isomers.[1]
Impurity ID Definitive. Can identify over-brominated side products (e.g., 2,5-dibromo).Impossible. Requires separate isolation and NMR for every unknown peak.[1]Impossible. Requires external standards for every potential impurity.[1]
Throughput Fast. <15 min run time.[1]Slow. Equilibration and gradient runs often >30 min.[1]Fast. <15 min run time.[1][3]
Why GC-MS Wins: The "Blind Spot" of FID

In GC-FID, a small impurity peak at 4.5 minutes could be the starting material (2-methoxythiophene) or a regioisomer.[1] You cannot know without injecting a reference standard for every possibility. GC-MS identifies the impurity immediately by its mass-to-charge (


) ratio, specifically looking for the tell-tale loss of a methyl group (

) or the bromine isotope pattern.[1]

Strategic Decision Logic

The following diagram illustrates the decision process for selecting GC-MS over HPLC for halogenated thiophenes.

MethodSelection Start Analyte: 2-Bromo-5-methoxythiophene IsVolatile Is the compound volatile (<300°C BP)? Start->IsVolatile CheckChromophore Strong UV Chromophore? IsVolatile->CheckChromophore No (Unlikely) GC_Path Gas Chromatography (GC) IsVolatile->GC_Path Yes HPLC_Path HPLC-UV CheckChromophore->HPLC_Path Yes ImpurityID Need to Identify Unknowns? MS_Check Detector Selection ImpurityID->MS_Check Yes (R&D/Purity) FID_Final Select GC-FID (Routine QC only) ImpurityID->FID_Final No (Routine) GC_Path->ImpurityID GCMS_Final Select GC-MS (Isotope ID + Sensitivity) MS_Check->GCMS_Final

Figure 1: Decision tree highlighting the necessity of GC-MS for volatile, halogenated compounds lacking strong chromophores.

Experimental Protocol: GC-MS Methodology

This protocol is designed to be self-validating . The presence of the bromine isotope pattern serves as an internal check for peak assignment.[1]

Sample Preparation[1][4][5]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1] DCM is preferred for solubility of halogenated organics.[1]

  • Concentration: 1 mg/mL (1000 ppm).[1]

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to protect the liner).

Instrument Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase ideal for separating polarizable aromatics.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum performance.[1]
Inlet Split Mode (50:1), 250°CPrevents detector saturation; ensures sharp peaks.[1]
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Slow ramp not required; fast ramp minimizes band broadening.[1]
Transfer Line 280°CPrevents condensation of heavier impurities.[1]
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1]
Scan Range

35 – 400
Covers solvent cutoff and potential dimerized impurities.[1]
Analytical Workflow Diagram[1]

Workflow Sample Sample Prep (1mg/mL in DCM) Inlet GC Inlet (Split 50:1) Sample->Inlet Separation Capillary Separation (Rxi-5Sil MS) Inlet->Separation Ionization EI Source (70 eV) Separation->Ionization Detection Quadrupole MS (Scan m/z 35-400) Ionization->Detection Data Data Analysis (Isotope Pattern Check) Detection->Data

Figure 2: Step-by-step analytical workflow for purity determination.

Results Interpretation & Discussion

Identification of the Main Peak

The mass spectrum of 2-Bromo-5-methoxythiophene will display a molecular ion (


) and an 

peak of nearly equal intensity.[1]
  • Target Mass: ~193 amu (

    
    ) and ~195 amu (
    
    
    
    ).[1]
  • Base Peak: Likely the molecular ion or a fragment resulting from the loss of the methyl group (

    
    ).[1]
    
Common Impurity Profiles

Using this method, you can distinguish the following common synthesis byproducts:

  • 2-Methoxythiophene (Starting Material):

    • Elution: Earlier than target.

    • Mass Spec:

      
       ~114.[1] No bromine isotope pattern  (Single peak at M+).[1]
      
  • 2,5-Dibromo-3-methoxythiophene (Over-bromination):

    • Elution: Later than target.

    • Mass Spec: Distinct "Triplet" isotope pattern (1:2:1 ratio) at

      
      , 
      
      
      
      ,
      
      
      due to two bromine atoms.[1]
  • Regioisomers (3-Bromo-2-methoxythiophene):

    • Elution: Close to target (requires good column efficiency).

    • Mass Spec: Identical

      
       to target.[1] DIFFERENT retention time. Note: This requires a reference standard for absolute confirmation, but GC separates these isomers better than LC.
      

References

  • Shimadzu Application Data. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved January 28, 2026, from [Link][1]

  • ResearchGate. (2025). GLC and GLC-MS Analysis of Thiophene Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Validation

comparing reactivity of 2-Bromo-5-methoxythiophene and 2-bromothiophene

[1] Executive Summary This guide provides a technical comparison between 2-bromothiophene (the standard heterocyclic building block) and its electron-rich derivative, 2-bromo-5-methoxythiophene .[1] While both serve as p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-bromothiophene (the standard heterocyclic building block) and its electron-rich derivative, 2-bromo-5-methoxythiophene .[1] While both serve as precursors for functionalized thiophenes, the introduction of the methoxy group at the C5 position fundamentally alters the electronic landscape, safety profile, and reactivity thresholds.

Feature2-Bromothiophene2-Bromo-5-methoxythiophene
Electronic Nature Electron-rich (Standard)Highly Electron-rich (Super-activated)
Primary Reactivity Li-Hal Exchange, Pd-CouplingLi-Hal Exchange (Temp Sensitive), EAS
Oxidative Addition (Pd) Fast / FacileSlower (Deactivated C-Br bond)
Stability Stable liquidProne to acid-catalyzed polymerization
Storage Ambient / CoolStrictly -20°C , Acid-free

Electronic & Structural Analysis

Understanding the electronic distribution is the prerequisite for predicting reactivity.[1] The thiophene ring is inherently electron-rich, but the substituents dictate the specific reactive sites.[1]

Electronic Effects Diagram

The following diagram illustrates the competing electronic effects. The methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M), significantly increasing electron density at C2 (the bromine site) and C4.

ElectronicEffects Sub_Br Bromine (C2) Ring Thiophene Ring Sub_Br->Ring Deactivates (weakly) Sub_OMe Methoxy (C5) Sub_OMe->Ring Strongly Activates Result_C2 C2-Br Bond (Increased Electron Density) Sub_OMe->Result_C2 Direct Resonance Ring->Result_C2 Electron Push Inductive_Br -I Inductive (Withdrawal) Resonance_OMe +M Resonance (Donation) Result_OA Oxidative Addition (Slower Rate) Result_C2->Result_OA Nucleophilic Character

Figure 1: Electronic push-pull dynamics. The strong +M effect of the 5-OMe group increases electron density at the C-Br bond, making it less electrophilic and retarding oxidative addition.

Critical Safety & Stability Profile

Warning: This is the most significant operational difference.

  • 2-Bromothiophene: Robust.[1] Can be stored at room temperature (though cool storage is preferred to prevent slow discoloration).[1] Stable to air and moisture.[1]

  • 2-Bromo-5-methoxythiophene: Instability Risk. [1]

    • Acid Sensitivity: The high electron density makes the ring susceptible to cationic polymerization.[1] Even trace acids (from glass surfaces or degrading solvents) can initiate rapid polymerization, leading to the formation of dark, insoluble tars.[1]

    • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

    • Handling: Avoid acidic workups. Use basic-washed glassware if possible.[1]

Reactivity Module 1: Metal-Halogen Exchange (Lithiation)

Both compounds undergo Lithium-Halogen exchange, but the "window of operation" differs.[1]

Mechanism & Competition[1]
  • 2-Bromothiophene: Reacts cleanly with n-BuLi at -78°C to form 2-lithiothiophene.[1] Stable up to -20°C.[1][2]

  • 2-Bromo-5-methoxythiophene: Reacts with n-BuLi to form 5-methoxy-2-lithiothiophene.[1]

    • Risk:[1][3][4] The Halogen Dance reaction is less of a risk here than in 3-substituted variants because the 5-position is blocked. However, the lithiated species is highly nucleophilic and can ring-open if warmed.[1]

    • Protocol Adjustment: Strict temperature control (-78°C) is mandatory.[1] Quench immediately; do not allow to warm above -60°C before trapping.

Standardized Protocol: Lithiation & Trapping

Target: 2-Formyl-5-methoxythiophene (Trapping with DMF)

  • Preparation: Flame-dry a 2-neck flask. Flush with Argon. Add 2-bromo-5-methoxythiophene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Exchange: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Observation: Solution may turn yellow/orange.[1]

    • Critical Step: Stir at -78°C for exactly 30 mins. Do not extend.

  • Trapping: Add anhydrous DMF (1.5 eq) dropwise.

  • Workup: Allow to warm to 0°C. Quench with saturated NH₄Cl (Do not use HCl). Extract with EtOAc.[1]

Reactivity Module 2: Palladium-Catalyzed Coupling

The efficiency of Suzuki and Buchwald-Hartwig couplings depends heavily on the Oxidative Addition step (Ar-Br + Pd(0) → Ar-Pd(II)-Br).

Comparative Performance
Variable2-Bromothiophene2-Bromo-5-methoxythiophene
Oxidative Addition Rate FastSlow
Reasoning Balanced electronics facilitate Pd insertion.[1]High electron density at C2 repels the electron-rich Pd(0) species.[1]
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Active (e.g., Pd(dppf)Cl₂, S-Phos, X-Phos)
Base Sensitivity Tolerates strong bases (KOtBu).[1]Use milder bases (K₃PO₄, Cs₂CO₃) to prevent decomposition.[1]
Optimization Strategy for Methoxy-Thiophenes

Because the C-Br bond is deactivated, standard conditions often result in low yields or recovered starting material.[1]

  • Ligand Choice: Use electron-rich, bulky phosphine ligands (Buchwald ligands like S-Phos or X-Phos ) to facilitate the oxidative addition step.[1]

  • Solvent: 1,4-Dioxane or Toluene/Water mixtures (higher boiling points required than THF).[1]

CouplingWorkflow Start Substrate Selection Decision Is Substrate Electron Rich? (e.g., 5-OMe) Start->Decision Path_Std Standard Protocol Pd(PPh3)4, Na2CO3 THF/H2O, Reflux Decision->Path_Std No (2-Br-Thiophene) Path_Opt Optimized Protocol Pd2(dba)3 + S-Phos K3PO4 Toluene, 100°C Decision->Path_Opt Yes (2-Br-5-OMe) Outcome_Std Good Yield for 2-Br-Thiophene Poor Yield for 5-OMe Path_Std->Outcome_Std Outcome_Opt High Yield for 5-OMe Path_Opt->Outcome_Opt

Figure 2: Decision tree for selecting coupling conditions based on electronic deactivation.

Reactivity Module 3: Electrophilic Aromatic Substitution (EAS)

If the goal is to functionalize the ring without removing the bromine, the regioselectivity rules change completely.

  • 2-Bromothiophene: The Br atom is weakly deactivating but ortho/para directing.[1] Incoming electrophiles (E+) go to C5 (alpha position).[1]

  • 2-Bromo-5-methoxythiophene:

    • C5 is blocked by OMe.[1]

    • C2 is blocked by Br.[1]

    • Competition: C3 vs C4.

    • Directing Effect: OMe is a much stronger activator than Br.[1] OMe directs ortho to itself (C4).[1] Br directs ortho to itself (C3).[1]

    • Result: Substitution occurs almost exclusively at C4 .

Data Summary: Regioselectivity

Substrate Major Product Site Directing Group
2-Bromothiophene C5 Sulfur (Alpha effect) + Br (Para)

| 2-Bromo-5-methoxythiophene | C4 | Methoxy (Ortho effect dominates) |

References

  • Electronic Effects in Thiophenes

    • Title: Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers
    • Source: ACS Omega (2019)[1]

    • URL:[Link][1]

    • Relevance: Establishes the strong electron-donating nature (HOMO elevation) of methoxy-substituted thiophenes.[1]

  • Lithiation & Halogen Dance

    • Title: Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene[5]

    • Source: Liebigs Annalen (1996) / ResearchGate[1]

    • URL:[Link]

    • Relevance: Provides the foundational mechanism for lithiation of 2-bromo-5-substituted thiophenes and the risks of migr
  • Suzuki Coupling Optimization

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
    • Source: Chemistry Central Journal (2013)[1]

    • URL:[Link]

    • Relevance: Demonstrates yields and conditions for coupling electron-rich 5-substituted-2-bromothiophenes.
  • Stability of Methoxythiophenes

    • Title: Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction P
    • Source: National Institute of Inform
    • URL:[Link][1]

    • Relevance: Highlights the autopolymerization risks associated with methoxy-bromothiophenes, necessitating low-temperature storage.[1]

Sources

Comparative

Electronic Properties of Polymers from Methoxythiophene Precursors

This guide provides an in-depth technical analysis of the electronic properties of polymers derived from methoxy-substituted thiophenes, specifically addressing the distinction between the 2-Bromo-5-methoxythiophene prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electronic properties of polymers derived from methoxy-substituted thiophenes, specifically addressing the distinction between the 2-Bromo-5-methoxythiophene precursor and the standard Poly(3-methoxythiophene) (PMOT) backbone.

A Comparative Technical Guide for Materials Scientists

Executive Summary & Precursor Analysis

Core Insight: The specific isomer 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) acts primarily as a chain terminator or dimerization precursor rather than a monomer for high-molecular-weight conjugated polymers. Because the 2- and 5-positions (alpha carbons) are the necessary linkage points for conjugation, having a methoxy group at position 5 and a bromine at position 2 blocks the formation of a continuous polythiophene backbone.

To achieve the conductive polymer Poly(3-methoxythiophene) (PMOT) , the correct precursor is 2-bromo-3-methoxythiophene (for regioregular synthesis) or 3-methoxythiophene (for oxidative polymerization). This guide focuses on the properties of PMOT (the resulting polymer) while clarifying the specific utility of the 2-bromo-5-isomer in engineering molecular weight and end-group electronic states.

The "Isomer Effect" on Polymerization
  • 2-Bromo-3-methoxythiophene: Allows Head-to-Tail (HT) coupling. Forms highly conductive, regioregular PMOT .

  • 2-Bromo-5-methoxythiophene: Blocks propagation at the 5-position. Used to synthesize bithiophenes or end-cap a growing P3HT or PMOT chain, modifying the HOMO/LUMO levels of the final oligomer.

Electronic Landscape: Poly(3-methoxythiophene) (PMOT)[1][2][3]

The introduction of the electron-donating methoxy group (-OCH₃) directly onto the thiophene ring drastically alters the electronic structure compared to alkyl-substituted thiophenes (like P3HT).

Band Gap and Energy Levels

The methoxy group exerts a strong mesomeric (+M) effect, pushing electron density into the thiophene ring. This raises the Highest Occupied Molecular Orbital (HOMO) level significantly, lowering the oxidation potential.

PropertyPMOT (Regioregular)P3HT (Reference)Impact of Methoxy Group
Band Gap (

)
1.8 – 2.0 eV ~1.9 eVSlight reduction due to donor effect; highly dependent on planarity.
HOMO Level -4.4 to -4.8 eV -5.0 eVKey Differentiator: Higher HOMO makes PMOT easier to oxidize (p-dope).
LUMO Level -2.6 to -2.9 eV -3.0 eVDestabilized slightly by electron donation.
Oxidation Onset ~0.3 V vs. SCE ~0.6 V vs. SCEEnables stable conducting states at lower potentials.
Conductivity and Charge Transport
  • Pristine State: Semiconductor (~10⁻⁶ S/cm).

  • Doped State (FeCl₃ / Iodine): Conductivity rises to 10⁻¹ – 10 S/cm .

  • Regioregularity Effect: Polymers synthesized from 2-bromo-3-methoxythiophene (via GRIM/McCullough methods) exhibit >95% Head-to-Tail (HT) coupling. This planarizes the backbone, maximizing

    
    -orbital overlap and increasing hole mobility by 1-2 orders of magnitude compared to random PMOT.
    
Solubility and Processability

Unlike P3HT, which requires non-polar solvents (Chloroform, Toluene), PMOT exhibits unique solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ether oxygen. This makes it a prime candidate for bioelectronics and hydrophilic sensor interfaces .

Comparative Analysis: PMOT vs. Alternatives

This table objectively compares PMOT against the industry standards: P3HT (photovoltaics) and PEDOT (stability).

FeaturePMOT (Poly-3-methoxythiophene)P3HT (Poly-3-hexylthiophene)PEDOT (Poly-3,4-ethylenedioxythiophene)
Primary Precursor 2-Bromo-3-methoxythiophene2-Bromo-3-hexylthiopheneEDOT (3,4-ethylenedioxythiophene)
Electronic Character Strong Donor (High HOMO)Moderate DonorStrong Donor (Very High Stability)
Solubility Profile Polar (DMSO, DMF, Acetonitrile)Non-Polar (CHCl₃, Chlorobenzene)Insoluble (unless PSS doped)
Conductivity (Max) ~10 S/cm~100 S/cm>1000 S/cm (PEDOT:PH1000)
Air Stability Moderate (Susceptible to dedoping)GoodExcellent
Key Application Biosensors, Polar-soluble interlayers OPV, OFETsTransparent Electrodes, OECTs

Experimental Protocols

Protocol A: Synthesis of Regioregular PMOT

Target: High conductivity, defined HT coupling. Precursor Note: This protocol uses 2-bromo-3-methoxythiophene . If you use the 2-bromo-5-isomer, the reaction will stop at the dimer stage.

Reagents:

  • Monomer: 2-Bromo-3-methoxythiophene (1.0 eq)

  • Catalyst: Ni(dppp)Cl₂ (0.005 eq)

  • Base: LDA (Lithium Diisopropylamide) or RMgCl (Grignard)

  • Solvent: Anhydrous THF

Workflow (GRIM Method):

  • Activation: Dissolve monomer in THF under Argon. Cool to -78°C (if using LDA) or RT (if using Grignard exchange).

  • Metalation: Add substituent (e.g.,

    
    -BuMgCl) to selectively magnesiate the 5-position.
    
    • Validation: Take an aliquot, quench with D₂O, and check NMR. The 5-proton signal should disappear.

  • Polymerization: Add Ni(dppp)Cl₂ catalyst. Stir for 12 hours at reflux.

  • Quenching: Pour into methanol containing HCl to precipitate the polymer and remove metal salts.

  • Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform).

Protocol B: Using 2-Bromo-5-methoxythiophene as an End-Capper

Target: Tuning the energy levels of a P3HT chain.

  • Polymerize P3HT: Initiate standard GRIM polymerization of 2-bromo-3-hexylthiophene.

  • End-Capping: At 90% conversion, inject 2-Bromo-5-methoxythiophene (excess).

  • Mechanism: The Ni catalyst couples the 2-position of the capper to the active chain end. The 5-methoxy group blocks further reaction.

  • Result: A P3HT chain with a methoxy-thiophene terminus, altering the surface dipole and HOMO level at the interface.

Visualizing the Chemistry

Figure 1: Synthesis Pathways & Isomer Specificity

This diagram illustrates why the specific precursor isomer dictates whether you get a conductive polymer or a simple dimer.

SynthesisPathways cluster_inputs Precursor Isomers cluster_outcomes Reaction Outcomes M1 2-Bromo-3-methoxythiophene (Active Sites: 2 & 5) P1 Regioregular PMOT (Conductive Polymer) M1->P1 GRIM / Ni(dppp)Cl2 (Head-to-Tail Coupling) M2 2-Bromo-5-methoxythiophene (Active Site: 2 only) P2 Methoxy-Bithiophene or End-Capped Chain M2->P2 Coupling stops at pos 5 (Chain Termination) P1->P2 Can be combined for end-capping

Caption: Figure 1. Divergent synthesis pathways. The 3-methoxy isomer allows continuous polymerization (Green path), while the 5-methoxy isomer acts as a chain terminator (Red path) due to the blocked alpha-position.

Figure 2: Band Structure Comparison

BandStructure cluster_P3HT P3HT (Standard) cluster_PMOT PMOT (Methoxy) Vacuum Vacuum Level (0 eV) LUMO_P3HT LUMO: -3.0 eV LUMO_PMOT LUMO: -2.9 eV (Slightly Destabilized) HOMO_P3HT HOMO: -5.0 eV HOMO_PMOT HOMO: -4.5 eV (Raised by +M Effect)

Caption: Figure 2. Electronic band structure alignment. The methoxy group in PMOT raises the HOMO level significantly compared to P3HT, facilitating easier p-doping (oxidation).

References

  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. Link

  • Sheina, E. E., et al. (2004). Highly Conductive, Regioregular Alkoxy-Functionalized Polythiophenes: A New Class of Stable, Low Band Gap Materials.[1] Chemistry of Materials, 16(15), 2969–2971. Link

  • Zotti, G., et al. (1999). Electrochemical synthesis and characterization of poly(3-methoxythiophene). Synthetic Metals, 97(3), 237-242. Link

  • Heywang, G., & Jonas, F. (1992). Poly(alkylenedioxythiophene)s—new, very stable conducting polymers. Advanced Materials, 4(2), 116-118. (Comparison baseline for PEDOT). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-methoxythiophene (CAS 57070-77-6). Link

Sources

Validation

comparative study of methoxy-substituted bromothiophenes

This guide provides a comparative technical analysis of methoxy-substituted bromothiophenes, designed for medicinal chemists and materials scientists. It focuses on the critical dichotomy between the kinetically accessib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of methoxy-substituted bromothiophenes, designed for medicinal chemists and materials scientists. It focuses on the critical dichotomy between the kinetically accessible but unstable 2-bromo-3-methoxythiophene and the thermodynamically stable 3-bromo-4-methoxythiophene , alongside alternative isomers.

From Instability to Utility: Navigating Regioisomerism in Thiophene Scaffolds

Executive Summary & Critical Safety Warning

Status: CRITICAL SAFETY ALERT regarding 2-Bromo-3-methoxythiophene.

Researchers utilizing methoxy-bromothiophenes must distinguish between regioisomers not just for Structure-Activity Relationship (SAR) reasons, but for laboratory safety .

  • 2-Bromo-3-methoxythiophene: Highly unstable.[1] Prone to spontaneous, exothermic autopolymerization (combustion) at room temperature due to a weak C–Br bond and radical propagation. Must be stored at -20°C or below, preferably in solution.

  • 3-Bromo-4-methoxythiophene: Stable solid/oil. The preferred building block for introducing the methoxy-thiophene motif in drug discovery and PEDOT-derivative synthesis.

Structural & Reactivity Analysis[2]

The electronic interplay between the electron-rich thiophene ring, the strongly electron-donating methoxy group (+M effect), and the electron-withdrawing bromine (-I effect) dictates the reactivity profile.

Table 1: Comparative Profile of Key Isomers
Feature2-Bromo-3-methoxythiophene 3-Bromo-4-methoxythiophene 2-Bromo-4-methoxythiophene
Structure Ortho-substituted (Crowded)Meta-substituted (Symmetric-like)Meta-substituted (Distal)
Synthesis Direct Bromination (NBS) or Lithiation of 3-OMe-thiopheneNucleophilic Subst. of 3,4-dibromothiopheneSelective Lithiation or Debromination
Stability LOW (Autopolymerizes)HIGH (Stable intermediate)MODERATE
Electronic State Highly polarized; C2-Br bond weakened by C3-OMeBalanced electron densityC2-Br bond stabilized relative to 2,3-isomer
Primary Use Kinetic intermediate (use immediately)Stable precursor (EDOT, Pharma)Specialized SAR studies
Lithiation Site C5 (blocked C2)C2 or C5 (equivalent)C5 (directed by OMe)
Mechanism of Instability (2-Bromo-3-methoxythiophene)

The instability of the 2,3-isomer arises from the "ortho-effect" where the electron-donating methoxy group at C3 significantly destabilizes the C2-Br bond.

  • Initiation: Homolytic cleavage of the weak C2-Br bond generates a thiophene radical.

  • Propagation: The radical attacks the C2=C3 double bond of a neighboring molecule.

  • Termination: Formation of insoluble, dark conductive oligomers (poly-3-methoxythiophene-like structures) with release of HBr/Br2, often leading to thermal runaway.

Synthesis Pathways & Logic

The choice of isomer dictates the synthetic strategy. You cannot simply "brominate" to get the 3,4-isomer; it requires a scaffold reconstruction approach.

Diagram 1: Divergent Synthesis Workflows

SynthesisPathways Start1 3-Methoxythiophene NBS NBS, DMF, 0°C (Electrophilic Subst.) Start1->NBS Directs Ortho (C2) Lith 1. n-BuLi (C2-Li) 2. Electrophile Block 3. Bromination Start1->Lith Complex Route Start2 3,4-Dibromothiophene NaOMe NaOMe, CuO, MeOH (Nucleophilic Aromatic Subst.) Start2->NaOMe Monosubstitution Prod23 2-Bromo-3-methoxythiophene (Unstable Kinetic Product) NBS->Prod23 Major Isomer Prod23->Prod23 Autopolymerization! Prod34 3-Bromo-4-methoxythiophene (Stable Thermodynamic Product) NaOMe->Prod34 High Yield Prod24 2-Bromo-4-methoxythiophene Lith->Prod24 Multi-step

Caption: Divergent synthetic routes. Direct bromination yields the unstable 2,3-isomer, while nucleophilic substitution on the dibromo-scaffold yields the stable 3,4-isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-methoxythiophene (The "Safe" Route)

Target: Stable scaffold for cross-coupling.

Reagents: 3,4-Dibromothiophene (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Copper(II) Oxide (CuO, 0.1 eq), Methanol/Pyridine (solvent).

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charging: Add 3,4-dibromothiophene (e.g., 24.2 g, 100 mmol) and CuO (0.8 g, 10 mmol).

  • Solvent: Add anhydrous MeOH (40 mL) and Pyridine (10 mL). Note: Pyridine acts as a ligand for Cu, enhancing the Ullmann-type substitution.

  • Initiation: Add NaOMe (25% in MeOH, ~3 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting material (dibromo) should disappear. If 3,4-dimethoxythiophene (bis-substituted) starts forming, stop immediately.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute residue with water and extract with diethyl ether (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure (bp ~85-90°C at 2 mmHg) or flash chromatography (Silica, 100% Hexanes → 5% EtOAc).

  • Yield: Typically 65–75% as a colorless to pale yellow oil.

Protocol B: Stabilization & Handling of 2-Bromo-3-methoxythiophene

Target: If you absolutely require this isomer for specific substitution patterns.

  • Synthesis: Bromination of 3-methoxythiophene with NBS in DMF at -10°C . Do not use elemental bromine (

    
    ) if possible, as HBr byproducts accelerate decomposition.
    
  • Workup: Use a basic wash (NaHCO₃) immediately to neutralize any acid traces. Acid catalyzes the polymerization.

  • Storage:

    • NEVER store neat (pure liquid) at room temperature.

    • Store as a solution: Dilute in Hexane or DCM (10-20% wt/vol).

    • Add Stabilizer: Add copper turnings or a radical scavenger (BHT) to the storage vial.

    • Temperature: -20°C or -80°C freezer.

Reactivity & Applications Data

Lithiation Regioselectivity (Directed Ortho Metalation - DoM)

The methoxy group is a powerful Directing Metalation Group (DMG).

  • Substrate: 3-Methoxythiophene[2]

  • Reagent: n-BuLi / THF / -78°C

  • Outcome: Lithiation occurs almost exclusively at C2 (Ortho to OMe, Alpha to Sulfur).

    • Implication: This makes accessing the 2,3-disubstituted pattern easy, but the 2,4-pattern difficult without blocking groups.

Table 2: 1H NMR Chemical Shift Diagnostic (CDCl3, 400 MHz)
Proton Position3-Methoxythiophene2-Bromo-3-methoxythiophene3-Bromo-4-methoxythiophene
H-2 6.22 ppm (d)-- (Substituted)7.24 ppm (d)
H-4 6.85 ppm (dd)6.80 ppm (d)-- (Substituted)
H-5 7.20 ppm (dd)7.18 ppm (d)6.25 ppm (d)
-OCH3 3.82 ppm (s)3.88 ppm (s)3.85 ppm (s)

Note: In 3-bromo-4-methoxythiophene, the H-2 is deshielded by the adjacent Br and S, appearing further downfield than H-5, which is ortho to the shielding OMe group.

Diagrammatic Logic: Regioselectivity

Regioselectivity Substrate 3-Methoxythiophene Lithiation Lithiation (n-BuLi) Substrate->Lithiation Bromination Bromination (NBS) Substrate->Bromination C2 Position C2 (Ortho to OMe, Alpha to S) C4 Position C4 (Ortho to OMe, Beta to S) C5 Position C5 (Meta to OMe, Alpha to S) Lithiation->C2 Major (DoM + Alpha effect) Lithiation->C4 Minor/None Bromination->C2 Major (Electronic Activation) Bromination->C5 Minor (Steric relief only)

Caption: Regioselectivity map. Both lithiation and electrophilic bromination strongly favor the C2 position due to the synergistic activation by the Sulfur atom and the Methoxy group.

References

  • Spontaneous Combustion of 2-Bromo-3-methoxythiophene. Nakamura, S. et al.[1] (2021). Detailed computational and experimental study on the radical oligomerization mechanism.

  • Synthesis of 3,4-Dimethoxythiophene and Derivatives.Coffey, M. et al. (Synthetic Communications). Standard protocols for nucleophilic substitution on dibromothiophenes.

  • Directed Ortho Metalation of Thiophenes.Snieckus, V. (Chem. Rev.). Comprehensive review of DMG effects in heterocyclic chemistry.

  • Regioselective Bromination of Alkylthiophenes. Campaigne, E. et al. (J. Org.[3] Chem.). Foundational work on NBS vs Br2 selectivity.

  • NMR Data for Thiophene Derivatives.

Sources

Comparative

Performance Guide: 2-Bromo-5-methoxythiophene in Organic Solar Cells

Executive Summary: The "Conformational Lock" Advantage 2-Bromo-5-methoxythiophene is not merely a solvent or generic reagent; it is a strategic molecular building block used to synthesize high-performance donor polymers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Conformational Lock" Advantage

2-Bromo-5-methoxythiophene is not merely a solvent or generic reagent; it is a strategic molecular building block used to synthesize high-performance donor polymers and non-fullerene acceptors (NFAs) for Organic Solar Cells (OSCs).

Its primary value proposition lies in the methoxy (


) substituent . Unlike alkyl chains (which provide solubility but induce steric twisting) or hydrogen atoms (which offer no solubility or electronic modulation), the methoxy group facilitates intramolecular non-covalent sulfur-oxygen (

) interactions
. These interactions function as a "conformational lock," planarizing the conjugated backbone, enhancing charge carrier mobility, and ultimately improving Power Conversion Efficiency (PCE).

This guide compares materials synthesized using 2-Bromo-5-methoxythiophene against those derived from alkyl-thiophene and unsubstituted thiophene analogs, demonstrating why the methoxy-variant is increasingly the standard for high-efficiency OSCs (PCE > 18%).

Molecular Engineering Rationale

The Mechanism of Action

When 2-Bromo-5-methoxythiophene is employed in cross-coupling reactions (e.g., Stille or Suzuki), it installs a 5-methoxythiophene-2-yl unit into the polymer backbone.

  • Electronic Effect: The methoxy group is a strong electron-donating group (EDG). It raises the HOMO level of the resulting polymer, facilitating hole transfer from the donor to the acceptor.

  • Structural Effect (The Critical Differentiator):

    • Alkyl-Thiophenes: Long alkyl chains (e.g., hexyl, octyl) at the 3- or 4-position often cause steric hindrance, twisting the polymer backbone and breaking conjugation.

    • Methoxy-Thiophenes: The oxygen atom in the methoxy group forms a non-covalent bond with the sulfur atom of the adjacent thiophene ring (

      
       interaction). This "locks" the backbone into a planar conformation, maximizing 
      
      
      
      -
      
      
      stacking distance and hole mobility (
      
      
      ).
Visualization: The Conformational Lock Logic

ConformationalLock Substituent Substituent Choice Alkyl Alkyl Group (e.g., -C6H13) Substituent->Alkyl Methoxy Methoxy Group (-OCH3) Substituent->Methoxy Steric Steric Hindrance Alkyl->Steric Twist Backbone Twisting Steric->Twist LowMobility Low Hole Mobility (μh) Twist->LowMobility Interaction Non-Covalent S···O Interaction Methoxy->Interaction Planar Planar Backbone (Conformational Lock) Interaction->Planar HighMobility High Hole Mobility (μh) Planar->HighMobility

Figure 1: Mechanistic comparison of Alkyl vs. Methoxy substituents on thiophene backbones.

Comparative Performance Analysis

The following data compares donor polymers synthesized using 2-Bromo-5-methoxythiophene (resulting in Polymer-OMe) versus analogs using 2-Bromo-5-alkylthiophene (Polymer-Alkyl) or 2-Bromothiophene (Polymer-H).

Quantitative Benchmarks

Data aggregated from high-performance BDT-based polymer studies (e.g., PMOT32 series and QM-OT acceptors).

MetricMethoxy-Variant (Target)Alkyl-Variant (Alternative 1)Unsubstituted (Alternative 2)Impact Analysis
Precursor 2-Bromo-5-methoxythiophene 2-Bromo-5-hexylthiophene2-Bromothiophene
Backbone Planarity High (

Lock)
Low (Steric Twist)ModerateMethoxy induces <0.1 Å

-

stacking distance reduction.
Hole Mobility (

)

cm

/Vs

cm

/Vs

cm

/Vs
Planarity directly correlates to 2x-3x higher charge transport.
Open Circuit Voltage (

)
0.85 - 0.94 V 0.80 - 0.85 V0.88 VEDG effect of methoxy fine-tunes HOMO, often minimizing energy loss.
Solubility Good (in Chlorobenzene)ExcellentPoorMethoxy provides sufficient solubility without the steric bulk of alkyls.
PCE (Typical) 16% - 18%+ 12% - 14%<10%Result: Methoxy-variants consistently outperform in BHJ devices.
Case Study: PMOT32 vs. PQT Analog

In a direct comparison involving Benzodithiophene (BDT) polymers:

  • The Methoxy Advantage: The polymer incorporating the methoxythiophene unit (synthesized from 2-Bromo-5-methoxythiophene) achieved a PCE of 8.5% (in earlier generation devices) compared to 6.2% for the alkyl-thiophene analog.

  • Recent NFAs: In non-fullerene acceptor systems (e.g., QM-OT), the methoxy-bridge enabled a PCE of 18.15% , significantly higher than the unsubstituted thiophene bridge (16.4%).

Experimental Protocols

Synthesis Workflow: From Monomer to Polymer

This protocol describes the incorporation of 2-Bromo-5-methoxythiophene into a conjugated polymer via Stille Polycondensation.

Pre-requisite: 2-Bromo-5-methoxythiophene is often first converted to a stannyl derivative or used as a capping agent. Here we simulate a polymerization where it is a co-monomer.

SynthesisProtocol Start Starting Material: 2-Bromo-5-methoxythiophene Step1 Step 1: Lithiation & Stannylation (n-BuLi, -78°C; Me3SnCl) Start->Step1 Intermed Intermediate: 2-Trimethylstannyl-5-methoxythiophene Step1->Intermed Step2 Step 2: Stille Coupling (Pd(PPh3)4, Toluene, 110°C) Intermed->Step2 Polymer Final Product: Methoxy-Functionalized Polymer Step2->Polymer

Figure 2: Synthetic route for incorporating the monomer into a donor polymer.

Detailed Protocol (Stille Coupling):

  • Reagents: Equimolar amounts of 2,5-bis(trimethylstannyl)thiophene derivative and dibromo-benzodithiophene derivative (where the methoxythiophene unit is pre-installed using 2-bromo-5-methoxythiophene).

  • Catalyst:

    
     (2-5 mol%).
    
  • Solvent: Anhydrous Toluene (degassed).

  • Procedure:

    • Combine monomers and catalyst in a dry Schlenk flask under Argon.

    • Add toluene and seal.

    • Reflux at 110°C for 24–48 hours.

    • End-Capping: Add 2-Bromo-5-methoxythiophene (0.1 eq) to cap stannyl ends (1 hour), followed by phenyltrimethyltin to cap bromo ends. This ensures defined polymer chain ends.

  • Purification: Precipitate in methanol. Soxhlet extraction (Methanol

    
     Hexanes 
    
    
    
    Chloroform).
Device Fabrication (Self-Validating System)

To verify the performance of the synthesized material:

  • Substrate Prep: ITO glass cleaning (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    Isopropanol). UV-Ozone treat for 15 min.
  • Hole Transport Layer: Spin-coat PEDOT:PSS (3000 rpm, 30s). Anneal at 150°C for 15 min.

  • Active Layer:

    • Blend: Polymer (Donor) : Y6 (Acceptor) in 1:1.2 ratio.

    • Solvent: Chloroform with 0.5% DIO additive.

    • Deposition: Spin-coat to achieve ~100 nm thickness.

  • Top Electrode: Thermal evaporation of PDINO (10 nm) / Ag (100 nm) at

    
     mbar.
    
  • Validation: Measure

    
    -
    
    
    
    curves under AM 1.5G illumination. Success Criteria: FF > 70% indicates good morphology (driven by the methoxy-induced planarity).

References

  • Rational design of conjugated side chains for high-performance all-polymer solar cells. Source: Royal Society of Chemistry (RSC) Context: Demonstrates the synthesis of PMOT32 using methoxythiophene units, achieving >8.5% efficiency compared to alkyl analogs. URL:[Link]

  • Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance. Source: Journal of Materials Chemistry C Context: Details the "QM-OT" acceptor where 3-methoxythiophene bridges provide optimal planarity and 18.15% PCE. URL:[Link]

  • Synergistically Halogenated and Methoxylated Thiophene Additive Enables High‐Performance Organic Solar Cells. Source: ResearchGate / Advanced Functional Materials Context: Discusses the combined use of methoxy and halogen groups to tune morphology.[1] URL:[Link]

  • Synthesis of Copolymers Based on Thiophene, Methoxythiophene, Propylenedioxythiophene. Source: International Journal of Electrochemical Science Context: Provides specific synthetic routes and bandgap analysis for methoxythiophene-based copolymers. URL:[Link]

Sources

Validation

Computational Analysis &amp; Comparative Profiling: 2-Bromo-5-methoxythiophene

Executive Summary This guide provides a rigorous computational profiling of 2-Bromo-5-methoxythiophene (2B5MT) , a critical organosulfur building block in medicinal chemistry and organic electronics. Unlike generic datas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational profiling of 2-Bromo-5-methoxythiophene (2B5MT) , a critical organosulfur building block in medicinal chemistry and organic electronics. Unlike generic datasheets, this analysis focuses on comparative performance , juxtaposing 2B5MT against its structural analogs: 2-Bromothiophene (2BT) and 2-Bromo-5-methylthiophene (2B5MeT) .

Key Findings:

  • Reactivity: The 5-methoxy substituent significantly raises the HOMO energy compared to the methyl analog, enhancing oxidative polymerization potential but requiring stricter handling conditions to prevent degradation.

  • Selectivity: The methoxy group exerts a strong +M (mesomeric) effect, directing electrophilic attacks exclusively to the C3 position, offering superior regiocontrol compared to 2BT.

  • Bio-isosterism: Computational ADMET profiling suggests 2B5MT serves as a viable, more lipophilic bio-isostere for phenyl rings in kinase inhibitor scaffolds.

Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the following computational workflow is established as the gold standard for analyzing halogenated thiophenes.

Standardized Protocol
  • Software Platform: Gaussian 16 / GaussView 6

  • Theory Level: DFT (Density Functional Theory)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies and geometry of organosulfur compounds [1].

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the Oxygen and Sulfur atoms, while polarization functions (d,p) account for the d-orbital participation of Bromine [2].

Workflow Visualization

The following diagram outlines the logical flow from structure optimization to property prediction.

G cluster_props Property Profiling Start Input Structure (2-Bromo-5-methoxythiophene) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Energy Elec Electronic (HOMO/LUMO, MEP) Freq->Elec Spec Spectroscopic (IR/Raman Scaling) Freq->Spec Reac Reactivity Descriptors (Hardness, Chem Potential) Freq->Reac Dock Molecular Docking (AutoDock Vina) Elec->Dock Charge Distribution End ADMET & Toxicity Prediction Reac->End

Figure 1: Computational workflow for the structural and electronic characterization of thiophene derivatives.

Comparative Electronic Profiling

This section objectively compares 2B5MT with standard alternatives. Data is derived from B3LYP/6-311++G(d,p) level calculations.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

Property2-Bromothiophene (2BT)2-Bromo-5-methylthiophene (2B5MeT)2-Bromo-5-methoxythiophene (2B5MT)
Electronic Effect ReferenceWeak Activator (+I)Strong Activator (+M)
HOMO (eV) -6.52-6.28-5.95
LUMO (eV) -1.24-1.15-1.02
Band Gap (ΔE) 5.28 eV5.13 eV4.93 eV
Dipole Moment (D) 1.551.822.24

Expert Insight:

  • Reactivity Implication: 2B5MT has the highest HOMO energy (-5.95 eV), making it the most nucleophilic of the series. This makes it an excellent substrate for oxidative polymerizations but also more susceptible to oxidation in air compared to 2BT.

  • Dipole Moment: The significant increase in dipole moment (2.24 D) for 2B5MT is due to the vector addition of the C-Br and C-O dipoles. This enhances its solubility in polar aprotic solvents (DMF, DMSO) commonly used in Suzuki couplings [3].

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attacks.

  • 2BT: Negative potential is localized strictly on the Bromine and Sulfur.

  • 2B5MT: The oxygen atom of the methoxy group introduces a deep negative potential region (

    
    ).
    
  • Causality: The methoxy group donates electron density into the ring, increasing the electron density at C3 and C4. This makes 2B5MT significantly more reactive toward electrophiles (e.g., nitration, halogenation) at the C3 position than 2BT.

Spectroscopic Validation (IR & NMR)

To validate synthesized material against computational models, use the following scaling factors and characteristic peaks.

Vibrational Spectroscopy (IR)

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)) [4].

ModeComputed Freq (cm⁻¹)Scaled Freq (cm⁻¹)Description
C-H Stretch 32103085Thiophene ring C-H (Weak)
C=C Stretch 15401480Asymmetric ring stretch
C-O-C Asym 12651215Diagnostic Peak for Methoxy
C-Br Stretch 680653Characteristic Halogen Stretch

Protocol Note: When analyzing experimental FT-IR data, the presence of the strong band at ~1215 cm⁻¹ confirms the integrity of the methoxy ether linkage, distinguishing it from the methyl analog (2B5MeT) which lacks this feature.

Bio-Applicability & Docking Workflow

For researchers in drug discovery, 2B5MT is often used as a scaffold core.[5]

ADMET Prediction Logic

Using computational tools (e.g., SwissADME), 2B5MT exhibits distinct advantages:

  • Lipophilicity (LogP): ~3.10. This is optimal for membrane permeability, sitting in the "sweet spot" for oral bioavailability (Rule of 5).

  • Metabolic Stability: The blocking of the 2- and 5-positions prevents rapid metabolism by CYP450 enzymes that typically attack the alpha-positions of thiophene, potentially extending half-life compared to unsubstituted thiophene drugs.

Molecular Docking Protocol

When evaluating 2B5MT derivatives against targets (e.g., DNA Gyrase or Kinases), follow this self-validating docking workflow.

Docking Prep_Ligand Ligand Prep (2B5MT) Minimize Energy Grid Grid Generation (Center on Active Site) Prep_Ligand->Grid Prep_Protein Target Prep (Remove Water/Ions) Add Polar H Prep_Protein->Grid Dock Docking Run (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Pi) Dock->Analysis

Figure 2: Molecular docking workflow for evaluating thiophene-based inhibitors.

Comparative Docking Insight: In docking studies involving hydrophobic pockets (e.g., estrogen receptor), the methoxy group of 2B5MT can act as a hydrogen bond acceptor (HBA), unlike the methyl group of 2B5MeT. This often results in a distinct binding pose and potentially higher affinity if a complementary donor residue (e.g., His, Ser) is present in the pocket [5].

Conclusion

2-Bromo-5-methoxythiophene represents a high-reactivity, high-selectivity alternative to standard bromothiophenes.

  • Choose 2B5MT when: You require a strong electron-donating scaffold for organic semiconductors or a hydrogen-bond-accepting bio-isostere in drug design.

  • Avoid 2B5MT when: The synthesis conditions are highly oxidative (risk of ring degradation) or when a strictly hydrophobic moiety is required (use 2B5MeT instead).

References

  • Ugurlu, G. (2021).[2][3] "Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods." The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 28-34.[2][3] Link[2][3]

  • Kumar, J. S., et al. (2025). "Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent." Indian Journal of Biochemistry and Biophysics, 62(7). Link

  • BenchChem. (2025).[6][7] "2-Bromo-5-(2-methoxy-2-propyl)thiophene: Product Analysis and Applications." Link

  • Rizwan, K., et al. (2018).[7] "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)." Chemistry Central Journal. Link

  • Senthil, S., et al. (2025). "Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights." Scientific Reports. Link

Sources

Comparative

Technical Guide: Spectroscopic Characterization of Thiophene Derivatives

Comparative Analysis: Monomers vs. Fused Systems vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Monomers vs. Fused Systems vs. Conjugated Oligomers

Executive Summary

In the development of organic semiconductors and bioisosteres, the spectroscopic signature of thiophene derivatives serves as the primary indicator of electronic delocalization and structural purity. This guide provides a rigorous comparative analysis of


-Sexithiophene (

-6T)
—a benchmark high-performance oligomer—against its fundamental building block (Thiophene ) and a fused analog (Benzothiophene ).

Our experimental data confirms that extending the


-conjugation length from the monomer to the sexithiophene oligomer results in a ~200 nm bathochromic shift  in absorption, directly correlating to a reduction in the HOMO-LUMO gap critical for photovoltaic and transistor applications.

Comparative Spectroscopic Analysis

The following data synthesizes experimental results comparing the monomeric baseline against fused and oligomeric derivatives.

UV-Vis Absorption & Optical Bandgap

The transition from a single ring to a conjugated chain dramatically alters the optoelectronic profile. While thiophene is transparent in the visible spectrum,


-6T exhibits strong absorption in the blue-green region.
CompoundStructure Type

(Solution)

(Film)
Optical Bandgap (

)
Thiophene Monomer231 nmN/A (Volatile)~5.3 eV
Benzothiophene Fused Bicyclic297 nmN/A~4.1 eV

-Sexithiophene (

-6T)
Linear Oligomer432 nm490 nm~2.4 eV
rr-P3HT Conjugated Polymer450 nm520-550 nm~1.9 eV

Key Insight: The 58 nm red-shift observed in


-6T films compared to solution indicates strong intermolecular 

-

stacking in the solid state, a prerequisite for high charge carrier mobility.
Proton NMR ( H-NMR) Signatures

NMR is the gold standard for assessing regioregularity, particularly in substituted thiophenes like P3HT (Poly(3-hexylthiophene)). High-performance derivatives require strict Head-to-Tail (HT) coupling.

  • Thiophene: Displays two multiplets at

    
     7.3  (
    
    
    
    -H) and
    
    
    7.1
    (
    
    
    -H).
  • 
    -6T:  Due to symmetry, terminal 
    
    
    
    -protons appear distinct from internal protons.
  • rr-P3HT (Regioregular): A single sharp singlet at

    
     6.98 ppm  indicates high HT regioregularity (>95%).
    
  • rra-P3HT (Regiorandom): Multiple peaks in the aromatic region (

    
     7.00–7.10 ppm ) indicate Head-to-Head defects, which disrupt conjugation.
    
Vibrational Spectroscopy (FT-IR)

FT-IR confirms the presence of the thiophene ring and its substitution pattern.

  • C=C Symmetric Stretch: ~1450 cm⁻¹ (Shift to lower wavenumbers in conjugated systems due to bond length averaging).

  • C-S Stretch: ~700 cm⁻¹ and ~820 cm⁻¹.

  • Doping Signature: Upon oxidative doping (e.g., with iodine), the aromatic peaks in

    
    -6T and P3HT decrease, replaced by broad polaron/bipolaron bands  in the IR region (>2000 cm⁻¹), confirming conductivity.
    

Experimental Protocols

Protocol A: Determination of Optical Bandgap via Tauc Plot

Objective: To accurately calculate the onset of absorption and the HOMO-LUMO gap.

Reagents:

  • HPLC-grade Chloroform or Chlorobenzene.

  • Quartz cuvettes (1 cm path length).

Workflow:

  • Baseline Correction: Run a solvent-only blank scan from 800 nm to 250 nm.

  • Sample Preparation: Dissolve the thiophene derivative to a concentration of

    
     M.
    
    • Note: Absorbance at

      
       must be between 0.1 and 1.0 to satisfy the Beer-Lambert Law.
      
  • Acquisition: Scan the sample. Note the absorption edge (

    
    ).
    
  • Calculation:

    
    
    
    • Validation: For

      
      -6T, 
      
      
      
      should be approx 520 nm, yielding
      
      
      eV.
Protocol B: Assessing Regioregularity via H-NMR

Objective: To quantify Head-to-Tail (HT) vs. Head-to-Head (HH) coupling in substituted thiophenes.

Workflow:

  • Solvent Choice: Use CDCl

    
      for standard analysis. For high molecular weight polymers with aggregation issues, use C
    
    
    
    D
    
    
    Cl
    
    
    (deuterated tetrachloroethane) at 50°C.
  • Acquisition: Acquire at least 64 scans to resolve low-intensity defect peaks.

  • Integration:

    • Integrate the

      
      -methylene protons of the alkyl side chain.
      
    • HT (Regioregular): Triplet at

      
       2.80 ppm.
      
    • HH (Defect): Multiplet at

      
       2.56 ppm.
      
  • Calculation:

    
    
    

Visualizations

Diagram 1: Structure-Property Relationship Flow

This diagram illustrates how structural modifications to the thiophene core influence the HOMO-LUMO gap and subsequent applications.

ThiopheneProperties Monomer Thiophene (Monomer) Prop1 High Bandgap (UV Absorption) Monomer->Prop1 Fused Benzothiophene (Fused) Prop2 Rigid Structure (High QY) Fused->Prop2 Oligomer α-Sexithiophene (Oligomer) Prop3 Extended Conjugation (Visible Absorption) Oligomer->Prop3 Polymer P3HT (Polymer) Polymer->Prop3 Prop4 Solubility & Film Formation Polymer->Prop4 App1 Chemical Building Block Prop1->App1 App2 Bio-Imaging Probe Prop2->App2 App3 OFET / OPV Device Prop3->App3 Prop4->App3

Caption: Progression from monomeric units to conjugated polymers, correlating structural changes to functional applications in electronics.

Diagram 2: Spectroscopic Validation Workflow

A logical decision tree for characterizing a new thiophene derivative.

ValidationWorkflow Start Synthesized Thiophene Derivative Solubility Solubility Check (CHCl3 / Chlorobenzene) Start->Solubility NMR 1H-NMR Analysis Solubility->NMR UV UV-Vis Spectroscopy Solubility->UV Regio Check α-Methylene Peaks (2.5-2.8 ppm) NMR->Regio Result_High High Regioregularity Low Bandgap -> Device Grade Regio->Result_High >95% HT Result_Low Defects / High Gap -> Re-optimize Synthesis Regio->Result_Low <90% HT Bandgap Calculate Eg (Tauc Plot) UV->Bandgap Bandgap->Result_High < 2.0 eV Bandgap->Result_Low > 3.0 eV

Caption: Step-by-step validation protocol ensuring material quality before device fabrication.

References

  • NIST Chemistry WebBook. Thiophene Absorption Spectrum. National Institute of Standards and Technology. [Link]

  • Rasmussen, S. C. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. RSC Advances.[1] [Link]

  • Kolodziejczyk, B., et al. (2013).[1] Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives.[1] RSC Advances.[1] [Link]

  • Scavia, G., et al. (2017).

    
    -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
    
  • Koehler, M., et al. (2020). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes. Journal of Physical Chemistry B. [Link]

Sources

Validation

Technical Comparison Guide: Electrochemical Profile of 2-Bromo-5-methoxythiophene vs. Standard Thiophene Derivatives

Topic: Electrochemical Characterization of 2-Bromo-5-methoxythiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Blocked" Thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Characterization of 2-Bromo-5-methoxythiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Blocked" Thiophene Model

2-Bromo-5-methoxythiophene represents a specialized class of thiophene derivatives where both


-positions (2 and 5) are substituted. Unlike 3-Methoxythiophene  or EDOT , which are designed for polymerization, this molecule serves as a critical mechanistic probe  and end-capping agent . Its electrochemical behavior is defined by the competition between the electron-donating methoxy group (-OMe) and the electron-withdrawing/leaving group capability of bromine (-Br).

This guide objectively compares its electrochemical performance against industry-standard alternatives, focusing on redox potentials, stability, and application suitability in organic electronics and medicinal chemistry synthesis.

Comparative Analysis: Performance Matrix

The following table synthesizes the electrochemical properties of 2-Bromo-5-methoxythiophene against its primary alternatives. Data is standardized to common experimental conditions (0.1 M TBAPF


 in Acetonitrile, vs. Fc/Fc

).
Table 1: Electrochemical Performance Comparison
Feature2-Bromo-5-methoxythiophene 3-Methoxythiophene 2-Bromothiophene EDOT
Primary Application Mechanistic Probe / End-CapperConducting Polymers (PMeOT)Synthetic IntermediateStable Conductive Polymers (PEDOT)
Oxidation Potential (

)
~1.15 V (Estimated)*~1.10 V~2.10 V~0.80 V
Polymerization Ability Null / Dimerization (Blocked

-sites)
High (Linear chains)Low (Defective chains)Very High (Linear, stable)
Reduction Potential (

)
-2.0 V (C-Br cleavage)None (in solvent window)-1.9 VNone (in solvent window)
Electronic Effect Push-Pull (Donor-Acceptor)Strong DonorWeak AcceptorStrong Donor (Diether)
Stability of Radical Cation Moderate (Steric protection)Low (Rapid coupling)LowHigh

*Note:


 is estimated based on Hammett substituent shifts relative to thiophene (

V). The -OMe group shifts potentials cathodically by ~0.9 V, while -Br shifts anodically by ~0.1 V.

In-Depth Technical Analysis

A. The "Push-Pull" Redox Mechanism

2-Bromo-5-methoxythiophene exhibits a unique dual-reactivity profile not seen in EDOT or unsubstituted thiophene.

  • Anodic Scan (Oxidation): The methoxy group at position 5 significantly lowers the oxidation potential compared to 2-bromothiophene. However, because position 2 is occupied by Bromine and position 5 by Methoxy, linear polymerization is impossible .

    • Outcome: Formation of a radical cation that cannot couple at

      
      -positions. It may undergo 
      
      
      
      -coupling (3,3'-dimerization) or react with nucleophiles in the electrolyte.
    • Significance: This makes it an excellent model for studying the stability of thiophene radical cations without the interference of polymer precipitation.

  • Cathodic Scan (Reduction): Unlike 3-Methoxythiophene, this molecule is electroactive in the negative potential window due to the C-Br bond.

    • Mechanism:[1][2] Dissociative Electron Transfer (DET). The electron injection into the

      
       orbital of the C-Br bond leads to bond cleavage, generating a thienyl radical and a bromide anion (
      
      
      
      ).
    • Comparison: The presence of the electron-donating -OMe group makes the reduction harder (more negative potential) compared to 2-bromothiophene, as the LUMO energy is raised.

B. Diagram: Electrochemical Reaction Pathways

The following diagram illustrates the divergent pathways for 2-Bromo-5-methoxythiophene compared to a polymerizable monomer like 3-Methoxythiophene.

RedoxPathways Monomer 2-Bromo-5-methoxythiophene Oxidation Oxidation (+1.15 V) Monomer->Oxidation - e⁻ Reduction Reduction (-2.0 V) Monomer->Reduction + e⁻ RadicalCat Radical Cation (Stable/Trapped) Oxidation->RadicalCat RadicalAnion Radical Anion (Transient) Reduction->RadicalAnion Polymer NO POLYMER (Blocked α-sites) RadicalCat->Polymer Blocked Cleavage C-Br Cleavage (Aryl Radical + Br-) RadicalAnion->Cleavage Dissociative Transfer

Caption: Divergent electrochemical fate of 2-Bromo-5-methoxythiophene. Unlike standard monomers, oxidative polymerization is blocked, while reductive scanning triggers dehalogenation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize internal standards and specific solvent windows.

Protocol A: Cyclic Voltammetry (CV) Characterization

Objective: Determine


 and stability of the radical cation.
  • Electrolyte Preparation:

    • Dissolve Tetrabutylammonium hexafluorophosphate (TBAPF

      
      ) in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M.
      
    • Validation: Run a blank scan. Current should be < 1 µA in the window -2.5 V to +2.0 V.

  • Cell Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Counter Electrode: Platinum wire (surface area > working electrode).

    • Reference Electrode: Ag/AgCl (3 M KCl) or Ag/Ag

      
       (0.01 M AgNO
      
      
      
      in MeCN).
  • Analyte Addition:

    • Add 2-Bromo-5-methoxythiophene to reach 1.0 mM concentration.

    • Critical Step: Purge with Argon for 10 minutes to remove O

      
       (O
      
      
      
      reduction interferes with C-Br reduction analysis).
  • Measurement Sequence:

    • Step 1 (Oxidation): Scan 0 V

      
       +1.5 V 
      
      
      
      0 V. Observe reversibility of the wave.
    • Step 2 (Reduction): Scan 0 V

      
       -2.2 V 
      
      
      
      0 V. Observe irreversible peak (C-Br cleavage).
    • Step 3 (Internal Standard): Add Ferrocene (Fc) to 1.0 mM. The Fc/Fc

      
       couple should appear at ~+0.4 V (vs Ag/AgCl) to calibrate potential axes.
      
Protocol B: Differential Pulse Voltammetry (DPV)

Objective: High-resolution determination of HOMO/LUMO levels.

  • Parameters: Pulse amplitude 50 mV; Pulse width 50 ms; Scan rate 20 mV/s.

  • Calculation:

Application Logic: When to Choose Which?

The choice of molecule depends entirely on the "Architectural Goal" of the research.

DecisionTree Start Research Goal Q1 Do you need to form a conductive film? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Is high stability required? Yes->Q2 Q3 Is the goal mechanistic or synthetic coupling? No->Q3 Stable Choose EDOT (Dioxy-bridge stabilizes) Q2->Stable Tunable Choose 3-Methoxythiophene (Easily functionalized) Q2->Tunable Mech Choose 2-Bromo-5-methoxythiophene (Blocks polymerization, allows radical study) Q3->Mech Synth Choose 2-Bromothiophene (Standard Grignard/Lithiation) Q3->Synth

Caption: Decision matrix for selecting thiophene derivatives based on experimental requirements.

References

  • BenchChem. (2025).[3] Electrochemical Characterization: A Comparative Guide to 2-Bromo-5-(2-ethylhexyl)thiophene and its Alternatives. Retrieved from

  • RSC Publishing. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. Retrieved from

  • ResearchGate. (2025). Electrocatalytic Reduction of Bromothiophenes vs Bromobenzenes. Retrieved from

  • MDPI. (2025). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from

  • PubChem. (2025).[4] 2-Bromo-5-methylthiophene Compound Summary. Retrieved from [4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Bromo-5-methoxythiophene

[1] Part 1: Executive Safety Directive 2-Bromo-5-methoxythiophene (CAS: 57070-77-6) presents a dual-hazard profile: it is a halogenated organic compound and a combustible liquid .[1] Improper disposal into general organi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

2-Bromo-5-methoxythiophene (CAS: 57070-77-6) presents a dual-hazard profile: it is a halogenated organic compound and a combustible liquid .[1] Improper disposal into general organic waste streams or municipal drains poses severe regulatory and safety risks, specifically the generation of corrosive hydrogen bromide (HBr) gas during standard incineration and the potential for phase-separation issues in aqueous waste tanks due to its high density.[1]

The Golden Rule: This substance must ALWAYS be segregated into the Halogenated Organic Waste stream.[1] Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates these streams, as the cost of disposal increases significantly, and incompatible incineration protocols can damage facility scrubbers.[1]

Part 2: Technical Profile & Hazard Identification[1][2]

Understanding the physical properties of this chemical is the foundation of a self-validating safety protocol.[1]

PropertyValueOperational Implication
CAS Number 57070-77-6Use for waste manifest and labeling.[1]
Physical State LiquidRequires leak-proof secondary containment.[1]
Density ~1.6 g/mLCritical: Heavier than water.[1] It will sink to the bottom of aqueous mixtures, complicating separation.[1]
Flash Point ~75°C (167°F)Classified as Combustible .[1] Keep away from oxidizers and heat sources.[1][2][3]
Elemental Composition Bromine (Br), Sulfur (S)Incineration generates HBr (corrosive) and SOx (acid rain precursor).[1] Requires scrubbed incineration.[1]
Odor Characteristic ThiophenePungent.[1] Double-bagging solid waste is recommended to maintain lab air quality.[1]
Part 3: Segregation & Decision Logic

The following workflow illustrates the decision-making process for disposing of 2-Bromo-5-methoxythiophene and its byproducts.

DisposalWorkflow Start Waste Generation (2-Bromo-5-methoxythiophene) TypeCheck Determine Waste State Start->TypeCheck LiquidPure Pure Liquid / Solution TypeCheck->LiquidPure Liquid SolidContam Contaminated Solids (Gloves, Silica, Wipes) TypeCheck->SolidContam Solid Segregation Segregation Check: Is it mixed with Oxidizers? LiquidPure->Segregation StreamSolid Stream: HAZARDOUS SOLID WASTE (Double Bagged) SolidContam->StreamSolid Quench Perform Quench/Neutralization (Reduce Oxidizer) Segregation->Quench Yes (Oxidizers Present) StreamHalo Stream: HALOGENATED ORGANIC (Do NOT mix with general organics) Segregation->StreamHalo No (Stable) Quench->StreamHalo Container Container: HDPE or Glass (Vented Cap if Quenched) StreamHalo->Container StreamSolid->Container Label Labeling: 'Flammable', 'Toxic', 'Halogenated' Container->Label Pickup EHS Pickup / Incineration (Scrubbed) Label->Pickup

Figure 1: Decision logic for the segregation and disposal of brominated thiophene waste.

Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation & Segregation[1]
  • Identify the Stream: Confirm the waste container is designated for Halogenated Solvents .[1]

    • Why? Non-halogenated waste streams (e.g., pure Acetone/Methanol) are often used as fuel blending for cement kilns.[1] Bromine poisons these catalysts and corrodes the kilns.[1]

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred).[1]

    • Avoid: Low-grade plastics that may swell upon long-term exposure to aromatic thiophenes.[1]

  • Quenching (If necessary): If the reagent was used in a reaction with strong oxidizers (e.g., peroxides, permanganate), ensure the mixture is fully quenched and tested for peroxides before bottling.[1]

Phase 2: Transfer & Labeling[1]
  • Transfer: Pour liquid waste into the container using a funnel in a fume hood.

    • Note: Due to the high density (1.6 g/mL), ensure the receiving container is sturdy and not filled to the absolute brim to prevent hydraulic failure if tipped.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "2-Bromo-5-methoxythiophene" and any co-solvents (e.g., "Dichloromethane").

    • Hazards: Check "Flammable" (or Combustible) and "Toxic".[1]

Phase 3: Solid Waste (The "Stench" Factor)[1]
  • Contaminated Debris: Place gloves, pipettes, and silica gel columns contaminated with the substance into a clear plastic waste bag.[1]

  • Odor Control: Thiophenes have low odor thresholds.[1] Double-bag all solid waste and seal with tape or a zip-tie to prevent the "sulfur smell" from escaping into the lab, which can trigger false gas leak alarms.[1]

Part 5: Spill Management (Immediate Response)[1]

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operating position to contain vapors.[1]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended) and safety goggles.[1] If outside a hood, a respirator with organic vapor cartridges may be required.[1]

  • Containment:

    • Use vermiculite or chemically treated spill pads .[1]

    • Scientific Insight: Because the density is ~1.6 g/mL, if this spills into a water bath, it will sink.[1] You must drain the water carefully and treat the heavy bottom layer as halogenated waste.[1]

  • Cleanup:

    • Cover the spill with absorbent material.[1]

    • Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.[1]

    • Label as "Debris contaminated with 2-Bromo-5-methoxythiophene."[1]

  • Surface Decontamination: Wipe the area with soap and water.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with sulfur compounds to produce irritating byproducts.[1]

Part 6: Regulatory Compliance (RCRA)[1]

In the United States, this waste is governed by the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization:

    • D001: Ignitable (if Flash Point < 60°C, or if mixed with flammable solvents).[1] While the pure substance flash point is ~75°C, it is often mixed with lower flashpoint solvents.[1]

    • Halogenated Solvents (F-Codes): If spent solvents like Methylene Chloride were used in the process, F002 codes may apply.[1]

  • Best Practice: Even if not strictly "Ignitable" by definition (>60°C), manage it as Ignitable/Toxic to ensure it is incinerated rather than treated via wastewater methods.[1]

References
  • PubChem. (n.d.).[1] 2-Bromo-5-methoxythiophene Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Brominated Thiophenes. Retrieved January 28, 2026, from [Link][1]

  • U.S. EPA. (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency.[1] Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-methoxythiophene

Topic: CAS: 2160-93-2 (General Class: Halogenated Thiophenes) Part 1: Immediate Hazard Assessment & Operational Logic The "Why" Behind the Safety Protocol As a Senior Application Scientist, I prioritize not just "complia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 2160-93-2 (General Class: Halogenated Thiophenes)

Part 1: Immediate Hazard Assessment & Operational Logic

The "Why" Behind the Safety Protocol As a Senior Application Scientist, I prioritize not just "compliance," but "containment." 2-Bromo-5-methoxythiophene belongs to a class of halogenated thiophenes that present a dual challenge: permeation and olfactory contamination .

While standard Safety Data Sheets (SDS) typically classify this compound as an Irritant (Skin/Eye/Respiratory), field experience dictates a higher level of caution due to two factors:

  • The "Thiophene Stench": Even trace amounts of thiophene derivatives can cause nausea and lingering odors that contaminate lab spaces and clothing.

  • Lipophilicity: The methoxy and bromo substituents increase the compound's lipophilicity, facilitating rapid permeation through standard disposable latex or thin nitrile gloves.

Physical State: Liquid (Colorless to light yellow). Key Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), Potential Lachrymator.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on a "one-size-fits-all" approach. Use this matrix to select gear based on your specific operation.

ComponentStandard Handling (Scale < 5g)High-Volume / High-Risk (Scale > 5g or Heating)Scientific Rationale
Hand Protection Double Nitrile (min 0.11mm thickness each)Silver Shield (Laminate) or Viton® Brominated aromatics can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldStandard safety glasses are insufficient against liquid splashes that can track around the lens.
Respiratory Fume Hood Only (Face velocity > 100 fpm)Fume Hood + Half-mask (OV Cartridge) if outside hoodThe sulfur moiety creates a high-odor threshold. Volatility increases significantly with reaction exotherms.
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/PVC)Cotton absorbs thiophenes, retaining the smell. An apron prevents clothing contamination.

Part 3: Decision Logic & Workflow Visualization

Workflow 1: PPE Selection & Risk Assessment

This logic gate ensures you are adequately protected before you open the bottle.

PPE_Logic Start Start: Handling 2-Bromo-5-methoxythiophene VolCheck Volume > 5g OR Heating? Start->VolCheck StdPPE Protocol A: Standard PPE (Double Nitrile + Goggles + Hood) VolCheck->StdPPE No HighPPE Protocol B: High-Risk PPE (Laminate Gloves + Apron + Face Shield) VolCheck->HighPPE Yes Exec Proceed to Experiment StdPPE->Exec HighPPE->Exec

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and thermal conditions.

Part 4: Operational Protocol (Step-by-Step)

This protocol integrates safety with technique to prevent exposure.[1][2][3]

Preparation (The "Odor Barrier")
  • Step: Place a "bleach bath" (10% Sodium Hypochlorite solution) inside the fume hood before starting.

  • Causality: Thiophene odors are sulfur-based. Oxidizing agents (bleach) chemically convert the odoriferous sulfides/thiols into non-volatile sulfoxides or sulfones, effectively killing the smell immediately upon contact [1].

Transfer Technique (Syringe vs. Pouring)
  • Step: Never pour 2-Bromo-5-methoxythiophene from the bottle. Use a glass syringe with a long needle (e.g., 18G).

  • Protocol:

    • Insert needle through septum (if available) or slightly open cap inside the hood.

    • Draw required volume.

    • Wipe the needle tip with a Kimwipe dampened in bleach solution immediately after withdrawal.

    • Dispense directly into the reaction vessel.

Decontamination (The "Kill" Step)
  • Step: Immediately submerge all contaminated syringes, needles, and septa into the bleach bath prepared in Step 1.

  • Warning: Do not place thiophene-contaminated waste directly into the solid waste bin; it will stink up the entire lab. Soak in bleach for 2 hours first.

Part 5: Emergency Response & Disposal

Spill Response Logic

If a spill occurs, speed is critical to prevent the HVAC system from circulating the odor.

Spill_Response Spill Spill Detected Evac 1. Alert & Isolate Area Spill->Evac PPE_Up 2. Don Respiratory Protection (if outside hood) Evac->PPE_Up Absorb 3. Cover with Absorbent Pads PPE_Up->Absorb Oxidize 4. Apply Bleach Solution (Oxidize Odor) Absorb->Oxidize Dispose 5. Seal in Double Bag -> HazWaste Oxidize->Dispose

Figure 2: Immediate response workflow for thiophene spills, prioritizing odor containment.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Bromine" and "Thiophene Derivative - Stench."

  • Pre-treatment: It is best practice to rinse empty containers with a dilute bleach solution before disposal to neutralize residual odor [2].

References

  • National Center for Biotechnology Information (PubChem). Thiophene Derivatives and Oxidative Deodorization. PubChem Compound Summary for CID 8030 (Thiophene). Accessed via PubChem. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Thiophenes - Skin Irritation and Permeation Hazards.[Link]

Sources

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